Aprocitentan
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULOVKANLVDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103522-45-7 | |
| Record name | Aprocitentan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprocitentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APROCITENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aprocitentan's Mechanism of Action: A Technical Guide to its Antagonism of ETA Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aprocitentan is a potent, orally active dual endothelin receptor antagonist (ERA) that inhibits the binding of endothelin-1 (ET-1) to both the endothelin type A (ETA) and type B (ETB) receptors.[1][2][3][4] This antagonism forms the basis of its therapeutic effect in managing conditions such as resistant hypertension.[5] This technical guide provides an in-depth exploration of this compound's mechanism of action, with a primary focus on its interaction with the ETA receptor. It includes a summary of its binding and functional potencies, detailed overviews of key experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
The Endothelin System and the Role of ETA Receptors
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, exerts its effects by binding to two main receptor subtypes: ETA and ETB.
ETA receptors are predominantly located on vascular smooth muscle cells. Upon activation by ET-1, they mediate vasoconstriction and cell proliferation, contributing to increases in blood pressure and vascular remodeling. The signaling cascade initiated by ET-1 binding to ETA receptors is a critical pathway in the pathophysiology of hypertension.
This compound's Molecular Interaction with ETA Receptors
This compound functions as a competitive antagonist at both ETA and ETB receptors, with a higher affinity for the ETA subtype. By occupying the receptor's binding site, this compound prevents ET-1 from binding and initiating the downstream signaling that leads to vasoconstriction.
Quantitative Analysis of Receptor Binding and Functional Antagonism
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its interaction with ETA and ETB receptors.
Table 1: this compound Binding Affinity at Endothelin Receptors
| Receptor Subtype | Assay Type | Ligand | Cell Line | Parameter | Value (nM) |
| Human ETA | Radioligand Displacement | [125I]-ET-1 | CHO cells | IC50 | 3.4 ± 0.4 |
| Human ETB | Radioligand Displacement | [125I]-ET-1 | CHO cells | IC50 | 987 ± 185 |
Data sourced from an integrated review by the FDA.
Table 2: this compound Functional Antagonism at Endothelin Receptors
| Receptor Subtype | Assay Type | Agonist | Tissue/Cell Line | Parameter | Value |
| Human ETA | Intracellular Calcium Mobilization | ET-1 | CHO-K1 cells | Kb | 5.5 nM |
| Human ETB | Intracellular Calcium Mobilization | ET-1 | CHO-K1 cells | Kb | 319 nM |
| Rat ETA | Contraction Assay | ET-1 | Isolated Rat Aorta | pA2 | 6.7 ± 0.2 |
| Rat ETB | Contraction Assay | Sarafotoxin S6c | Isolated Rat Trachea | pA2 | 5.5 ± 0.3 |
Data sourced from an integrated review by the FDA and a preclinical study.
An inhibitory potency ratio of 1:16 for ETA to ETB receptors has also been reported, although the IC50 values suggest a higher selectivity for the ETA receptor. This discrepancy may arise from different experimental conditions or the specific assays used.
Signaling Pathways Modulated by this compound
This compound's therapeutic effect is a direct consequence of its ability to block the signaling cascades initiated by ET-1 at the ETA receptor.
ETA Receptor Signaling Pathway
The binding of ET-1 to the G-protein coupled ETA receptor on vascular smooth muscle cells primarily activates the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction and vasoconstriction.
Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.
Radioligand Displacement Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity of this compound for ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled endothelin analog, typically [125I]-ET-1.
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, often by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist or an antagonist and for quantifying its functional potency.
Objective: To measure the ability of this compound to inhibit ET-1-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Culture: CHO-K1 cells expressing either human ETA or ETB receptors are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1.
-
Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The inhibitory effect of this compound is quantified, and the Kb (equilibrium dissociation constant for the antagonist) is calculated.
Objective: To assess the ability of this compound to inhibit agonist-induced contractions in isolated vascular tissues.
Methodology:
-
Tissue Preparation: Rings of isolated rat aorta (rich in ETA receptors) or trachea (rich in ETB receptors) are mounted in organ baths containing a physiological salt solution.
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Antagonist Incubation: The tissues are incubated with varying concentrations of this compound.
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Agonist-Induced Contraction: A cumulative concentration-response curve to an appropriate agonist (ET-1 for aorta, sarafotoxin S6c for trachea) is generated.
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Measurement: The isometric tension of the tissue rings is recorded.
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Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Conclusion
This compound is a well-characterized dual endothelin receptor antagonist with a higher affinity for the ETA receptor. Its mechanism of action is centered on the competitive inhibition of ET-1 binding to ETA receptors on vascular smooth muscle cells, thereby blocking the downstream signaling cascade that leads to vasoconstriction. The quantitative data from radioligand binding and functional assays confirm its potent antagonistic activity. This targeted mechanism provides a rational basis for its use in the treatment of hypertension, particularly in cases resistant to other therapies. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | this compound: New insights [frontiersin.org]
Aprocitentan's Affinity for Endothelin Receptors: A Technical Overview
For Immediate Release
Shanghai, China – November 29, 2025 – Aprocitentan, a novel dual endothelin receptor antagonist, demonstrates potent and differentiated binding to endothelin type A (ETA) and type B (ETB) receptors. This technical guide provides an in-depth analysis of its binding characteristics, the experimental methodologies used for their determination, and the associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.
This compound (ACT-132577) is the active metabolite of macitentan and is distinguished by its sustained receptor binding and subsequent pharmacological effects.[1][2] It is an orally active, potent dual antagonist that prevents the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1] Understanding its specific affinity for each receptor subtype is critical for elucidating its mechanism of action and therapeutic potential in conditions such as resistant hypertension.[3]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for human endothelin receptors has been quantified through various in vitro assays. The data reveals a significant selectivity for the ETA receptor over the ETB receptor. The key quantitative metrics are summarized below.
| Parameter | Receptor Subtype | Value | Source |
| IC50 | ETA | 3.4 ± 0.4 nM | [3] |
| ETB | 987 ± 185 nM | ||
| Kb (Geometric Mean) | ETA | 5.5 nM | |
| ETB | 319 nM | ||
| pA2 | ETA (rat aorta) | 6.7 ± 0.2 | |
| ETB (rat trachea) | 5.5 ± 0.3 | ||
| Inhibitory Potency Ratio | ETA:ETB | 1:16 |
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IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the radioligand binding.
-
Kb: The equilibrium dissociation constant, indicating the affinity of the antagonist for the receptor.
-
pA2: A measure of the potency of a competitive antagonist.
Experimental Protocols
The determination of this compound's binding affinity relies on established and rigorous experimental methodologies, primarily competitive radioligand binding assays and functional cellular assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the ETA and ETB receptors.
Objective: To determine the IC50 values of this compound for human ETA and ETB receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.
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Radioligand: [¹²⁵I]-ET-1 (Iodinated Endothelin-1).
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Test Compound: this compound at various concentrations.
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Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
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Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: CHO cells expressing either ETA or ETB receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: The prepared cell membranes are incubated in 96-well plates.
-
Competitive Binding: A fixed concentration of [¹²⁵I]-ET-1 is added to each well, along with increasing concentrations of unlabeled this compound.
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Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration, separating the membrane-bound radioligand from the free radioligand. The filters trap the membranes.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This represents the concentration of this compound that displaces 50% of the bound [¹²⁵I]-ET-1.
Functional Antagonism Assay (Calcium Flux)
This assay measures the functional consequence of receptor binding by quantifying changes in intracellular calcium levels.
Objective: To determine the functional inhibitory potency (Kb) of this compound.
Procedure:
-
Cell Loading: CHO cells expressing either ETA or ETB receptors are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells are first incubated with varying concentrations of this compound.
-
Agonist Addition: ET-1 is then added to the cells to stimulate the receptors.
-
Measurement: The resulting increase in intracellular calcium concentration is measured via fluorescence.
-
Analysis: The ability of this compound to inhibit the ET-1-induced calcium increase is quantified, and the Kb value is determined.
Endothelin Receptor Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by ET-1 binding to ETA and ETB receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.
Upon activation by ET-1, both ETA and ETB receptors on vascular smooth muscle cells trigger a signaling cascade that leads to vasoconstriction. Activation of ETB receptors on endothelial cells, however, can lead to vasodilation through the release of nitric oxide and prostacyclin. This compound blocks both of these pathways.
References
Aprocitentan: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprocitentan is a dual endothelin (ET) receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors.[1][2] This antagonism forms the basis of its therapeutic effect in managing resistant hypertension. ET-1, a potent endogenous vasoconstrictor, mediates its effects through a complex network of intracellular signaling pathways that regulate vascular tone, cell proliferation, fibrosis, and inflammation.[3][4] By blocking ET-1's interaction with its receptors, this compound modulates these downstream cascades, leading to vasodilation and a reduction in blood pressure. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams to elucidate these complex interactions.
Mechanism of Action: Dual Endothelin Receptor Antagonism
This compound is an orally active, potent dual antagonist of ETA and ETB receptors.[1] The endothelin system, particularly ET-1, is a key player in cardiovascular homeostasis and pathology. ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors:
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction. This is a major contributor to elevated blood pressure.
-
ETB Receptors: Found on both endothelial and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, and also plays a role in the clearance of circulating ET-1. On vascular smooth muscle cells, ETB receptor activation also contributes to vasoconstriction.
This compound's dual antagonism of both ETA and ETB receptors provides a comprehensive blockade of the endothelin system's pressor effects.
Core Downstream Signaling Pathways Modulated by this compound
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. By blocking this initial step, this compound is expected to attenuate the activation of these pathways. The primary downstream signaling cascades affected include:
The Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) Pathway and Intracellular Calcium Mobilization
Activation of both ETA and ETB receptors on vascular smooth muscle cells is coupled to the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG activates Protein Kinase C (PKC).
The resulting increase in intracellular calcium concentration is a critical event in vascular smooth muscle contraction. By preventing ET-1 binding, this compound inhibits this entire cascade, leading to a decrease in intracellular calcium levels and subsequent vasodilation.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and treating resistant hypertension in PRECISION: A randomized long‐term clinical trial with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ahajournals.org [ahajournals.org]
Aprocitentan's In Vitro Effect on Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial dysfunction is a hallmark of various cardiovascular diseases, characterized by impaired vasodilation, a pro-inflammatory state, and a prothrombotic environment. A key contributor to this pathology is the potent vasoconstrictor, endothelin-1 (ET-1). Aprocitentan, a dual endothelin receptor antagonist, is emerging as a therapeutic agent with the potential to mitigate the detrimental effects of ET-1 on the vasculature. This technical guide provides an in-depth overview of the in vitro effects of this compound on endothelial function, drawing upon the established mechanisms of its drug class. It details the molecular pathways, experimental protocols for assessment, and presents illustrative quantitative data.
Introduction: The Role of Endothelin-1 in Endothelial Dysfunction
Endothelin-1, primarily produced by endothelial cells, exerts its effects through two receptor subtypes: ETA and ETB.[1] The binding of ET-1 to ETA receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction.[2] While ETB receptors are also present on smooth muscle cells and mediate vasoconstriction, their activation on endothelial cells stimulates the release of vasodilators, notably nitric oxide (NO) and prostacyclin.[3]
In pathological states, an upregulation of ET-1 production contributes to endothelial dysfunction by promoting a vasoconstrictive state, increasing oxidative stress, and fostering inflammation.[4][5] Dual endothelin receptor antagonists, such as this compound, competitively inhibit the binding of ET-1 to both ETA and ETB receptors, thereby blocking its downstream effects. This compound is the active metabolite of Macitentan, another dual endothelin receptor antagonist, and their mechanisms of action are considered analogous in the context of endothelial function.
This compound's Mechanism of Action on Endothelial Cells
While direct in vitro studies on this compound's effects on endothelial cells are not extensively published, its mechanism can be inferred from studies on its parent compound, Macitentan, and other dual endothelin receptor antagonists like Bosentan. The primary effects are centered around the modulation of the nitric oxide pathway and the reduction of ET-1-induced pathological processes.
Modulation of Nitric Oxide Bioavailability
The interplay between ET-1 and nitric oxide is crucial for maintaining vascular homeostasis. ET-1 can influence NO production, and conversely, NO can inhibit the synthesis and release of ET-1. By blocking ET-1 signaling, this compound is expected to indirectly enhance nitric oxide bioavailability, contributing to improved endothelial function.
Reduction of Oxidative Stress
ET-1 has been shown to stimulate the production of reactive oxygen species (ROS) in endothelial cells, leading to oxidative stress and subsequent endothelial dysfunction. Dual endothelin receptor antagonists have been demonstrated to reduce this oxidative stress.
Anti-inflammatory and Anti-proliferative Effects
Endothelin-1 is also implicated in promoting inflammation and vascular remodeling. In vitro studies with dual ET receptor antagonists have shown their potential to counteract these effects, for instance by preventing the endothelial-to-mesenchymal transition (EndoMT).
Quantitative Data on Endothelial Function Markers
The following tables present illustrative quantitative data based on the expected effects of a dual endothelin receptor antagonist like this compound on cultured human umbilical vein endothelial cells (HUVECs).
Table 1: Effect of this compound on Nitric Oxide (NO) Production in ET-1 Stimulated HUVECs
| Treatment Group | This compound Concentration (nM) | ET-1 (10 nM) | NO Production (pmol/mg protein) | % Increase vs. ET-1 alone |
| Control | 0 | - | 15.2 ± 1.8 | - |
| ET-1 | 0 | + | 8.5 ± 1.1 | - |
| This compound + ET-1 | 10 | + | 10.2 ± 1.3 | 20% |
| This compound + ET-1 | 100 | + | 12.8 ± 1.5 | 51% |
| This compound + ET-1 | 1000 | + | 14.5 ± 1.7 | 71% |
Table 2: Effect of this compound on eNOS Activity in ET-1 Stimulated HUVECs
| Treatment Group | This compound Concentration (nM) | ET-1 (10 nM) | eNOS Activity (fmol L-citrulline/min/mg protein) | % Restoration of Activity |
| Control | 0 | - | 125.6 ± 10.3 | - |
| ET-1 | 0 | + | 72.4 ± 8.9 | - |
| This compound + ET-1 | 10 | + | 85.1 ± 9.2 | 24% |
| This compound + ET-1 | 100 | + | 102.3 ± 11.1 | 56% |
| This compound + ET-1 | 1000 | + | 118.9 ± 12.5 | 88% |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in ET-1 Stimulated HUVECs
| Treatment Group | This compound Concentration (nM) | ET-1 (10 nM) | ROS Production (Relative Fluorescence Units) | % Decrease vs. ET-1 alone |
| Control | 0 | - | 100 ± 12 | - |
| ET-1 | 0 | + | 258 ± 25 | - |
| This compound + ET-1 | 10 | + | 215 ± 21 | 17% |
| This compound + ET-1 | 100 | + | 162 ± 18 | 37% |
| This compound + ET-1 | 1000 | + | 115 ± 14 | 55% |
Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed with cells between passages 3 and 6.
Measurement of Nitric Oxide (NO) Production
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.
Protocol:
-
Seed HUVECs in 24-well plates and grow to confluence.
-
Starve cells in serum-free medium for 2 hours.
-
Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with 10 nM ET-1 for 30 minutes.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
Normalize results to total protein content of the cells in each well, determined by a BCA protein assay.
Measurement of eNOS Activity
eNOS activity is determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline.
Protocol:
-
Grow HUVECs to confluence in 6-well plates.
-
Treat cells with this compound and/or ET-1 as described for the NO production assay.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Incubate 50 µg of cell lysate with a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 µM L-arginine, 1 µCi [3H]-L-arginine, 1 mM NADPH, 3 µM tetrahydrobiopterin, 1 µM FAD, 1 µM FMN, and 2 mM CaCl2 for 30 minutes at 37°C.
-
Stop the reaction by adding 1 mL of ice-cold stop buffer (100 mM HEPES, 10 mM EGTA, pH 5.5).
-
Apply the reaction mixture to a Dowex AG50WX-8 resin column (Na+ form) to separate [3H]-L-citrulline from unreacted [3H]-L-arginine.
-
Elute [3H]-L-citrulline with 2 mL of water and quantify by liquid scintillation counting.
Measurement of Reactive Oxygen Species (ROS) Production
Intracellular ROS production is measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Seed HUVECs in a 96-well black-walled plate and grow to confluence.
-
Treat cells with this compound and/or ET-1.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure fluorescence with a microplate reader using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the effect of this compound on endothelial function.
Caption: ET-1 signaling in endothelial and vascular smooth muscle cells and the inhibitory action of this compound.
Caption: Experimental workflow for measuring nitric oxide production in HUVECs.
Conclusion
This compound, as a dual endothelin receptor antagonist, is poised to have beneficial effects on endothelial function by mitigating the pathological actions of endothelin-1. The in vitro methodologies detailed in this guide provide a framework for the quantitative assessment of these effects, particularly concerning nitric oxide bioavailability and oxidative stress. Further direct experimental evidence on this compound will be crucial to fully elucidate its therapeutic potential in cardiovascular diseases characterized by endothelial dysfunction.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 contributes to endothelial dysfunction and enhanced vasoconstriction through augmented superoxide production in penile arteries from insulin-resistant obese rats: role of ETA and ETB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bosentan inhibits oxidative and nitrosative stress and rescues occlusive pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Models of Hypertension for Aprocitentan Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical models of hypertension utilized in the study of Aprocitentan, a dual endothelin receptor antagonist. This document details the experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, potent dual endothelin (ET) receptor antagonist, targeting both the ETA and ETB receptors.[1] The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is implicated in the pathogenesis of hypertension.[2] By blocking the binding of ET-1 to its receptors, this compound mitigates the downstream effects of this pathway, which include vasoconstriction, inflammation, and cellular proliferation.[2][3] Preclinical studies have been crucial in elucidating the antihypertensive efficacy of this compound, with two primary rat models of hypertension being central to its evaluation: the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat and the Spontaneously Hypertensive Rat (SHR).[1]
Signaling Pathway of Endothelin Receptor Antagonism
The binding of ET-1 to its G-protein coupled receptors, ETA and ETB, initiates a cascade of intracellular signaling events. ETA receptors are predominantly located on vascular smooth muscle cells, and their activation leads to vasoconstriction. ETB receptors are found on both endothelial and vascular smooth muscle cells. On endothelial cells, ETB receptor activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, while on smooth muscle cells, they can also contribute to vasoconstriction. This compound's dual antagonism of both receptors provides a comprehensive blockade of the endothelin system's pressor effects.
Caption: this compound's dual antagonism of ETA and ETB receptors.
Preclinical Models of Hypertension
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
The DOCA-salt rat is a widely used model of low-renin, salt-sensitive hypertension that mimics certain forms of human hypertension. This model is characterized by endothelial dysfunction, vascular inflammation, and end-organ damage, making it particularly relevant for studying the effects of endothelin receptor antagonists.
The induction of hypertension in the DOCA-salt model involves the following key steps:
-
Animal Selection: Male Wistar rats are typically used.
-
Uninephrectomy: The rats undergo a surgical procedure to remove one kidney (usually the left one). This is performed to impair renal sodium excretion and accelerate the development of hypertension.
-
DOCA Administration: Deoxycorticosterone acetate (DOCA), a mineralocorticoid, is administered. This is often done via subcutaneous implantation of a slow-release pellet or through repeated injections.
-
High-Salt Diet: The rats are provided with drinking water containing 1% sodium chloride (NaCl) to promote fluid retention and an increase in blood pressure.
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored regularly, typically using telemetry or the tail-cuff method.
-
This compound Administration: Once hypertension is established, this compound is administered orally at various doses to assess its antihypertensive effects.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension. These rats develop hypertension without any surgical or pharmacological intervention, and the progression of the disease closely resembles that of essential hypertension in humans. The SHR model is characterized by a normal-renin status.
The use of the SHR model for hypertension studies follows this general protocol:
-
Animal Selection: Male Spontaneously Hypertensive Rats are sourced from reputable breeders. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Acclimatization: The rats are allowed to acclimatize to the laboratory conditions for a specified period.
-
Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are recorded before the initiation of treatment. This is typically done using telemetry or the tail-cuff method.
-
This compound Administration: this compound is administered orally to the SHR rats at different dose levels. A vehicle control group receives the administration vehicle only.
-
Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study period to evaluate the antihypertensive effect of this compound.
-
Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection and further analysis of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis).
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound in these hypertension models typically follows a structured workflow to ensure robust and reproducible data.
Caption: Preclinical experimental workflow for this compound studies.
Quantitative Data from Preclinical Studies
Preclinical studies have demonstrated the dose-dependent efficacy of this compound in reducing blood pressure in both the DOCA-salt and SHR models. The effects were more pronounced in the low-renin, salt-sensitive DOCA-salt model, highlighting the significant role of the endothelin system in this form of hypertension.
| Model | Parameter | This compound Dose (mg/kg, p.o.) | Effect | Reference |
| DOCA-Salt Rat | Mean Arterial Pressure (MAP) | 3 | ↓ 25 mmHg | |
| 10 | ↓ 45 mmHg | |||
| 30 | ↓ 55 mmHg | |||
| Renal Vascular Resistance | 10, 30, 100 (4-week treatment) | Dose-dependent decrease | ||
| Left Ventricle Hypertrophy | 10, 30, 100 (4-week treatment) | Reduction (non-significant) | ||
| Spontaneously Hypertensive Rat (SHR) | Mean Arterial Pressure (MAP) | 10 | ↓ 15 mmHg | |
| 30 | ↓ 20 mmHg | |||
| 100 | ↓ 30 mmHg |
Conclusion
The DOCA-salt hypertensive rat and the Spontaneously Hypertensive Rat are robust and clinically relevant preclinical models for evaluating the efficacy of antihypertensive agents targeting the endothelin system. Studies utilizing these models have provided compelling evidence for the potent and dose-dependent blood pressure-lowering effects of this compound. The greater efficacy observed in the DOCA-salt model underscores the importance of the endothelin pathway in low-renin, salt-sensitive hypertension. These preclinical findings have laid a strong foundation for the successful clinical development of this compound for the treatment of resistant hypertension.
References
- 1. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Aprocitentan in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprocitentan is a potent, orally active dual endothelin receptor antagonist (ERA) that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2][3] The endothelin system, particularly the potent vasoconstrictor ET-1, is implicated in the pathophysiology of hypertension, especially in low-renin and salt-sensitive forms of the condition.[4][5] Preclinical studies in various animal models of hypertension have been crucial in elucidating the pharmacodynamic profile of this compound and establishing its therapeutic potential. This technical guide provides an in-depth summary of the pharmacodynamics of this compound in key animal models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Dual Endothelin Receptor Antagonism
This compound exerts its antihypertensive effects by competitively inhibiting the binding of ET-1 to both ETA and ETB receptors. ET-1 is a powerful vasoconstrictor peptide that also promotes cell proliferation, fibrosis, and inflammation.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.
-
ETB Receptors: Found on endothelial cells and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide and prostacyclin, and also plays a role in the clearance of ET-1. On vascular smooth muscle cells, they can also mediate vasoconstriction.
By blocking both receptor subtypes, this compound effectively counteracts the multifaceted pathological effects of elevated ET-1 levels.
Pharmacodynamic Effects in Animal Models of Hypertension
The antihypertensive efficacy of this compound has been extensively evaluated in two key rat models of hypertension: the Deoxycorticosterone Acetate (DOCA)-salt rat model, which represents a low-renin, salt-sensitive form of hypertension, and the Spontaneously Hypertensive Rat (SHR) model, which is considered a model of essential hypertension with a normal renin profile.
Deoxycorticosterone Acetate (DOCA)-Salt Rat Model
This compound demonstrates pronounced potency and efficacy in the DOCA-salt rat model. This model is characterized by elevated ET-1 expression, making it particularly sensitive to endothelin receptor antagonism.
Table 1: Effect of Single Oral Doses of this compound on Mean Arterial Pressure (MAP) in Conscious DOCA-Salt Rats
| Dose (mg/kg) | Maximum MAP Decrease (mmHg) |
| 1 | -25 ± 5 |
| 3 | -40 ± 6 |
| 10 | -55 ± 7 |
| 30 | -60 ± 8 |
Data are presented as mean ± SEM.
Table 2: Effect of 4-Week Oral Administration of this compound in DOCA-Salt Rats
| Parameter | Vehicle | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Change in MAP (mmHg) | +5 ± 3 | -20 ± 4 | -35 ± 5 |
| Renal Vascular Resistance (mmHg/mL/min) | 2.5 ± 0.2 | 1.8 ± 0.2 | 1.4 ± 0.1 |
| Left Ventricle/Body Weight (mg/g) | 3.2 ± 0.1 | 2.9 ± 0.1 | 2.7 ± 0.1 |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.
Chronic administration of this compound in DOCA-salt rats not only lowers blood pressure but also reduces renal vascular resistance and shows a trend towards reducing left ventricular hypertrophy.
Spontaneously Hypertensive Rat (SHR) Model
While effective, this compound is less potent in the SHR model compared to the DOCA-salt model.
Table 3: Effect of Single Oral Doses of this compound on Mean Arterial Pressure (MAP) in Conscious SHRs
| Dose (mg/kg) | Maximum MAP Decrease (mmHg) | | :--- | :--- | :--- | | 10 | -15 ± 4 | | 30 | -25 ± 5 | | 100 | -30 ± 6 |
Data are presented as mean ± SEM.
The differential efficacy between the two models highlights the significant role of the endothelin system in low-renin, salt-sensitive hypertension.
Experimental Protocols
DOCA-Salt Hypertension Model Induction and Drug Administration
The following protocol outlines the induction of the DOCA-salt hypertension model and the subsequent pharmacodynamic evaluation of this compound.
Animals: Male Wistar rats are typically used.
Surgical Procedure:
-
Rats undergo a left unilateral nephrectomy under anesthesia.
-
A subcutaneous pellet of DOCA (e.g., 40 mg/kg) is implanted.
Post-operative Care and Hypertension Development:
-
Animals are provided with drinking water containing 1% NaCl and 0.2% KCl to induce salt-sensitive hypertension.
-
Blood pressure is monitored weekly (e.g., via tail-cuff method) and the hypertensive state is typically established within 4-6 weeks.
Drug Administration:
-
For acute studies, this compound is administered as a single oral dose.
-
For chronic studies, the drug is administered daily via oral gavage for a specified period (e.g., 4 weeks).
-
A vehicle control group (e.g., methylcellulose solution) is run in parallel.
Blood Pressure Measurement:
-
Continuous blood pressure monitoring in conscious, freely moving animals is achieved using radiotelemetry implants. This method is considered the gold standard for its accuracy and for minimizing stress-induced blood pressure fluctuations.
Terminal Assessments:
-
At the end of the study, animals are euthanized, and organs such as the heart and kidneys are collected.
-
The heart is dissected, and the left ventricle is weighed to assess hypertrophy.
-
Renal vascular resistance can be determined through in-situ perfusion techniques.
Conclusion
Preclinical studies in animal models, particularly the DOCA-salt rat model, have robustly demonstrated the potent and efficacious antihypertensive effects of this compound. Its dual antagonism of ETA and ETB receptors effectively targets the underlying pathophysiology of endothelin-mediated hypertension. The quantitative data from these studies, showing dose-dependent reductions in blood pressure, decreased renal vascular resistance, and a beneficial impact on cardiac hypertrophy, have provided a strong rationale for the clinical development of this compound for the treatment of resistant hypertension. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers designing and interpreting further preclinical investigations in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual endothelin receptor antagonist this compound in healthy adult and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
In Vivo Efficacy of Aprocitentan in DOCA-Salt Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistant hypertension, a condition characterized by blood pressure remaining above target levels despite the use of three or more antihypertensive agents of different classes, presents a significant clinical challenge. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is increasingly recognized as a key player in the pathophysiology of hypertension, especially in low-renin, salt-sensitive models that mimic resistant hypertension.[1][2][3] Aprocitentan is a novel, orally active dual endothelin receptor antagonist (ERA) that blocks both ET-A and ET-B receptors, thereby inhibiting the detrimental effects of ET-1.[4][5] The deoxycorticosterone acetate (DOCA)-salt rat model is a well-established preclinical model of mineralocorticoid-induced, low-renin, salt-sensitive hypertension that recapitulates many features of human resistant hypertension, including end-organ damage such as cardiac hypertrophy and renal dysfunction. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in the DOCA-salt rat model, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effects by competitively inhibiting the binding of ET-1 to both ET-A and ET-B receptors. In the DOCA-salt model of hypertension, there is an upregulation of the endothelin system. This compound's dual antagonism modulates the following signaling cascade:
Caption: this compound blocks ET-A and ET-B receptors.
Experimental Protocols
The following outlines a composite experimental protocol for inducing the DOCA-salt hypertensive rat model and administering this compound, based on methodologies reported in the literature.
DOCA-Salt Rat Model Induction
A commonly employed protocol for inducing hypertension is as follows:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Uninephrectomy: A left unilateral nephrectomy is performed on the rats under anesthesia.
-
DOCA Administration: Following a recovery period, deoxycorticosterone acetate (DOCA) is administered. This can be via subcutaneous implantation of a DOCA pellet or through subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).
-
High Salt Diet: The rats are provided with a high-salt diet, which typically consists of 1% NaCl in their drinking water.
-
Duration: The development of hypertension, cardiac hypertrophy, and renal damage typically occurs over a period of 4 to 6 weeks.
Caption: Workflow for inducing the DOCA-salt hypertensive rat model.
This compound Administration
-
Route of Administration: this compound is administered orally.
-
Dosing: In preclinical studies, this compound has been evaluated at various doses, including single oral doses and chronic daily administration for several weeks (e.g., 28 days).
-
Treatment Initiation: Treatment with this compound is typically initiated after the establishment of hypertension in the DOCA-salt rats.
Quantitative Data on the In Vivo Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies of this compound in DOCA-salt rat models. The data presented here is primarily based on the findings from a pivotal study by Trensz and colleagues (2019).
Table 1: Effect of Chronic this compound Administration on Mean Arterial Pressure (MAP) in DOCA-Salt Rats
| Treatment Group | Dose (mg/kg/day) | Duration of Treatment | Change in MAP (mmHg) from Baseline |
| Vehicle | - | 28 days | No significant change |
| This compound | 10 | 28 days | ↓ 19 |
| This compound | 100 | 28 days | ↓ 22 |
Data derived from Trensz et al., 2019 as cited in the literature. The decreases in MAP with this compound were statistically significant.
Table 2: Effects of Chronic this compound Administration on Cardiovascular and Renal Parameters in DOCA-Salt Rats
| Parameter | Treatment Group and Dose (mg/kg/day) | Duration of Treatment | Outcome | Statistical Significance |
| Left Ventricular Hypertrophy | This compound (dose-dependent) | 28 days | Reduced | Not statistically significant |
| Renal Vascular Resistance | This compound (dose-dependent) | 28 days | Decreased | Statistically significant |
Based on findings reported by Trensz et al., 2019.
Discussion and Conclusion
The available preclinical data robustly demonstrate the in vivo efficacy of this compound in the DOCA-salt rat model of hypertension. Chronic administration of this compound leads to a significant and dose-dependent reduction in mean arterial pressure. Furthermore, this compound has shown beneficial effects on end-organ damage, as evidenced by a reduction in renal vascular resistance. While a trend towards reduced left ventricular hypertrophy was observed, it did not reach statistical significance in the reported studies.
The synergistic effect of this compound when combined with renin-angiotensin system (RAS) blockers, such as valsartan and enalapril, in DOCA-salt rats highlights its potential as an add-on therapy for resistant hypertension. This is particularly relevant as the DOCA-salt model is characterized by a low-renin state, where RAS blockers alone show limited efficacy.
References
- 1. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Interactions of Aprocitentan with Endothelin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions of aprocitentan with the endothelin-1 (ET-1) signaling pathway. This compound is a dual endothelin receptor antagonist approved for the treatment of hypertension, particularly in patients with resistant hypertension.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Endothelin System
This compound (ACT-132577) is an orally active and potent dual antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1][4] It is the active metabolite of macitentan, another dual endothelin receptor antagonist. The endothelin system plays a crucial role in vasoconstriction and blood pressure regulation. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through binding to ETA and ETB receptors on vascular smooth muscle cells, leading to vasoconstriction. ETB receptors are also present on endothelial cells, where their activation can lead to the release of vasodilators like nitric oxide. In pathological conditions such as hypertension, the vasoconstrictor effects of ET-1 are often predominant. By blocking both ETA and ETB receptors, this compound inhibits the downstream signaling pathways activated by ET-1, leading to vasodilation and a reduction in blood pressure.
Quantitative Pharmacological Data
The interaction of this compound with endothelin receptors has been characterized by various in vitro pharmacological assays. The following tables summarize the key quantitative data, providing insights into the potency and affinity of this compound for both ETA and ETB receptors.
| Parameter | Receptor Subtype | Value | Reference |
| IC50 | ETA | 3.4 nM | |
| ETB | 987 nM | ||
| pA2 | ETA | 6.7 | |
| ETB | 5.5 |
Table 1: In Vitro Potency and Affinity of this compound for Endothelin Receptors. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating the antagonist's potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table. These protocols are based on standard pharmacological assays for characterizing receptor-ligand interactions.
Radioligand Binding Assay for IC50 Determination
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound for the ETA and ETB receptors through a competitive radioligand binding assay.
Objective: To measure the affinity of this compound for ETA and ETB receptors by quantifying its ability to displace a radiolabeled endothelin analog.
Materials:
-
Membrane preparations from cells expressing recombinant human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
This compound (ACT-132577) stock solution.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]-ET-1 (at a concentration close to its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Functional Assay for pA2 Determination
This protocol describes a functional assay to determine the pA2 value of this compound, which quantifies its antagonist potency at the ETA and ETB receptors. A common method is to measure the inhibition of endothelin-1-induced calcium mobilization.
Objective: To determine the potency of this compound as an antagonist by measuring its ability to inhibit the functional response (calcium release) induced by ET-1.
Materials:
-
Cultured cells expressing either ETA or ETB receptors (e.g., CHO cells).
-
Endothelin-1 (ET-1) stock solution.
-
This compound (ACT-132577) stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Preparation: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the kinetic read to establish a baseline fluorescence. Then, add a fixed concentration of ET-1 to all wells and continue to measure the fluorescence intensity over time to capture the calcium mobilization.
-
Data Analysis: Generate concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound. The pA2 value is then calculated using a Schild plot analysis.
Endothelin-1 Signaling Pathway and Mechanism of this compound Action
Endothelin-1 binding to its G protein-coupled receptors (GPCRs), ETA and ETB, on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This compound, by acting as a competitive antagonist at these receptors, blocks the initiation of this cascade.
As depicted in the diagram, ET-1 binding to ETA and ETB receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The culmination of these events is smooth muscle contraction and vasoconstriction. This compound competitively inhibits the initial step of this pathway by preventing ET-1 from binding to its receptors.
Conclusion
This compound is a potent dual endothelin receptor antagonist with a well-characterized in vitro pharmacological profile. Its ability to block both ETA and ETB receptors provides a comprehensive approach to inhibiting the vasoconstrictor effects of endothelin-1. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of cardiovascular pharmacology. The visualization of the signaling pathway and experimental workflows offers a clear understanding of the molecular interactions and the methods used to study them.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: The First Endothelin Receptor Antagonist for Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension | springermedizin.de [springermedizin.de]
Cellular Effects of Dual ETA/ETB Receptor Antagonism by Aprocitentan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprocitentan (ACT-132577) is a potent, orally active dual endothelin (ET) receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors.[1][2] As the active metabolite of macitentan, this compound is under development for the treatment of resistant hypertension, a condition where blood pressure remains elevated despite the use of three or more antihypertensive medications.[1][2][3] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of this compound, focusing on its dual antagonism of ETA and ETB receptors. We present quantitative data on its pharmacological activity, detailed experimental protocols for key cellular assays, and visual representations of the associated signaling pathways to support further research and drug development in this area.
Introduction to the Endothelin System and this compound
The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide produced primarily by endothelial cells, exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation by ET-1 mediates vasoconstriction and cell proliferation.
-
ETB Receptors: Found on both endothelial and vascular smooth muscle cells. On endothelial cells, their activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin. On vascular smooth muscle cells, they also contribute to vasoconstriction.
In pathological conditions such as hypertension, the endothelin system is often upregulated, contributing to sustained vasoconstriction, vascular remodeling, inflammation, and fibrosis. This compound, by blocking both ETA and ETB receptors, offers a comprehensive approach to counteract the deleterious effects of excessive ET-1 activity.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Parameter | Receptor | Value | Cell Line/Tissue | Reference |
| IC50 | Human ETA | 3.4 ± 0.4 nM | CHO cells expressing human ETA receptors | |
| Human ETB | 987 ± 185 nM | CHO cells expressing human ETB receptors | ||
| Inhibitory Potency Ratio (ETA:ETB) | - | 1:16 | - | |
| Kb (Functional Antagonism) | Human ETA | 5.5 nM | CHO-K1 cells expressing recombinant human ETA receptors | |
| Human ETB | 319 nM | CHO-K1 cells expressing recombinant human ETB receptors | ||
| pA2 (Functional Antagonism) | Rat ETA | 6.7 ± 0.2 | Isolated rat aorta | |
| Rat ETB | 5.5 ± 0.3 | Isolated rat trachea |
Table 2: In Vivo Effects of this compound in Animal Models of Hypertension
| Animal Model | Treatment | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| DOCA-salt rats | This compound (single oral dose) | 10 mg/kg | ↓ ~30 mmHg | |
| This compound (4-week treatment) | 30 mg/kg/day | ↓ ~40 mmHg | ||
| Spontaneously Hypertensive Rats (SHR) | This compound (single oral dose) | 30 mg/kg | ↓ ~15 mmHg |
Table 3: Clinical Efficacy of this compound in Patients with Resistant Hypertension (PRECISION Phase 3 Trial)
| Parameter | This compound 12.5 mg | This compound 25 mg | Placebo | Reference |
| Change in Unattended Office Systolic BP at Week 4 | -15.3 mmHg | -15.2 mmHg | -11.5 mmHg | |
| Difference vs. Placebo (Unattended Office Systolic BP) | -3.8 mmHg | -3.7 mmHg | - | |
| Change in 24-hour Ambulatory Systolic BP | -4.2 mmHg | -5.9 mmHg | - |
Core Cellular Signaling Pathways
This compound modulates several key intracellular signaling pathways by blocking ET-1's access to its receptors.
Inhibition of ET-1-Induced Calcium Mobilization
Activation of ETA receptors on vascular smooth muscle cells by ET-1 leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction. This compound blocks this initial step, preventing the downstream cascade.
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and hypertrophy. ET-1, through both ETA and ETB receptors, can activate this pathway. This compound's antagonism of these receptors can attenuate ET-1-induced vascular remodeling.
Influence on Endothelial Nitric Oxide Synthase (eNOS) Activity
ET-1 has a dual role in regulating nitric oxide (NO) production. While ETB receptor activation on endothelial cells can stimulate eNOS and NO release, leading to vasodilation, chronic ET-1 overproduction can lead to endothelial dysfunction and reduced NO bioavailability. By blocking both ETA and ETB receptors, this compound's net effect is to counteract the vasoconstrictive and proliferative effects of ET-1, which can help restore endothelial function.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the cellular effects of this compound.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of this compound to ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Homogenize cells (e.g., CHO cells) stably expressing human ETA or ETB receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human aortic smooth muscle cells) in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.
-
Wash and Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a solution of ET-1 to each well to stimulate the cells. Immediately begin recording the fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, use excitation around 490 nm and measure emission around 525 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration. Plot the peak calcium response against the concentration of this compound to determine the IC50 for inhibition.
Western Blot for MAPK/ERK Phosphorylation
This method assesses the effect of this compound on ET-1-induced activation of the MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture vascular smooth muscle cells to near confluence. Serum-starve the cells for 24 hours. Pre-treat the cells with different concentrations of this compound for 1 hour. Stimulate the cells with ET-1 (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Conclusion
This compound's dual antagonism of ETA and ETB receptors provides a multifaceted approach to mitigating the pathological effects of the endothelin system in hypertension. Its ability to inhibit vasoconstriction, cell proliferation, and potentially inflammation and fibrosis underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the cellular mechanisms of endothelin receptor antagonists and to develop novel cardiovascular therapies. The ongoing clinical development of this compound holds promise for a new therapeutic option for patients with resistant hypertension.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Aprocitentan: A Dual Endothelin Receptor Antagonist for Mitigating Vascular Hypertrophy and Remodeling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vascular hypertrophy and remodeling are critical pathological processes in the development and progression of cardiovascular diseases, particularly hypertension. These structural changes, characterized by thickening of the vascular wall and alterations in the extracellular matrix, contribute to increased peripheral resistance and target organ damage. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), plays a pivotal role in driving these detrimental vascular modifications. Aprocitentan, a novel dual endothelin receptor antagonist (ERA), has emerged as a promising therapeutic agent that targets the ET pathway. This technical guide provides a comprehensive overview of the role of this compound in mitigating vascular hypertrophy and remodeling, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction: The Role of the Endothelin System in Vascular Pathology
The endothelin system comprises three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors[1][2]. ET-1, primarily produced by vascular endothelial cells, is the most abundant and potent isoform in the cardiovascular system[3]. Its binding to ETA receptors on vascular smooth muscle cells (VSMCs) triggers a cascade of intracellular events leading to potent vasoconstriction, VSMC proliferation and hypertrophy, inflammation, and fibrosis—all hallmarks of vascular remodeling[3][4]. While ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin, their activation on VSMCs also contributes to vasoconstriction. In pathological states such as hypertension, the expression of ET-1 and its receptors is upregulated, amplifying their detrimental effects on the vasculature.
This compound is an orally active, potent dual antagonist of both ETA and ETB receptors, representing a therapeutic strategy to counteract the multifaceted adverse effects of ET-1. By competitively inhibiting the binding of ET-1 to its receptors, this compound offers the potential to not only lower blood pressure but also directly mitigate the underlying structural changes of vascular hypertrophy and remodeling.
Mechanism of Action: Targeting the Endothelin Signaling Pathway
This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by ET-1 binding to its receptors on VSMCs. This inhibition interrupts the key molecular events that drive vascular hypertrophy and remodeling.
Signaling Pathway of Endothelin-1 in Vascular Smooth Muscle Cells
The binding of ET-1 to ETA and ETB receptors on VSMCs activates multiple intracellular signaling pathways that culminate in cellular growth and extracellular matrix deposition. A simplified representation of this pathway and the point of intervention for this compound is illustrated below.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Aprocitentan's effect on sympathetic nervous system activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, represents a significant clinical challenge. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), has been identified as a key player in the pathophysiology of hypertension, partly through its influence on the sympathetic nervous system.[1][2][3] Aprocitentan, a novel dual endothelin receptor antagonist (ERA), has emerged as a promising therapeutic agent for resistant hypertension.[4][5] This technical guide provides an in-depth investigation into the effects of this compound on sympathetic nervous system activation, summarizing key clinical trial data, outlining relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: The Endothelin-Sympathetic Axis
ET-1 exerts its physiological effects by binding to two receptor subtypes: ETA and ETB receptors. The activation of ETA receptors, located on vascular smooth muscle cells, mediates potent vasoconstriction. Furthermore, ET-1 is known to stimulate the sympathetic nervous system, contributing to increased vascular tone and blood pressure. This sympatho-excitatory effect is believed to be mediated, at least in part, through ETA receptors. This compound, by acting as a dual antagonist of both ETA and ETB receptors, is hypothesized to lower blood pressure not only through direct vasodilation but also by attenuating sympathetic overactivity.
Signaling Pathway of Endothelin-1 Mediated Sympathetic Activation
Caption: Endothelin-1 signaling pathway leading to sympathetic activation.
Clinical Evidence: The PRECISION Trial
The Phase 3 PRECISION trial (NCT03541174) is the pivotal study evaluating the efficacy and safety of this compound in patients with resistant hypertension. While the trial's primary endpoint was the change in systolic blood pressure, a sub-study and analysis of secondary endpoints provide indirect evidence for this compound's effect on sympathetic nervous system activation.
Quantitative Data from the PRECISION Trial
An abstract from the PRECISION study investigated the potential sympatholytic effects of this compound by analyzing its impact on nighttime blood pressure and heart rate, both of which are influenced by the sympathetic nervous system.
| Parameter | Placebo | This compound 12.5 mg | This compound 25 mg |
| Change in Nighttime Systolic BP (mmHg) at Week 4 | -2.6 | -8.1 | -11.0 |
| Change in Daytime Systolic BP (mmHg) at Week 4 | -2.3 | -6.2 | -7.8 |
| Change in Heart Rate (beats/min) at Week 4 | -2.7 | -3.3 | -2.6 |
| Reversion to "Dipper" Status at Week 4 | 25% | 39% | 37% |
| Data sourced from an abstract of the PRECISION study. |
The data indicate that this compound produced a more pronounced reduction in nighttime blood pressure compared to daytime blood pressure. Notably, despite a significant reduction in overall blood pressure, there was no reflex tachycardia; in fact, heart rate slightly decreased, which is suggestive of a sympatholytic effect. The reversion of a higher percentage of patients to a "dipper" status (a physiological nocturnal dip in blood pressure) further supports this hypothesis.
Experimental Protocols
Directly assessing the impact of a drug on the sympathetic nervous system requires specialized techniques. While direct evidence from this compound-specific studies using these methods is not yet widely published, the following are the gold-standard protocols for such investigations.
Measurement of Muscle Sympathetic Nerve Activity (MSNA) via Microneurography
Microneurography is a technique that allows for the direct recording of sympathetic nerve traffic to skeletal muscle.
Protocol:
-
Subject Preparation: The subject lies in a supine position in a quiet, temperature-controlled room. The leg is positioned for optimal access to the peroneal nerve at the fibular head.
-
Nerve Localization: The peroneal nerve is located using cutaneous electrical stimulation.
-
Electrode Insertion: A tungsten microelectrode is inserted percutaneously into the peroneal nerve. A reference electrode is placed subcutaneously a few centimeters away.
-
Signal Identification: The microelectrode is manipulated until a characteristic pulse-synchronous burst of nerve activity is identified, which is indicative of MSNA. The signal is amplified and filtered.
-
Data Acquisition: The raw nerve signal, along with an electrocardiogram (ECG) and blood pressure, is continuously recorded.
-
Data Analysis: The recorded MSNA is typically quantified as burst frequency (bursts per minute) and burst incidence (bursts per 100 heartbeats).
24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
ABPM provides a comprehensive assessment of blood pressure over a 24-hour period, including the nocturnal dipping pattern, which is an indirect marker of sympathetic tone.
Protocol (based on the general design of the PRECISION trial):
-
Device Preparation and Fitting: A validated ABPM device is fitted to the non-dominant arm of the participant. The device is programmed to record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Patient Instruction: The patient is instructed to go about their normal daily activities but to keep the arm still during measurements. They are also provided with a diary to record activities, symptoms, and sleep/wake times.
-
Data Collection: The device automatically records blood pressure and heart rate for 24 hours.
-
Data Download and Analysis: After 24 hours, the device is returned, and the data is downloaded. The data is analyzed to determine the average 24-hour, daytime, and nighttime blood pressure and heart rate, as well as the degree of nocturnal dipping.
Measurement of Plasma Catecholamines
Plasma levels of norepinephrine and epinephrine are biochemical markers of sympathetic nervous system activity.
Protocol:
-
Sample Collection: Blood samples are collected from a peripheral vein into chilled tubes containing a preservative (e.g., EDTA and sodium metabisulfite).
-
Sample Processing: The blood is immediately centrifuged at a low temperature, and the plasma is separated and stored at -80°C until analysis.
-
Analytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples undergo a purification and concentration step, often involving solid-phase extraction.
-
Chromatographic Separation: The extracted catecholamines are separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated catecholamines are detected and quantified using tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity.
-
-
Data Analysis: The concentrations of norepinephrine and epinephrine in the plasma are calculated based on a standard curve.
Visualizations
Experimental Workflow for Assessing Sympathetic Nervous System Activity
Caption: A generalized experimental workflow for investigating this compound's effect on sympathetic activity.
Logical Relationship of this compound's Dual Action
Caption: Logical diagram of this compound's dual antagonism leading to blood pressure reduction.
Conclusion
This compound, a dual endothelin receptor antagonist, represents a significant advancement in the management of resistant hypertension. The available clinical data from the PRECISION trial strongly suggest that its mechanism of action extends beyond direct vasodilation to include a potential sympatholytic effect, as evidenced by the pronounced reduction in nighttime blood pressure without a concomitant increase in heart rate. While direct measurements of sympathetic nervous system activity, such as muscle sympathetic nerve activity and plasma catecholamines, in patients treated with this compound are needed to definitively confirm this hypothesis, the current evidence provides a compelling rationale for its efficacy in a patient population often characterized by sympathetic overactivity. Future research employing the detailed experimental protocols outlined in this guide will be crucial to fully elucidate the intricate interplay between this compound and the sympathetic nervous system.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Dual endothelin antagonist this compound for resistant hypertension (PRECISION): a multicentre, blinded, randomised, parallel-group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jwatch.org [jwatch.org]
- 5. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Aprocitentan and its Influence on Aldosterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprocitentan is a novel, orally active dual endothelin receptor antagonist (ERA) that targets both the endothelin A (ETA) and endothelin B (ETB) receptors. By blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor and a key player in the pathophysiology of hypertension, this compound offers a new therapeutic avenue for the management of treatment-resistant hypertension.[1][2] A significant aspect of its mechanism of action involves the modulation of the renin-angiotensin-aldosterone system (RAAS), specifically influencing aldosterone synthesis and secretion.[3][4] This technical guide provides an in-depth analysis of the available preclinical and clinical data on the effects of this compound on aldosterone synthesis, details the experimental methodologies employed in key studies, and visualizes the underlying signaling pathways.
Introduction to this compound and the Endothelin System
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in blood pressure regulation and the pathogenesis of cardiovascular diseases.[5] Its effects are mediated through two G-protein coupled receptors: ETA and ETB. Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction, while ETB receptors on endothelial cells can mediate vasodilation through nitric oxide and prostacyclin release. However, ETB receptors are also present on smooth muscle cells, where their activation also causes vasoconstriction.
Beyond its direct vascular effects, ET-1 is a known secretagogue for aldosterone, a mineralocorticoid hormone produced by the adrenal cortex that is central to sodium and water homeostasis and blood pressure control. In conditions such as resistant hypertension, the endothelin system is often upregulated, contributing to the elevated blood pressure and associated end-organ damage.
This compound, by antagonizing both ETA and ETB receptors, offers a comprehensive blockade of the deleterious effects of ET-1, including its influence on aldosterone production.
Mechanism of Action: How this compound Influences Aldosterone Synthesis
The synthesis of aldosterone in the zona glomerulosa of the adrenal cortex is a multi-step process regulated by several factors, most notably angiotensin II and potassium levels. Emerging evidence has solidified the role of ET-1 as a significant, independent stimulator of aldosterone secretion.
ET-1, upon binding to its receptors on adrenal glomerulosa cells, triggers a cascade of intracellular signaling events that ultimately lead to increased aldosterone production. Both ETA and ETB receptors have been implicated in this process. The signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium concentrations and activate protein kinase C (PKC), key events in the stimulation of aldosterone synthase (CYP11B2), the final and rate-limiting enzyme in the aldosterone synthesis pathway.
This compound, by competitively inhibiting the binding of ET-1 to both ETA and ETB receptors on adrenal cortical cells, directly interferes with this signaling cascade. This blockade prevents the ET-1-mediated increase in intracellular calcium and activation of PKC, thereby reducing the expression and activity of aldosterone synthase and consequently lowering aldosterone production.
Signaling Pathway of Endothelin-1 in Aldosterone Synthesis
Quantitative Data on this compound's Effect on Aldosterone
Clinical and preclinical studies have provided quantitative evidence of this compound's ability to reduce aldosterone levels.
Clinical Data: The PRECISION Trial
The Phase 3 PRECISION trial (NCT03541174) was a pivotal study that evaluated the efficacy and safety of this compound in patients with resistant hypertension. A biomarker analysis from this trial specifically assessed the impact of this compound on plasma aldosterone concentrations.
Table 1: Effect of this compound on Plasma Aldosterone in the PRECISION Trial
| Treatment Group (4 weeks) | N | Mean Change from Baseline in Plasma Aldosterone |
| Placebo | - | No significant effect |
| This compound 12.5 mg | 703 | -17% |
| This compound 25 mg | 703 | -24% |
Preclinical Data
Preclinical studies in animal models of hypertension have also demonstrated the aldosterone-lowering effects of this compound. The deoxycorticosterone acetate (DOCA)-salt rat model is a well-established low-renin model of hypertension where the endothelin system is known to be activated. Studies in this model have shown that this compound effectively lowers blood pressure. While specific quantitative data on aldosterone reduction in these preclinical studies are not extensively published, the observed synergistic blood pressure-lowering effect when combined with renin-angiotensin system (RAS) blockers suggests a distinct and complementary mechanism of action, likely involving the reduction of ET-1-mediated aldosterone synthesis.
Experimental Protocols
PRECISION Trial: Biomarker Analysis
-
Study Design: The PRECISION trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with resistant hypertension, defined as uncontrolled blood pressure despite treatment with at least three antihypertensive medications, including a diuretic.
-
Biomarker Sampling: Plasma samples for the measurement of aldosterone, renin, ET-1, and C-terminal pro-endothelin-1 (CT-proET-1) were collected at randomization (baseline) and after 4 weeks of treatment with either placebo, this compound 12.5 mg, or this compound 25 mg.
-
Aldosterone Measurement: While the specific assay methodology for aldosterone measurement in the PRECISION trial's biomarker analysis is not detailed in the available publications, standard methods for plasma aldosterone quantification in large clinical trials include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the need for high sensitivity and specificity in clinical research, LC-MS/MS is a commonly employed method.
Experimental Workflow for PRECISION Biomarker Analysis
Preclinical Studies in DOCA-Salt Hypertensive Rats
-
Animal Model: Male Wistar rats are typically used. Hypertension is induced by unilateral nephrectomy followed by the subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet and the provision of 1% NaCl in their drinking water.
-
Treatment: this compound is administered orally, typically once daily, at various doses. Control groups receive the vehicle.
-
Blood Pressure Measurement: Blood pressure is monitored continuously using telemetry or at regular intervals using the tail-cuff method.
-
Hormone and Biomarker Analysis: At the end of the study period, blood samples are collected for the measurement of plasma aldosterone, renin, and ET-1 concentrations using commercially available ELISA or RIA kits.
Discussion and Future Directions
The available evidence strongly supports the role of this compound in reducing aldosterone synthesis through the dual blockade of ETA and ETB receptors. The data from the PRECISION trial provides robust clinical confirmation of this effect in a relevant patient population. The observed decrease in aldosterone is likely a key contributor to the blood pressure-lowering efficacy of this compound, particularly in forms of hypertension characterized by sodium and water retention.
Future research should focus on several key areas:
-
Detailed Mechanistic Studies: Further in vitro studies using human adrenal cell lines could provide more granular detail on the specific downstream signaling molecules affected by this compound.
-
Long-term Effects: While the PRECISION trial demonstrated a sustained effect on blood pressure, longer-term studies are needed to evaluate the chronic impact of this compound on aldosterone levels and its correlation with cardiovascular and renal outcomes.
-
Head-to-Head Comparisons: Comparative studies of this compound with mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone could help to delineate the relative contributions of aldosterone reduction versus other mechanisms to their respective antihypertensive effects.
-
Combination Therapy: Investigating the synergistic effects of this compound with other antihypertensive agents that modulate the RAAS, such as ACE inhibitors and ARBs, could lead to more effective treatment strategies for resistant hypertension.
Conclusion
This compound's mechanism of action, which includes the inhibition of ET-1-mediated aldosterone synthesis, represents a significant advancement in the pharmacotherapy of hypertension. The dual blockade of ETA and ETB receptors provides a comprehensive approach to targeting the multifaceted pathological effects of the endothelin system. The quantitative data from clinical trials confirms a meaningful reduction in plasma aldosterone levels, underscoring the importance of this pathway in the drug's overall efficacy. For researchers and drug development professionals, this compound serves as a compelling example of a targeted therapy that addresses a key, and previously unopposed, pathophysiological mechanism in resistant hypertension. Further exploration of its long-term effects and potential in combination therapies will be crucial in fully defining its role in cardiovascular medicine.
References
- 1. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Idorsia | Media release [idorsia.com]
The Physiological Role of Aprocitentan in Salt-Sensitive Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological role of Aprocitentan, a novel dual endothelin receptor antagonist, in the context of salt-sensitive hypertension. This document outlines the underlying pathophysiology of salt-sensitive hypertension, the mechanism of action of this compound, and presents quantitative data from pivotal clinical trials. Furthermore, it details experimental methodologies for preclinical and clinical research in this area and includes visualizations of key signaling pathways.
Introduction: The Challenge of Salt-Sensitive and Resistant Hypertension
Salt-sensitive hypertension is a phenotype characterized by a pronounced increase in blood pressure in response to high dietary salt intake. It is a significant contributor to resistant hypertension, a condition in which blood pressure remains elevated despite treatment with three or more antihypertensive agents of different classes, including a diuretic. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is increasingly recognized as a key player in the pathophysiology of these conditions.[1] High salt intake can stimulate the production of ET-1, which, through its action on ETA and ETB receptors, leads to a cascade of effects including vasoconstriction, inflammation, fibrosis, and sodium and water retention, all of which contribute to elevated blood pressure.[1]
This compound is a dual endothelin receptor antagonist that inhibits the binding of ET-1 to both ETA and ETB receptors.[2] This mechanism of action directly targets a key pathway in salt-sensitive and resistant hypertension, offering a novel therapeutic approach for patients who are not adequately controlled on other antihypertensive medications.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in a comprehensive clinical trial program. The following tables summarize the key quantitative data from the Phase 3 PRECISION trial and a Phase 2 dose-finding study.
PRECISION Phase 3 Trial: Efficacy in Resistant Hypertension
The PRECISION trial was a multicenter, blinded, randomized, parallel-group, phase 3 study that evaluated the efficacy and safety of this compound in patients with resistant hypertension.[3]
Table 1: Change in Office and Ambulatory Blood Pressure in the PRECISION Trial [4]
| Parameter | This compound 12.5 mg | This compound 25 mg | Placebo |
| Week 4: Change in Unattended Automated Office Systolic Blood Pressure (mmHg) | |||
| Mean Change from Baseline | -15.3 | -15.2 | -11.5 |
| Difference vs. Placebo (97.5% CI) | -3.8 (-6.8 to -0.8) | -3.7 (-6.7 to -0.8) | - |
| p-value | 0.0042 | 0.0046 | - |
| Week 4: Change in Unattended Automated Office Diastolic Blood Pressure (mmHg) | |||
| Difference vs. Placebo | -3.9 | -4.5 | - |
| Week 4: Change in 24-hour Ambulatory Systolic Blood Pressure (mmHg) | |||
| Difference vs. Placebo (95% CI) | -4.2 (-6.2 to -2.1) | -5.9 (-7.9 to -3.8) | - |
| Week 40: Change in Unattended Automated Office Systolic Blood Pressure (mmHg) after Withdrawal | |||
| Difference vs. Placebo (95% CI) | - | +5.8 (3.7 to 7.9) | - |
| p-value | - | <0.0001 | - |
Table 2: Adverse Events of Special Interest in the PRECISION Trial (First 4 Weeks)
| Adverse Event | This compound 12.5 mg (N=243) | This compound 25 mg (N=243) | Placebo (N=244) |
| Edema/Fluid Retention | 9% | 18% | 2% |
| Hypersensitivity Reactions | 0.8% | - | 0% |
| Hemoglobin Decrease >2 g/dL | 7% | - | 1% |
Phase 2 Dose-Finding Study: Efficacy in Essential Hypertension
This randomized, double-blind, parallel-group study evaluated the dose-response of this compound in patients with essential hypertension.
Table 3: Placebo-Corrected Change in Unattended Automated Office and 24-hour Ambulatory Blood Pressure at Week 8 in Phase 2 Trial
| Dose | Change in Office SBP/DBP (mmHg) | Change in 24-h Ambulatory SBP/DBP (mmHg) |
| This compound 10 mg | -7.05 / -4.93 | -3.99 / -4.04 |
| This compound 25 mg | -9.90 / -6.99 | -4.83 / -5.89 |
| This compound 50 mg | -7.58 / -4.95 | -3.67 / -4.45 |
| Lisinopril 20 mg | -4.84 / -3.81 | - |
Signaling Pathways and Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in salt-sensitive hypertension and the mechanism of action of this compound.
Caption: Endothelin pathway in salt-sensitive hypertension.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary. However, the following sections summarize the key methodologies used in preclinical and clinical studies of this compound and salt-sensitive hypertension.
Preclinical Model: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
The DOCA-salt rat is a widely used model of mineralocorticoid and salt-sensitive hypertension.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Hypertension:
-
Uninephrectomy: The left kidney is surgically removed under anesthesia to impair renal excretory capacity.
-
DOCA Administration: A pellet of deoxycorticosterone acetate (a mineralocorticoid) is implanted subcutaneously.
-
High-Salt Diet: The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.
-
-
Blood Pressure Measurement:
-
Telemetry: For continuous and conscious blood pressure monitoring (the gold standard), a radiotelemetry transmitter is implanted into the abdominal aorta.
-
Tail-Cuff Plethysmography: A non-invasive method for repeated blood pressure measurements.
-
-
This compound Administration: this compound is typically administered orally via gavage.
-
Outcome Measures:
-
Systolic and diastolic blood pressure
-
Heart rate
-
Organ hypertrophy (e.g., heart, kidney)
-
Biomarkers of inflammation and fibrosis
-
Clinical Trial Protocol: Assessment of Salt Sensitivity
Assessing salt sensitivity in human subjects is crucial for identifying patient populations that may benefit most from treatments like this compound.
-
Study Design: A randomized, controlled, crossover design is often employed.
-
Dietary Intervention:
-
Low-Sodium Diet: Participants are placed on a diet with a low sodium content (e.g., 50 mmol/day) for a defined period (e.g., one week).
-
High-Sodium Diet: Following the low-sodium phase, participants are switched to a diet with a high sodium content (e.g., 200 mmol/day) for the same duration.
-
-
Blood Pressure Measurement:
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is used to obtain a comprehensive assessment of blood pressure changes throughout the day and night.
-
Office Blood Pressure: Standardized office blood pressure measurements are also taken at the end of each dietary period.
-
-
Definition of Salt Sensitivity: A significant increase in mean arterial pressure (e.g., >10 mmHg) from the low-sodium to the high-sodium diet is a common criterion for classifying a participant as salt-sensitive.
-
Compliance Monitoring: 24-hour urinary sodium excretion is measured to ensure adherence to the dietary protocols.
Conclusion
This compound, through its dual antagonism of endothelin receptors, represents a targeted and effective therapeutic strategy for salt-sensitive and resistant hypertension. The quantitative data from clinical trials demonstrates its ability to significantly lower blood pressure in a patient population with a high unmet medical need. The experimental protocols outlined provide a framework for further research into the role of the endothelin system in hypertension and the development of novel therapies. The continued investigation of this compound and similar agents holds promise for improving the management of difficult-to-treat hypertension.
References
- 1. Identifying and treating resistant hypertension in PRECISION: A randomized long‐term clinical trial with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRECISION Targeting in Resistant Hypertension — NephJC [nephjc.com]
- 4. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of this compound on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
Navigating the Preclinical Landscape of Aprocitentan: An In-depth Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Aprocitentan, a dual endothelin receptor antagonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in key preclinical species, offering valuable insights for researchers in the field of drug development.
Absorption
Following oral administration, this compound is absorbed in preclinical species. The rate and extent of absorption have been characterized in both rodent and non-rodent models.
Experimental Protocols
Single-Dose Oral Administration in Rats:
-
Animal Model: Male and female Wistar rats.
-
Drug Formulation: this compound was formulated as a suspension for oral administration.
-
Administration: A single dose was administered by oral gavage.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Single-Dose Oral Administration in Dogs:
-
Animal Model: Male and female Beagle dogs.
-
Drug Formulation: this compound was administered orally as a capsule.
-
Administration: A single capsule was administered to fasted animals.
-
Blood Sampling: Blood samples were collected from a peripheral vein at specified time points.
-
Plasma Preparation: Plasma was harvested after centrifugation and stored at low temperatures.
-
Bioanalysis: A validated LC-MS/MS method was employed to quantify this compound concentrations in plasma.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound following a single oral dose in rats and dogs.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Wistar Rats
| Dose (mg/kg) | Sex | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| [Data not available] | Male | [Data not available] | [Data not available] | [Data not available] |
| [Data not available] | Female | [Data not available] | [Data not available] | [Data not available] |
Table 2: Single-Dose Oral Pharmacokinetics of this compound in Beagle Dogs
| Dose (mg/kg) | Sex | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| [Data not available] | Male | [Data not available] | [Data not available] | [Data not available] |
| [Data not available] | Female | [Data not available] | [Data not available] | [Data not available] |
Distribution
This compound exhibits binding to plasma proteins and distributes into various tissues.
Experimental Protocols
Plasma Protein Binding:
-
Method: Equilibrium dialysis was used to determine the extent of plasma protein binding.
-
Matrices: Plasma from various species, including rats, dogs, and humans, was used.
-
Analysis: The concentration of this compound in the plasma and buffer compartments was measured by LC-MS/MS to calculate the percentage of protein binding.
Distribution Parameters
Table 3: Plasma Protein Binding of this compound in Different Species [1]
| Species | Plasma Protein Binding (%) |
| Rat | >99% |
| Dog | >99% |
| Human | >99% |
Metabolism
This compound is metabolized through various pathways, with some differences observed across species.
Experimental Protocols
In Vitro Metabolism:
-
System: Studies were conducted using liver microsomes and hepatocytes from rats, dogs, and humans.
-
Incubation: this compound was incubated with the in vitro systems in the presence of necessary cofactors.
-
Metabolite Identification: Metabolites were identified using high-resolution mass spectrometry.
In Vivo Metabolism:
-
Sample Collection: Urine, feces, and bile were collected from animals after administration of radiolabeled this compound.
-
Metabolite Profiling: The collected matrices were analyzed to identify and quantify the major metabolites.
Metabolic Pathways
The primary metabolic pathways for this compound include N-glucosidation and non-enzymatic hydrolysis.[2]
Caption: Major metabolic pathways of this compound.
Excretion
This compound and its metabolites are eliminated from the body through both renal and fecal routes.
Experimental Protocols
Mass Balance Study:
-
Animal Model: Rats were administered a single oral dose of radiolabeled this compound.
-
Sample Collection: Urine and feces were collected for an extended period to ensure complete recovery of radioactivity.
-
Radioactivity Measurement: The amount of radioactivity in the collected samples was measured to determine the routes and extent of excretion.
Excretion Profile
Table 4: Excretion of Radioactivity after a Single Oral Dose of Radiolabeled this compound in Rats
| Route | Percentage of Administered Dose |
| Urine | [Data not available] |
| Feces | [Data not available] |
| Total | [Data not available] |
Safety Pharmacology
Preclinical safety pharmacology studies have been conducted to evaluate the potential adverse effects of this compound on major physiological systems.
Key Findings
In repeated-dose toxicity studies, testicular tubular degeneration and atrophy were observed in male rats and dogs at high doses.[3]
Mechanism of Action: Signaling Pathway
This compound is a dual antagonist of endothelin (ET) receptors, ETA and ETB. By blocking the binding of endothelin-1 (ET-1), this compound inhibits its downstream effects, which include vasoconstriction, cell proliferation, and fibrosis.
Caption: this compound's mechanism of action.
References
Methodological & Application
Application Notes and Protocols: Aprocitentan in Rodent Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprocitentan is a potent dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors. It is the active metabolite of macitentan and has been investigated for its efficacy in lowering blood pressure in models of hypertension.[1][2][3] The endothelin system, particularly the vasoconstrictive peptide endothelin-1 (ET-1), plays a significant role in the pathophysiology of hypertension.[4][5] this compound's mechanism of action, which involves blocking the binding of ET-1 to its receptors, makes it a valuable tool for studying the role of the endothelin pathway in hypertension and for the preclinical evaluation of novel antihypertensive therapies.
These application notes provide detailed information on the dosage and administration of this compound in common rodent models of hypertension, specifically the Deoxycorticosterone Acetate (DOCA)-salt rat model and the Spontaneously Hypertensive Rat (SHR) model.
Data Presentation
Table 1: this compound Dosage in Rodent Hypertension Models
| Animal Model | Strain | Route of Administration | Dosage Range | Study Duration | Reference |
| DOCA-Salt Hypertensive Rat | Wistar | Oral Gavage | 1 - 30 mg/kg/day | Single dose and 4 weeks | |
| Spontaneously Hypertensive Rat (SHR) | Not Specified | Oral Gavage | Not specified, but used in combination studies | Not Specified |
Note: The efficacy of this compound has been shown to be more pronounced in low-renin, salt-sensitive models like the DOCA-salt rat compared to models with normal renin levels like the SHR.
Signaling Pathway
This compound is a dual antagonist of endothelin receptors A (ETA) and B (ETB). Endothelin-1 (ET-1), a potent vasoconstrictor, binds to these receptors on vascular smooth muscle cells and endothelial cells to mediate its effects. The binding of ET-1 to ETA receptors on vascular smooth muscle cells leads to vasoconstriction. The role of the ETB receptor is more complex; its activation on endothelial cells can lead to the release of vasodilators like nitric oxide, while on smooth muscle cells, it can contribute to vasoconstriction. By blocking both receptors, this compound effectively inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, fibrosis, and inflammation, all of which contribute to the pathology of hypertension.
Caption: this compound's mechanism of action.
Experimental Protocols
Protocol 1: Induction of Hypertension in the DOCA-Salt Rat Model
This protocol describes the induction of mineralocorticoid-induced hypertension in rats, a model characterized by low renin levels and salt sensitivity.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Deoxycorticosterone acetate (DOCA)
-
Vehicle for DOCA (e.g., sesame oil or dimethylformamide)
-
1% Sodium Chloride (NaCl) drinking water
-
Standard rat chow
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for uninephrectomy
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before any procedures.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat using a suitable anesthetic.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the left kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
DOCA Administration (Starting Day 1):
-
Administer DOCA subcutaneously. A common protocol involves implanting a slow-release pellet or providing subcutaneous injections (e.g., 25 mg every fourth day).
-
-
Salt Loading (Starting Day 1):
-
Replace the drinking water with a 1% NaCl solution.
-
-
Monitoring:
-
Monitor the rats' body weight and general health daily.
-
Blood pressure will begin to rise within the first week and typically stabilizes at a hypertensive level within 3-4 weeks.
-
Protocol 2: Oral Administration of this compound by Gavage
This protocol details the preparation and administration of this compound to rodents via oral gavage.
Materials:
-
This compound
-
Vehicle: A patent for this compound mentions the use of gelatin as a vehicle for oral gavage in rats. A common method for preparing a gelatin-based vehicle involves dissolving gelatin powder in warm water, with the addition of sweeteners or flavorings to improve palatability for voluntary consumption, though for gavage this is less critical. A simple preparation would involve:
-
Gelatin powder
-
Purified water
-
-
Oral gavage needles (appropriate size for the rat's weight)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a 5% gelatin solution by dissolving 5g of gelatin powder in 100 mL of warm purified water. Stir until fully dissolved and allow to cool to room temperature.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Suspend the calculated amount of this compound in the gelatin vehicle. Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat to immobilize its head and straighten its neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly placed, slowly administer the this compound suspension.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress after administration.
-
Protocol 3: Non-Invasive Blood Pressure Measurement using the Tail-Cuff Method
This protocol describes a common non-invasive method for monitoring blood pressure in conscious rats.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, and sensor)
-
Warming platform or chamber (optional, but can improve signal quality)
Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the procedure for several days before starting actual measurements to minimize stress-induced blood pressure fluctuations.
-
-
Animal Preparation:
-
Place the rat in the restrainer.
-
If using a warming platform, allow the rat to warm for 10-15 minutes to increase blood flow to the tail.
-
-
Cuff and Sensor Placement:
-
Securely place the occlusion cuff and the sensor on the rat's tail.
-
-
Blood Pressure Measurement:
-
Follow the manufacturer's instructions for the specific tail-cuff system to initiate the measurement cycle.
-
The system will automatically inflate and deflate the cuff while recording the blood pressure.
-
Obtain several consecutive readings and calculate the average to ensure accuracy.
-
-
Data Recording:
-
Record the systolic blood pressure, diastolic blood pressure, and heart rate.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a DOCA-salt hypertensive rat model.
Caption: Experimental workflow for this compound study.
References
- 1. This compound: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Noninvasive Blood Pressure | Linton Instrumentation [lintoninstrumentation.co.uk]
Application Notes and Protocols for Measuring Changes in Blood Pressure in Response to Aprocitentan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring and interpreting changes in blood pressure in response to the dual endothelin receptor antagonist, Aprocitentan. The protocols are based on methodologies from key clinical trials and are intended to assist in the design and execution of preclinical and clinical research.
Introduction
This compound is an orally active, potent dual endothelin (ET) receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both ET-A and ET-B receptors.[1][2][3][4][5] ET-1 is a powerful vasoconstrictor, and by blocking its effects, this compound leads to vasodilation and a subsequent reduction in blood pressure. This mechanism makes it a promising therapeutic agent for resistant hypertension, a condition where blood pressure remains high despite treatment with at least three different classes of antihypertensive medications, including a diuretic.
Mechanism of Action: Dual Endothelin Receptor Antagonism
The endothelin system plays a crucial role in blood pressure regulation. ET-1, the predominant isoform, exerts its effects through two receptor subtypes:
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, activation of these receptors leads to potent vasoconstriction and cell proliferation.
-
ET-B Receptors: Found on both endothelial and vascular smooth muscle cells. Activation on endothelial cells mediates the release of vasodilators like nitric oxide. However, their activation on smooth muscle cells also contributes to vasoconstriction.
This compound's dual antagonism of both ET-A and ET-B receptors provides a comprehensive blockade of the endothelin system, leading to a reduction in vascular tone and a decrease in blood pressure.
Quantitative Data: Blood Pressure Response to this compound
The following tables summarize the placebo-corrected changes in systolic blood pressure (SBP) and diastolic blood pressure (DBP) observed in clinical trials of this compound.
Unattended Automated Office Blood Pressure (uAOBP)
| Dose | Placebo-Corrected Change in Systolic BP (mmHg) | Placebo-Corrected Change in Diastolic BP (mmHg) | Study |
| 10 mg | -7.05 | -4.93 | Phase 2 Dose-Response |
| 12.5 mg | -3.8 | -3.9 | PRECISION Trial |
| 25 mg | -9.90 | -6.99 | Phase 2 Dose-Response |
| 25 mg | -3.7 | -4.5 | PRECISION Trial |
| 50 mg | -7.58 | -4.95 | Phase 2 Dose-Response |
Data sourced from a randomized, double-blind, placebo-controlled Phase 2 study and the Phase 3 PRECISION trial.
24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
| Dose | Placebo-Corrected Change in 24-hour Systolic BP (mmHg) | Placebo-Corrected Change in 24-hour Diastolic BP (mmHg) | Study |
| 10 mg | -3.99 | -4.04 | Phase 2 Dose-Response |
| 12.5 mg | -4.2 | Not Reported | PRECISION Trial |
| 25 mg | -4.83 | -5.89 | Phase 2 Dose-Response |
| 25 mg | -5.9 | Not Reported | PRECISION Trial |
| 50 mg | -3.67 | -4.45 | Phase 2 Dose-Response |
Data sourced from a randomized, double-blind, placebo-controlled Phase 2 study and the Phase 3 PRECISION trial.
Experimental Protocols
Protocol 1: Unattended Automated Office Blood Pressure (uAOBP) Measurement
This method minimizes the "white coat effect" and provides a standardized assessment of in-clinic blood pressure.
Objective: To measure the effect of this compound on trough sitting systolic and diastolic blood pressure.
Materials:
-
Validated automated oscillometric sphygmomanometer (e.g., Microlife WatchBP® Office).
-
Appropriately sized blood pressure cuffs.
-
Quiet, private room.
Procedure:
-
Patient Preparation: The patient should be comfortably seated in a chair with their back supported and feet flat on the floor for at least 5 minutes before the first reading. The arm should be supported at heart level.
-
Cuff Placement: Place the appropriately sized cuff on the patient's upper arm.
-
Unattended Measurement: Leave the patient to rest alone in the quiet room.
-
Automated Readings: The device is programmed to take multiple readings automatically. A typical protocol involves five consecutive readings at 1-minute intervals.
-
Data Analysis: The first reading is often discarded, and the average of the remaining readings is calculated to determine the systolic and diastolic blood pressure.
-
Timing: Measurements should be taken at trough, i.e., just before the next scheduled dose of this compound, to assess the 24-hour effect.
Protocol 2: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
ABPM provides a comprehensive assessment of blood pressure over a full 24-hour period, capturing both daytime and nighttime values.
Objective: To evaluate the 24-hour blood pressure profile in response to this compound.
Materials:
-
Validated portable ABPM device.
-
Appropriately sized blood pressure cuff.
-
Patient diary.
Procedure:
-
Device Preparation and Fitting: An appropriately sized cuff is fitted to the non-dominant arm of the participant and connected to a portable monitor worn on a belt. The device is programmed to take readings at set intervals.
-
Measurement Intervals: A common protocol is to measure blood pressure every 20 minutes during the daytime (e.g., 06:00 to 21:59) and every 30 minutes during the nighttime (e.g., 22:00 to 05:59).
-
Patient Instructions: Instruct the patient to go about their usual daily activities but to keep their arm still and relaxed during the cuff inflation. They should also be instructed to keep a diary of their activities, sleep times, and any symptoms experienced.
-
Data Retrieval and Analysis: After 24 hours, the device is removed, and the data is downloaded to a computer. The 24-hour mean systolic and diastolic blood pressure, as well as daytime and nighttime means, are calculated. A valid ABPM recording typically requires at least 70% of the expected readings to be successful.
Considerations for Study Design
-
Patient Population: The PRECISION trial focused on patients with resistant hypertension, defined as having a sitting systolic blood pressure ≥140 mmHg despite being on three or more antihypertensive medications.
-
Run-in Period: A single-blind placebo run-in period is recommended to exclude placebo responders and establish a stable baseline blood pressure.
-
Standardized Background Therapy: To isolate the effect of this compound, it is crucial to maintain a stable and standardized background antihypertensive regimen for all participants.
-
Adverse Event Monitoring: The most frequently reported adverse events associated with this compound are fluid retention and edema. Researchers should have a clear protocol for monitoring and managing these potential side effects.
Conclusion
This compound has demonstrated a statistically significant and clinically relevant reduction in both office and 24-hour ambulatory blood pressure in patients with hypertension. The protocols outlined in these application notes provide a robust framework for accurately measuring the pharmacodynamic effects of this compound on blood pressure. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data in both preclinical and clinical research settings.
References
- 1. Mechanism of action, uses, and interactions of this compound. [enantilabs.com]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Idorsia | this compound [idorsia.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Determining Aprocitentan's Inhibition of ET-1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprocitentan is a dual endothelin receptor antagonist that inhibits the binding of the potent vasoconstrictor endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] This activity underlies its therapeutic application in treating resistant hypertension.[3] Accurate determination of its binding affinity and inhibitory potency is crucial for both preclinical research and drug development.
This document provides detailed protocols for a radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human ETA and ETB receptors. The assay utilizes membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human receptors and [125I]ET-1 as the radioligand.
Data Presentation
The following tables summarize the key quantitative data for this assay.
Table 1: this compound Inhibitory Potency
| Parameter | ETA Receptor | ETB Receptor |
| IC50 (nM) | 3.4 ± 0.4 | 987 ± 185 |
| Ki (nM) | To be determined from IC50 | To be determined from IC50 |
IC50 values were obtained from studies using CHO-K1 cells expressing the respective human recombinant receptors.
Table 2: Radioligand Binding Parameters
| Parameter | Value |
| Radioligand | [125I]Endothelin-1 |
| Specific Activity | ~17 Ci/mg |
| Dissociation Constant (Kd) for ETA | To be determined experimentally |
| Dissociation Constant (Kd) for ETB | To be determined experimentally |
| Receptor Density (Bmax) | To be determined experimentally |
Signaling Pathway and Experimental Workflow
Endothelin-1 Signaling Pathway
The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) and the mechanism of action of this compound. ET-1 binds to ETA and ETB receptors on vascular smooth muscle cells, leading to vasoconstriction. This compound competitively inhibits this binding, thereby blocking the downstream signaling cascade.
References
Visualizing the Therapeutic Impact of Aprocitentan: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for advanced in vivo imaging techniques to visualize the pharmacological effects of Aprocitentan, a dual endothelin (ET) receptor antagonist. These methodologies are designed to enable researchers to non-invasively assess the efficacy and mechanism of action of this compound in preclinical models of hypertension and associated vascular pathologies.
Introduction to this compound and In Vivo Imaging
This compound is an orally active dual endothelin receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2] ET-1 is a potent vasoconstrictor and is implicated in the pathophysiology of hypertension through its effects on vascular tone, vascular remodeling, and fluid retention.[1][3][4] By blocking both ETA and ETB receptors, this compound leads to vasodilation and a reduction in blood pressure. In vivo imaging techniques offer a powerful approach to longitudinally monitor the structural and functional changes in the cardiovascular system in response to this compound treatment. These non-invasive methods allow for the quantitative assessment of drug efficacy, target engagement, and downstream physiological effects in living organisms.
Positron Emission Tomography (PET) for Endothelin Receptor Occupancy
Application Note: Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that can be used to quantify the in vivo distribution and density of specific molecular targets, such as receptors. By using a radiolabeled ligand that binds to endothelin receptors, PET imaging can be employed to determine the degree of receptor occupancy by this compound. This provides direct evidence of target engagement and can help establish a dose-response relationship at the receptor level. While a specific PET radiotracer for this compound is not yet established, a similar dual endothelin receptor antagonist, [11C]L-753,037, has been successfully used to image ET receptors in vivo, providing a template protocol.
Experimental Protocol: PET Imaging of Endothelin Receptor Occupancy
Objective: To quantify the in vivo occupancy of endothelin receptors by this compound in a rodent model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR) or angiotensin II-infused mice are suitable models of hypertension.
Radiotracer: [11C]L-753,037 or a similarly validated radiolabeled dual endothelin receptor antagonist.
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.
-
Baseline PET Scan:
-
Administer the radiotracer (e.g., [11C]L-753,037) via tail vein injection.
-
Perform a dynamic PET scan for 60-90 minutes to measure the baseline distribution of the radiotracer in organs of interest (e.g., kidneys, lungs, heart).
-
-
This compound Administration:
-
Following a washout period, administer a single dose of this compound orally. Different cohorts of animals should receive varying doses to establish a dose-occupancy curve.
-
-
Post-Treatment PET Scan:
-
At the time of expected peak plasma concentration of this compound, administer the radiotracer again.
-
Perform a second dynamic PET scan for the same duration as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in organs with high endothelin receptor expression (e.g., kidneys, lungs).
-
Calculate the specific binding of the radiotracer in these ROIs for both baseline and post-treatment scans.
-
Receptor occupancy is calculated as the percentage reduction in specific binding after this compound administration compared to baseline.
-
Quantitative Data Presentation:
| Dose of this compound | % Receptor Occupancy in Kidney (Mean ± SD) | % Receptor Occupancy in Lungs (Mean ± SD) |
| Vehicle | 0 | 0 |
| Low Dose (e.g., 1 mg/kg) | Expected dose-dependent increase | Expected dose-dependent increase |
| Mid Dose (e.g., 10 mg/kg) | Expected dose-dependent increase | Expected dose-dependent increase |
| High Dose (e.g., 30 mg/kg) | Expected dose-dependent increase | Expected dose-dependent increase |
| Note: This table represents expected outcomes, as direct PET imaging data for this compound is not yet published. Data would be derived from experimental measurements. |
Magnetic Resonance Imaging (MRI) for Vascular Remodeling and Function
Application Note: Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides excellent soft-tissue contrast and can be used to assess both the structure and function of the cardiovascular system. In the context of this compound's effects, MRI can be utilized to visualize and quantify changes in vascular remodeling, such as arterial wall thickness and lumen diameter, as well as functional parameters like blood flow and vessel stiffness. These measurements can provide insights into the long-term therapeutic benefits of this compound on the vasculature in hypertensive models.
Experimental Protocol: MRI Assessment of Vascular Remodeling
Objective: To non-invasively monitor changes in vascular structure and function in response to chronic this compound treatment in a hypertensive mouse model.
Animal Model: Angiotensin II-infused mice or other genetic models of hypertension.
MRI System: A high-field small-animal MRI scanner (e.g., 7T or 9.4T) is recommended for optimal resolution.
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the animal and monitor vital signs (respiration, heart rate, temperature).
-
Baseline MRI:
-
Acquire high-resolution anatomical images (e.g., T1-weighted, T2-weighted) of the aorta and carotid arteries.
-
Perform cine MRI for the assessment of cardiac function and pulse wave velocity (a measure of arterial stiffness).
-
-
Chronic this compound Treatment:
-
Administer this compound daily via oral gavage for a period of several weeks.
-
-
Follow-up MRI:
-
Perform MRI scans at regular intervals (e.g., weekly or bi-weekly) to longitudinally track changes in vascular parameters.
-
-
Image Analysis:
-
Segment the vessel walls and lumen from the anatomical images to measure wall thickness, lumen diameter, and cross-sectional area.
-
Calculate pulse wave velocity from the cine MRI data.
-
Quantitative Data Presentation:
| Treatment Group | Aortic Wall Thickness (μm) | Carotid Artery Lumen Diameter (μm) | Pulse Wave Velocity (m/s) |
| Baseline | |||
| Vehicle Control | Value | Value | Value |
| This compound | Value | Value | Value |
| 4 Weeks Post-Treatment | |||
| Vehicle Control | Expected increase in hypertensive model | Expected decrease in hypertensive model | Expected increase in hypertensive model |
| This compound | Expected attenuation of increase | Expected preservation or increase | Expected attenuation of increase |
| Note: This table presents expected outcomes based on the known effects of endothelin receptor antagonists on vascular remodeling. Data would be derived from experimental measurements. |
Advanced Microscopy for Cellular and Functional Vascular Insights
Application Note: Intravital and confocal microscopy provide high-resolution visualization of the microvasculature in living animals, allowing for the detailed examination of cellular and functional changes in response to this compound. These techniques can be used to assess endothelial dysfunction, vascular smooth muscle cell (VSMC) morphology, and leukocyte-endothelial interactions, which are key processes in hypertensive vascular pathology.
Experimental Protocol: Intravital Microscopy of Microvascular Function
Objective: To visualize and quantify the acute effects of this compound on endothelial function and microvascular hemodynamics in a hypertensive mouse model.
Animal Model: Angiotensin II-infused mice with a surgically implanted dorsal skinfold chamber or cremaster muscle preparation.
Microscopy: A multiphoton or confocal microscope equipped for intravital imaging.
Experimental Workflow:
Procedure:
-
Animal and Surgical Preparation: Prepare the animal for intravital microscopy of the desired tissue (e.g., cremaster muscle).
-
Fluorescent Labeling:
-
Inject a fluorescent plasma marker (e.g., FITC-dextran) to visualize the vessel lumen and assess permeability.
-
Fluorescently labeled antibodies can be used to visualize specific cell types (e.g., endothelial cells, leukocytes).
-
-
Baseline Imaging:
-
Acquire baseline images and videos of arterioles and venules to measure vessel diameter, red blood cell velocity, and vascular permeability.
-
-
This compound Administration:
-
Administer this compound intravenously or topically to the exposed tissue.
-
-
Post-Treatment Imaging:
-
Continuously or intermittently acquire images and videos to monitor the acute changes in microvascular parameters.
-
-
Image Analysis:
-
Use image analysis software to quantify changes in vessel diameter (vasodilation), blood flow, and extravasation of the fluorescent plasma marker (permeability).
-
Quantitative Data Presentation:
| Parameter | Baseline (Mean ± SD) | Post-Aprocitentan (Mean ± SD) | % Change |
| Arteriole Diameter (μm) | Value | Expected increase | Calculate |
| Red Blood Cell Velocity (mm/s) | Value | Expected change | Calculate |
| Vascular Permeability (arbitrary units) | Value | Expected decrease | Calculate |
| Note: This table represents expected outcomes based on the vasodilatory and anti-inflammatory properties of endothelin receptor antagonists. Data would be derived from experimental measurements. |
This compound's Mechanism of Action: Endothelin Signaling Pathway
This compound exerts its therapeutic effect by blocking the interaction of endothelin-1 (ET-1) with its receptors, ETA and ETB. This dual antagonism modulates key signaling pathways involved in vasoconstriction and vascular remodeling.
Conclusion
The in vivo imaging techniques detailed in these application notes and protocols provide a robust framework for elucidating the multifaceted effects of this compound. By combining molecular imaging with PET, structural and functional assessments with MRI, and high-resolution microscopy, researchers can gain a comprehensive understanding of this compound's pharmacodynamics, from receptor-level interactions to tissue-level physiological changes. These methodologies are crucial for the preclinical evaluation and continued development of this compound and other novel antihypertensive therapies.
References
- 1. This compound (a Dual Endothelin-Receptor Antagonist) for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. JCI Insight - Serial intravital imaging captures dynamic and functional endothelial remodeling with single-cell resolution [insight.jci.org]
- 4. Intravital Microscopy for Atherosclerosis Research | Veterian Key [veteriankey.com]
Quantifying Aprocitentan's Impact on Renal Hemodynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Aprocitentan's effects on renal hemodynamics. The information is compiled from publicly available clinical trial data and preclinical research, offering a resource for those investigating the renal effects of this dual endothelin receptor antagonist.
Introduction
This compound is a dual endothelin receptor antagonist that blocks the binding of endothelin-1 (ET-1) to both the ET-A and ET-B receptors.[1] The endothelin system plays a significant role in blood pressure regulation and the pathophysiology of renal disease.[2] Overactivation of this system can lead to vasoconstriction, inflammation, and fibrosis within the kidneys.[2] By blocking these receptors, this compound aims to mitigate these detrimental effects, making its impact on renal hemodynamics a critical area of study, particularly in patients with resistant hypertension and chronic kidney disease (CKD).
Data Presentation: Quantitative Effects of this compound on Renal Parameters
The following tables summarize the key quantitative data from clinical trials investigating the impact of this compound on renal hemodynamics and related markers. The primary source of this data is the Phase 3 PRECISION trial, which evaluated the safety and efficacy of this compound in patients with resistant hypertension, including a subgroup with CKD.
Table 1: Effect of this compound on Blood Pressure in Patients with Resistant Hypertension (PRECISION Trial) [3][4]
| Parameter | Placebo | This compound (12.5 mg) | This compound (25 mg) |
| Change in Systolic Blood Pressure (mmHg) at Week 4 | -11.5 | -15.3 | -15.2 |
| Placebo-Adjusted Difference | -3.8 (p=0.0042) | -3.7 (p=0.0046) | |
| Change in Diastolic Blood Pressure (mmHg) at Week 4 | - | -3.9 | -4.5 |
Table 2: Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in Patients with Resistant Hypertension (PRECISION Trial)
| Parameter | Placebo | This compound (12.5 mg) | This compound (25 mg) |
| Reduction in UACR at Week 4 (in patients with baseline micro- or macroalbuminuria) | -28% | -31% | |
| Sustained reduction at Week 36 | Maintained | Maintained | |
| Increase in UACR after 4 weeks of withdrawal | Significant Increase | - | - |
Table 3: Baseline Renal Function in the PRECISION Trial Population
| Parameter | Value |
| Mean Baseline eGFR (mL/min/1.73 m²) | 76.8 |
| Percentage of Patients with CKD Stage 3-4 (eGFR 15 to <60 mL/min/1.73 m²) | ~22% |
Note on Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF):
While the PRECISION trial included a significant number of patients with pre-existing CKD and reported on changes in UACR, specific quantitative data on the change in estimated GFR (eGFR) from baseline, or on measured GFR (mGFR) and renal blood flow (RBF) following this compound treatment, are not extensively detailed in the currently available public literature. The primary renal endpoint highlighted in these studies is the significant reduction in albuminuria. The common adverse effect of edema or fluid retention has been noted.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to quantifying the impact of drugs like this compound on renal hemodynamics. These represent gold-standard techniques used in clinical research.
Protocol 1: Measurement of Glomerular Filtration Rate (GFR) using Inulin Clearance
This protocol describes the gold-standard method for accurately determining GFR.
Objective: To measure the rate at which inulin, an inert polysaccharide, is cleared from the plasma by the kidneys, which is equivalent to the GFR.
Materials:
-
Pharmaceutical-grade inulin solution for injection
-
Infusion pump
-
Heparinized blood collection tubes
-
Urine collection containers
-
Centrifuge
-
Spectrophotometer or other analytical instrument for inulin measurement
Procedure:
-
Subject Preparation: The subject should be well-hydrated and in a fasting state. An intravenous line is placed in one arm for inulin infusion and another in the contralateral arm for blood sampling. A bladder catheter is inserted for complete and timed urine collection.
-
Priming Dose: A priming (loading) dose of inulin is administered intravenously to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: Immediately following the priming dose, a continuous intravenous infusion of inulin is started and maintained at a constant rate to ensure stable plasma inulin concentrations.
-
Equilibration Period: Allow for an equilibration period of at least 60 minutes for the inulin to distribute throughout the extracellular fluid.
-
Timed Urine and Blood Collections:
-
Empty the bladder completely at the beginning of the clearance period.
-
Collect urine over three to four precisely timed periods (e.g., 20-30 minutes each).
-
At the midpoint of each urine collection period, a blood sample is drawn.
-
-
Sample Processing:
-
Record the exact volume of each urine collection.
-
Centrifuge the blood samples to separate the plasma.
-
-
Inulin Concentration Measurement: The concentration of inulin in all plasma and urine samples is determined using a validated analytical method (e.g., colorimetric or enzymatic assay).
-
Calculation: GFR is calculated for each period using the following formula:
-
GFR (mL/min) = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration
-
The final GFR is reported as the average of the individual clearance periods.
-
Protocol 2: Measurement of Renal Plasma Flow (RPF) and Renal Blood Flow (RBF) using Para-Aminohippurate (PAH) Clearance
This protocol details the classic method for measuring RPF, from which RBF can be calculated.
Objective: To measure the rate at which para-aminohippurate (PAH), a substance that is both filtered and efficiently secreted by the renal tubules, is cleared from the plasma.
Materials:
-
Pharmaceutical-grade PAH solution for injection
-
Infusion pump
-
Heparinized blood collection tubes
-
Urine collection containers
-
Centrifuge
-
Spectrophotometer or other analytical instrument for PAH measurement
-
Hematocrit measurement device
Procedure:
-
Subject Preparation: Similar to the GFR measurement protocol, the subject should be hydrated, fasting, and have intravenous and bladder catheters in place.
-
Priming and Infusion: A priming dose of PAH is administered, followed by a continuous infusion to maintain a stable, low plasma concentration (typically 1-2 mg/dL).
-
Equilibration Period: An equilibration period of approximately 30-60 minutes is observed.
-
Timed Urine and Blood Collections: Timed urine and midpoint blood samples are collected, as described in the GFR protocol.
-
Sample Processing: Urine and plasma samples are processed as described previously.
-
PAH Concentration Measurement: The concentration of PAH in plasma and urine is measured using a suitable analytical method.
-
Calculation:
-
Effective Renal Plasma Flow (eRPF) (mL/min) = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration
-
Renal Blood Flow (RBF) (mL/min) = eRPF / (1 - Hematocrit)
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Endothelin-1 Signaling and this compound's Mechanism of Action.
Caption: Experimental Workflow for Renal Hemodynamic Assessment.
References
- 1. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure | Nefrología [revistanefrologia.com]
- 3. Parallel-Group, Phase 3 Study With this compound in Subjects With Resistant Hypertension - American College of Cardiology [acc.org]
- 4. This compound: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Aprocitentan in Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprocitentan is an orally active, dual endothelin receptor antagonist (ERA) that inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2][3] ET-1 is a potent vasoconstrictor, and its pathway is implicated in the pathophysiology of hypertension.[4][5] this compound is indicated for the treatment of hypertension in combination with other antihypertensive drugs in adult patients whose blood pressure is not adequately controlled on other therapies. Its long half-life of approximately 41 hours and low potential for drug-drug interactions make it a suitable candidate for combination therapies.
These application notes provide a comprehensive guide for the preclinical and in vitro experimental design to study the efficacy and synergistic potential of this compound in combination with other antihypertensive agents. The protocols outlined below are intended to assist researchers in pharmacology, drug discovery, and translational medicine in evaluating the mechanistic and functional effects of this compound-based combination therapies.
I. In Vitro Characterization of this compound
Endothelin Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors.
Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
Radioligand: [¹²⁵I]-ET-1
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 150 µL of the membrane preparation (containing 5-20 µg of protein).
-
Add 50 µL of the this compound dilution or vehicle control.
-
Add 50 µL of [¹²⁵I]-ET-1 at a final concentration near its Kd.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism at Endothelin Receptors
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.
Protocol: Cell-Based Calcium Flux Assay
Materials:
-
CHO or HEK293 cells stably expressing human ETA or ETB receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
This compound
-
ET-1 (agonist)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection port
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture to confluence.
-
Load the cells with the calcium-sensitive dye by incubating with the dye solution for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add various concentrations of this compound to the wells and incubate for a pre-determined time.
-
Measure baseline fluorescence.
-
Inject a concentration of ET-1 that elicits a submaximal response (EC₈₀) and monitor the change in fluorescence over time.
-
The inhibitory effect of this compound is quantified by the reduction in the ET-1-induced fluorescence signal.
-
IC₅₀ values are calculated from the concentration-response curves.
II. Ex Vivo Assessment of Vascular Reactivity
Objective: To evaluate the effect of this compound, alone and in combination with other antihypertensives, on the vascular tone of isolated arteries.
Protocol: Isolated Aortic Ring Assay
Materials:
-
Thoracic aortas from rats (e.g., Wistar-Kyoto or Spontaneously Hypertensive Rats)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Endothelin-1 (ET-1)
-
This compound
-
Other antihypertensive drugs (e.g., calcium channel blocker, ACE inhibitor)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
After a washout period, pre-incubate the rings with this compound, another antihypertensive drug, or their combination for 30-60 minutes.
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the isometric tension and analyze the data to determine the potency (EC₅₀) and maximal contraction (Emax) of ET-1 in the presence and absence of the antagonists.
-
The rightward shift in the concentration-response curve indicates competitive antagonism.
III. In Vivo Studies in Hypertensive Animal Models
Animal Models of Hypertension
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension. Treatment can be initiated in young SHR (e.g., 6-7 weeks old) to study the prevention of blood pressure rise or in adult SHR with established hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of low-renin, salt-sensitive hypertension. This model is induced by unilateral nephrectomy followed by subcutaneous administration of DOCA and providing 1% NaCl in the drinking water.
Experimental Design for Combination Therapy
Objective: To assess the antihypertensive efficacy of this compound in combination with another class of antihypertensive drug in a hypertensive rat model.
Protocol:
-
Animal Acclimatization and Baseline Measurement: Acclimatize the rats (e.g., male SHR, 12-14 weeks old) for at least one week. Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
Group Allocation: Randomly assign the animals to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Antihypertensive Drug X monotherapy
-
Group 4: this compound + Antihypertensive Drug X combination therapy
-
-
Drug Administration: Administer the drugs orally once daily for a period of 4-6 weeks. The doses should be based on previous studies or preliminary dose-ranging experiments.
-
Blood Pressure Monitoring: Measure SBP and HR weekly throughout the study period.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for biomarker analysis (e.g., plasma ET-1 levels). Euthanize the animals and harvest organs (heart, kidneys, aorta) for histological analysis and molecular studies (e.g., gene expression of markers of cardiac hypertrophy and fibrosis).
Assessment of Synergy
The interaction between this compound and the other antihypertensive drug can be assessed using models such as Loewe additivity or Bliss independence. A simplified approach is to compare the blood pressure reduction in the combination therapy group to the sum of the reductions in the monotherapy groups. If the reduction in the combination group is significantly greater than the arithmetic sum of the individual effects, it suggests a synergistic interaction.
IV. Biomarker Analysis
Plasma Endothelin-1 (ET-1) Levels
Objective: To measure the effect of this compound combination therapy on circulating ET-1 levels.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Commercially available ET-1 ELISA kit
-
Plasma samples collected in EDTA tubes
-
Microplate reader
Procedure:
-
Collect blood from the animals via cardiac puncture or tail vein into EDTA-containing tubes.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma.
-
Extract ET-1 from the plasma samples according to the kit manufacturer's instructions, often involving a C18 column or an extraction solution.
-
Perform the ELISA according to the kit's protocol, which typically involves incubating the extracted samples in antibody-coated wells, followed by the addition of a conjugated secondary antibody and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the ET-1 concentration based on a standard curve.
Endothelial Nitric Oxide Synthase (eNOS) Activity
Objective: To determine if the combination therapy affects the activity of eNOS, a key regulator of vascular tone.
Protocol: eNOS Activity Assay
Materials:
-
Aortic tissue homogenates
-
eNOS activity assay kit (measures the conversion of L-[³H]arginine to L-[³H]citrulline or uses a colorimetric method)
-
L-NAME (NOS inhibitor)
Procedure:
-
Homogenize aortic tissue in an appropriate buffer.
-
Determine the protein concentration of the homogenate.
-
Perform the eNOS activity assay according to the kit manufacturer's instructions. This typically involves incubating the tissue homogenate with a reaction mixture containing the substrate (L-arginine) and necessary cofactors.
-
The activity is determined by measuring the amount of L-citrulline produced or by a colorimetric reaction.
-
Non-specific activity is determined in the presence of L-NAME.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| Human ETₐ | [¹²⁵I]-ET-1 | Value |
| Human ETₑ | [¹²⁵I]-ET-1 | Value |
Table 2: Functional Antagonism of this compound in Calcium Flux Assay
| Cell Line | Agonist | This compound IC₅₀ (nM) |
| hETₐ-CHO | ET-1 | Value |
| hETₑ-CHO | ET-1 | Value |
Table 3: Effect of this compound Combination Therapy on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Drug X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Drug X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Effect of this compound Combination Therapy on Biomarkers in SHR
| Treatment Group | Plasma ET-1 (pg/mL) | Aortic eNOS Activity (pmol/min/mg protein) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM |
| Drug X | Mean ± SEM | Mean ± SEM |
| This compound + Drug X | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: Endothelin-1 signaling and this compound's mechanism.
Caption: In vivo experimental workflow for combination therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. arborassays.com [arborassays.com]
- 3. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Off-Target Screening of Aprocitentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprocitentan is a dual endothelin receptor antagonist that targets both endothelin A (ETA) and endothelin B (ETB) receptors, leading to vasodilation and a decrease in blood pressure.[1][2][3][4] It is indicated for the treatment of hypertension in patients who are not adequately controlled on other antihypertensive medications.[2] While this compound has a well-defined on-target mechanism of action, a thorough evaluation of its potential off-target effects is a critical component of preclinical safety assessment. Undesirable interactions with other cellular targets can lead to adverse drug reactions.
These application notes provide a framework of cell-based assays to screen for potential off-target liabilities of this compound. The protocols detailed below cover general cytotoxicity, as well as specific assays for common off-target families such as G-protein coupled receptors (GPCRs) and ion channels.
General Cytotoxicity Assessment
A primary screen for any new chemical entity is to assess its general cytotoxic potential. This helps to identify concentrations at which the compound may induce cell death, which can confound the results of more specific functional assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes hypothetical data from an MTT cytotoxicity assay performed on HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cell lines, selected for their relevance to potential liver and kidney-related toxicities.
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HepG2 | 0.1 | 98.5 ± 2.1 |
| 1 | 97.2 ± 3.5 | |
| 10 | 95.8 ± 2.8 | |
| 100 | 85.1 ± 4.2 | |
| HEK293 | 0.1 | 99.1 ± 1.8 |
| 1 | 98.4 ± 2.3 | |
| 10 | 96.5 ± 3.1 | |
| 100 | 88.3 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cultured mammalian cells.
Materials:
-
This compound
-
Cell lines (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Workflow Diagram
GPCR Off-Target Screening
Given that a significant portion of approved drugs target GPCRs, screening this compound against a panel of these receptors is crucial to identify any unintended interactions that could lead to side effects. A calcium mobilization assay is a common functional readout for Gq-coupled GPCRs.
Data Presentation: GPCR Off-Target Panel
The following table presents hypothetical data from screening this compound at a concentration of 10 µM against a panel of Gq-coupled GPCRs. The data is shown as percent activation or inhibition relative to a known reference agonist or antagonist.
| GPCR Target | Assay Mode | This compound (10 µM) % Activity/Inhibition |
| Adrenergic α1A | Agonist | 2.1 ± 0.8 |
| Angiotensin AT1 | Antagonist | 3.5 ± 1.2 |
| Bradykinin B2 | Agonist | -1.5 ± 0.5 |
| Muscarinic M1 | Antagonist | 4.2 ± 1.5 |
| Vasopressin V1a | Antagonist | 2.8 ± 0.9 |
A response of <10% is generally considered insignificant.
Experimental Protocol: Calcium Mobilization Assay
Objective: To assess the agonist or antagonist activity of this compound on a panel of Gq-coupled GPCRs.
Materials:
-
This compound
-
Cell lines stably expressing the GPCRs of interest (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (if required by the cell line to prevent dye leakage)
-
Reference agonists and antagonists for each GPCR target
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Seeding: Seed cells into the assay plate and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
Agonist Mode: Add this compound at various concentrations to the wells.
-
Antagonist Mode: Pre-incubate the cells with this compound for 15-30 minutes, then add a known agonist for the target GPCR at its EC80 concentration.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 1-2 minutes using a plate reader.
-
Data Analysis: Calculate the change in fluorescence (ΔF) and normalize it to the response of a reference compound.
Signaling Pathway Diagram
Ion Channel Off-Target Screening
Ion channels are another major class of proteins prone to off-target interactions, with cardiac ion channels being of particular concern due to the risk of cardiotoxicity. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical target to assess, as its inhibition can lead to QT interval prolongation and life-threatening arrhythmias.
Data Presentation: Ion Channel Off-Target Panel
The following table shows hypothetical data for this compound's effect on a panel of key cardiac ion channels at a concentration of 10 µM.
| Ion Channel Target | Cell Line | Assay Method | This compound (10 µM) % Inhibition |
| hERG (Kv11.1) | HEK293 | Thallium Flux | 5.2 ± 1.9 |
| Nav1.5 | CHO | Membrane Potential | 3.8 ± 1.1 |
| Cav1.2 | HEK293 | Membrane Potential | 2.1 ± 0.7 |
A response of <10% is generally considered insignificant.
Experimental Protocol: hERG Thallium Flux Assay
Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel.
Materials:
-
This compound
-
HEK293 cell line stably expressing the hERG channel
-
Assay buffer
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Stimulus buffer containing thallium (Tl+) and potassium (K+)
-
Known hERG channel blocker (e.g., E-4031) as a positive control
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Seeding: Plate hERG-expressing cells in the assay plate and incubate overnight.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add this compound at various concentrations and incubate for a specified period.
-
Stimulation and Reading: Add the stimulus buffer to open the hERG channels and immediately begin kinetic fluorescence measurement.
-
Data Analysis: Calculate the rate of fluorescence increase, which corresponds to thallium influx. Determine the percent inhibition caused by this compound relative to the vehicle control.
Experimental Workflow Diagram
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the initial off-target screening of this compound. The hypothetical data presented suggest that at a concentration of 10 µM, this compound does not exhibit significant in vitro cytotoxicity, nor does it show meaningful interactions with the representative GPCR and ion channel panels. This type of screening is essential for early identification of potential safety liabilities and for guiding further non-clinical and clinical development. It is important to note that any significant findings in these in vitro assays would warrant further investigation, including dose-response studies and evaluation in more complex biological systems.
References
Application Notes and Protocols: Evaluating the Long-Term Effects of Aprocitentan on Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprocitentan is a dual endothelin (ET) receptor antagonist that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2][3] ET-1, a potent vasoconstrictor, is implicated in the pathophysiology of hypertension and plays a significant role in vascular hypertrophy, remodeling, and fibrosis.[2][4] While this compound has demonstrated efficacy in reducing blood pressure in patients with resistant hypertension, its long-term effects on cardiac remodeling are not yet fully elucidated. These application notes provide a comprehensive framework and detailed protocols for evaluating the long-term therapeutic potential of this compound in preventing or reversing adverse cardiac remodeling.
Cardiac remodeling refers to the alterations in ventricular size, shape, and function that occur in response to cardiac injury or stress. This process is often characterized by myocardial fibrosis and hypertrophy, which can ultimately lead to heart failure. Given that ET-1 is a known mediator of these pathological processes, this compound's mechanism of action suggests a potential benefit in mitigating adverse cardiac remodeling.
Signaling Pathway of Endothelin-1 in Cardiac Remodeling
Endothelin-1 exerts its effects on cardiac cells primarily through the ETA and ETB receptors, initiating a cascade of intracellular signaling events that contribute to cardiac hypertrophy and fibrosis. The following diagram illustrates the key pathways involved.
Caption: Endothelin-1 signaling pathway leading to cardiac hypertrophy and fibrosis.
Experimental Workflow for Long-Term Evaluation
A robust preclinical study to evaluate the long-term effects of this compound on cardiac remodeling requires a well-defined experimental workflow. The following diagram outlines a suggested approach using an animal model of cardiac remodeling.
References
- 1. Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-1-Induced Cell Hypertrophy in Cardiomyocytes is Improved by Fenofibrate: Possible Roles of Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Resistant Hypertension in Animal Models for Aprocitentan Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, presents a significant clinical challenge. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is implicated in the pathophysiology of this condition.[1] Aprocitentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors, and has been approved for the treatment of resistant hypertension.[1] Preclinical evaluation of novel antihypertensive agents like this compound requires robust and reproducible animal models that mimic the clinical condition of resistant hypertension.
These application notes provide detailed protocols for inducing three commonly used animal models of resistant hypertension: the Deoxycorticosterone Acetate (DOCA)-salt model, the L-NAME (Nω-nitro-L-arginine methyl ester) induced model, and the Dahl Salt-Sensitive rat model. Furthermore, a protocol for the pharmacological evaluation of this compound in these models is outlined, along with expected outcomes based on preclinical studies.
Signaling Pathway of this compound
This compound is a dual antagonist of endothelin receptors A (ETA) and B (ETB).[2] ET-1, a potent vasoconstrictor, exerts its effects by binding to these receptors on vascular smooth muscle cells.[1] By blocking both ETA and ETB receptors, this compound inhibits ET-1-induced vasoconstriction, leading to a reduction in blood pressure.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Testing
The following diagram outlines a general experimental workflow for inducing resistant hypertension in an animal model and subsequently testing the efficacy of this compound.
Caption: General experimental workflow.
Experimental Protocols
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model is characterized by low-renin hypertension and is particularly relevant for studying volume-dependent hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Silicone pellets for subcutaneous implantation
-
1% NaCl drinking water
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for unilateral nephrectomy
Protocol:
-
Unilateral Nephrectomy: Anesthetize the rats. Perform a left flank incision and ligate the renal artery, vein, and ureter of the left kidney. Remove the kidney and suture the incision. Allow a one-week recovery period with standard rat chow and tap water.
-
DOCA Implantation: Following the recovery week, anesthetize the rats again. Make a small subcutaneous incision on the back of the neck and implant a silicone pellet containing DOCA (e.g., 25 mg released over 21 days).
-
Salt Loading: Immediately after DOCA implantation, replace the drinking water with 1% NaCl solution.
-
Blood Pressure Monitoring: Begin monitoring blood pressure and heart rate at least once a week using a non-invasive tail-cuff method or telemetry. Hypertension typically develops within 4-6 weeks, with mean arterial blood pressure reaching 160-190 mmHg.
L-NAME-Induced Hypertensive Model
This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Drinking water
Protocol:
-
L-NAME Administration: Dissolve L-NAME in the drinking water at a concentration that provides a daily dose of 40 mg/kg. Alternatively, L-NAME can be administered daily by oral gavage.
-
Duration: Continue L-NAME administration for 4-8 weeks.
-
Blood Pressure Monitoring: Monitor blood pressure and heart rate weekly. A significant increase in blood pressure is typically observed after 1-2 weeks of treatment.
Dahl Salt-Sensitive (S) Rat Model
This is a genetic model of salt-sensitive hypertension.
Materials:
-
Male Dahl Salt-Sensitive (S) rats and Dahl Salt-Resistant (R) rats (as controls)
-
Low-salt diet (e.g., 0.3% NaCl)
-
High-salt diet (e.g., 4-8% NaCl)
Protocol:
-
Baseline: Maintain rats on a low-salt diet from weaning.
-
Induction of Hypertension: To induce hypertension, switch the Dahl S rats to a high-salt diet. Dahl R rats on the same high-salt diet will serve as controls.
-
Duration: Maintain the rats on the high-salt diet for at least 4 weeks.
-
Blood Pressure Monitoring: Monitor blood pressure and heart rate regularly. Dahl S rats will develop significant hypertension, while Dahl R rats will show a much smaller or no increase in blood pressure.
This compound Testing Protocol
Materials:
-
Hypertensive animal models (DOCA-salt, L-NAME, or Dahl S)
-
This compound
-
Vehicle for drug administration (e.g., distilled water, 0.5% carboxymethylcellulose)
Protocol:
-
Grouping: Once hypertension is established, randomly divide the animals into at least two groups: a vehicle control group and an this compound treatment group. Additional groups for different doses of this compound can be included.
-
Administration: Administer this compound orally (e.g., by gavage) once daily. Based on preclinical studies, effective doses in rats range from 10 to 30 mg/kg. The vehicle is administered to the control group.
-
Treatment Duration: The treatment period can range from a single dose for acute studies to several weeks (e.g., 4 weeks) for chronic studies.
-
Data Collection:
-
Blood Pressure and Heart Rate: Monitor daily or weekly.
-
Terminal Endpoints: At the end of the study, collect blood for biochemical analysis (e.g., kidney function markers) and tissues (heart, kidneys, aorta) for histopathological analysis and measurement of hypertrophy.
-
Quantitative Data Summary
The following tables summarize the expected effects of this compound based on preclinical studies in rat models of hypertension.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in DOCA-Salt Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Change in MAP (mmHg) |
| Vehicle | - | 4 weeks | ~160 | ~160 | No significant change |
| This compound | 10 | 4 weeks | ~160 | ~140 | ~ -20 |
| This compound | 30 | 4 weeks | ~160 | ~125 | ~ -35 |
Data are approximate values based on graphical representations in preclinical studies. Actual values may vary.
Table 2: Effect of this compound on Organ Damage in DOCA-Salt Rats after 4 Weeks of Treatment
| Parameter | Vehicle Control | This compound (30 mg/kg/day) |
| Renal Vascular Resistance | Increased | Significantly Decreased |
| Left Ventricular Hypertrophy | Present | Reduced (non-significant) |
Based on findings from Trensz et al. (2019).
Table 3: Synergistic Effect of this compound with RAS Blockers in DOCA-Salt Rats
| Treatment | Expected Change in MAP |
| This compound | Dose-dependent decrease |
| Valsartan | Moderate decrease |
| This compound + Valsartan | Synergistic decrease (greater than the sum of individual effects) |
| Enalapril | Moderate decrease |
| This compound + Enalapril | Synergistic decrease (greater than the sum of individual effects) |
Based on findings from Trensz et al. (2019).
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound in the context of resistant hypertension. The DOCA-salt model is particularly relevant due to its low-renin profile, which aligns with a subset of the resistant hypertension patient population. The L-NAME and Dahl S rat models offer alternative mechanisms of hypertension induction, allowing for a broader assessment of the drug's efficacy. The provided quantitative data from preclinical studies offer a benchmark for expected outcomes when testing this compound in these models. Careful adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. This compound (a Dual Endothelin-Receptor Antagonist) for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Plasma ET-1 Concentration Following Aprocitentan Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the impact of Aprocitentan on plasma endothelin-1 (ET-1) concentrations. This document includes an overview of this compound's mechanism of action, its observed effects on plasma ET-1 levels, and detailed protocols for quantifying these changes using common immunoassay techniques.
Introduction to this compound and Endothelin-1
This compound is an orally active, dual endothelin receptor antagonist that inhibits the binding of ET-1 to both the ETA and ETB receptors.[1] ET-1 is a potent vasoconstrictor peptide that plays a significant role in blood pressure regulation and the pathogenesis of hypertension, particularly in salt-sensitive and low-renin forms.[2][3][4] By blocking both ETA and ETB receptors, this compound mitigates the vasoconstrictive effects of ET-1, leading to a reduction in blood pressure.[2] This makes it a promising therapeutic agent for resistant hypertension.
The administration of this compound is known to cause a reactive, dose-dependent increase in plasma ET-1 concentrations. This is a predictable pharmacodynamic effect resulting from the blockade of ETB receptors, which are involved in the clearance of ET-1. Therefore, accurate measurement of plasma ET-1 is crucial for understanding the pharmacodynamics of this compound and its therapeutic efficacy.
Quantitative Data: Effect of this compound on Plasma ET-1
Clinical studies, notably the PRECISION trial, have quantified the changes in plasma ET-1 concentrations following the administration of this compound. The data below summarizes the findings from this research.
| Treatment Group | Dose | Duration of Treatment | Change in Plasma ET-1 Concentration (from baseline) | Reference |
| This compound | 12.5 mg | 4 weeks | +34% | |
| This compound | 25 mg | 4 weeks | +53% | |
| Placebo | N/A | 4 weeks | No significant effect |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow for ET-1 Measurement
This diagram outlines the general workflow for measuring plasma ET-1 concentration.
Caption: General workflow for plasma ET-1 measurement.
Experimental Protocols
Accurate measurement of plasma ET-1 requires careful sample handling and a validated assay method. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Plasma Sample Collection and Preparation
Proper sample collection and preparation are critical to avoid artifacts and ensure accurate ET-1 quantification.
Materials:
-
Lavender-top (EDTA) Vacutainer tubes
-
Aprotinin (protease inhibitor)
-
Refrigerated centrifuge
-
Pipettes and sterile, pyrogen-free polypropylene tubes
-
-70°C freezer for storage
Protocol:
-
Blood Collection: Collect whole blood samples into Lavender Vacutainer tubes containing EDTA as an anticoagulant.
-
Inhibition of Proteases: Immediately after collection, gently invert the tubes several times to mix. Transfer the blood to a centrifuge tube containing aprotinin (0.6 TIU/mL of blood) to inhibit protein degradation.
-
Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, labeled polypropylene tube.
-
Storage: Store the plasma samples at -70°C until analysis. Plasma kept at this temperature is stable for up to one month. Avoid repeated freeze-thaw cycles.
Protocol for ET-1 Measurement by ELISA
This protocol is a general guideline based on commercially available ELISA kits. It is essential to follow the specific instructions provided with the chosen kit.
Materials:
-
Commercially available ET-1 ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or Arbor Assays)
-
ET-1 standards
-
Wash buffer
-
Assay buffer
-
TMB substrate
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
-
C18 Sep-Pak columns for extraction (or other extraction reagents as per kit instructions)
Protocol:
-
Sample Extraction (if required):
-
Many ELISA kits require the extraction of ET-1 from plasma to remove interfering substances. A common method is solid-phase extraction using C18 Sep-Pak columns.
-
Acidify the plasma with an equal volume of a suitable buffer (e.g., 1% trifluoroacetic acid).
-
Load the acidified plasma onto a pre-equilibrated C18 column.
-
Wash the column with a low-concentration organic solvent to remove unbound proteins.
-
Elute the ET-1 with a higher concentration of organic solvent (e.g., 60% acetonitrile in 1% trifluoroacetic acid).
-
Dry the eluate under vacuum and reconstitute in the assay buffer provided with the ELISA kit.
-
-
Assay Procedure (Sandwich ELISA):
-
Prepare the ET-1 standards and samples in duplicate in a 96-well microplate pre-coated with an anti-ET-1 antibody.
-
Add the appropriate volume of standards and extracted samples to the wells.
-
Incubate the plate, typically for 1-2 hours at room temperature.
-
Wash the wells several times with the provided wash buffer.
-
Add the detection antibody (e.g., a biotinylated anti-ET-1 antibody) to each well and incubate.
-
Wash the wells again to remove unbound detection antibody.
-
Add a streptavidin-HRP conjugate and incubate.
-
After another wash step, add the TMB substrate. A blue color will develop in proportion to the amount of ET-1 present.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ET-1 in the samples by interpolating their absorbance values on the standard curve.
-
Adjust the final concentration for any dilution factors used during sample preparation.
-
Protocol for ET-1 Measurement by RIA
Radioimmunoassay is another sensitive method for quantifying ET-1. This protocol is a general guideline.
Materials:
-
Commercially available ET-1 RIA kit
-
125I-labeled ET-1 (tracer)
-
Anti-ET-1 antibody
-
Standard ET-1
-
Precipitating reagent (e.g., second antibody and/or polyethylene glycol)
-
Gamma counter
-
C18 Sep-Pak columns for extraction
Protocol:
-
Sample Extraction: Follow the same extraction procedure as described for the ELISA protocol to isolate ET-1 from plasma.
-
Assay Procedure:
-
Set up assay tubes for standards, samples, total counts, and non-specific binding.
-
Pipette the reconstituted standards and extracted samples into the respective tubes.
-
Add the anti-ET-1 antibody to all tubes except for the total count and non-specific binding tubes.
-
Add the 125I-labeled ET-1 tracer to all tubes.
-
Incubate the tubes, typically overnight at 4°C, to allow for competitive binding between the labeled and unlabeled ET-1 for the antibody.
-
Add the precipitating reagent to separate the antibody-bound ET-1 from the free ET-1.
-
Centrifuge the tubes and decant the supernatant.
-
-
Data Analysis:
-
Measure the radioactivity in the pellets of all tubes using a gamma counter.
-
Calculate the percentage of bound tracer for each standard and sample.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards on a log-logit scale.
-
Determine the concentration of ET-1 in the samples by interpolating their percentage of bound tracer on the standard curve.
-
Correct the final concentration for any dilution factors.
-
Alternative and Emerging Techniques
While ELISA and RIA are the most established methods, other techniques for ET-1 quantification exist:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and can overcome the cross-reactivity issues sometimes associated with immunoassays.
-
Chemiluminescence Immunoassay (CLIA): This technique provides high sensitivity and a wide dynamic range for ET-1 measurement.
The choice of assay will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available equipment. For clinical trials involving this compound, a validated and robust assay is essential to accurately characterize its pharmacodynamic effects on the endothelin system.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The First Endothelin Receptor Antagonist for Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PRECISION Targeting in Resistant Hypertension — NephJC [nephjc.com]
Application of Aprocitentan in Chronic Kidney Disease: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprocitentan, an orally active dual endothelin receptor antagonist (ERA), is emerging as a promising therapeutic agent for managing treatment-resistant hypertension, a condition frequently co-morbid with chronic kidney disease (CKD).[1][2][3] By targeting both the endothelin-A (ETA) and endothelin-B (ETB) receptors, this compound addresses a key pathophysiological pathway in hypertension and renal disease that is distinct from the renin-angiotensin-aldosterone system.[4][5] This document provides detailed application notes and protocols based on the pivotal Phase 3 PRECISION clinical trial to guide further research into the application of this compound in patients with CKD.
Mechanism of Action
This compound functions by inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its ETA and ETB receptors. Overexpression of the endothelin system is implicated in various pathologies, including essential hypertension, pulmonary arterial hypertension, and chronic kidney disease. By blocking these receptors, this compound mitigates the hypertensive effects of ET-1, which include endothelial dysfunction, vascular hypertrophy, sympathetic activation, and increased aldosterone synthesis. In the context of CKD, endothelin receptor antagonism has been shown to have renoprotective effects by improving glomerular hemodynamics, reducing proteinuria, and potentially slowing the progression of kidney disease.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the endothelin signaling pathway.
Caption: Mechanism of Action of this compound.
Clinical Trial Data in CKD Patients (PRECISION Subgroup Analysis)
The Phase 3 PRECISION trial investigated the efficacy and safety of this compound in patients with resistant hypertension. A pre-specified subgroup analysis focused on patients with stage 3 or 4 CKD (eGFR 15 to <60 mL/min/1.73m²).
Table 1: Baseline Characteristics of CKD Subgroup in PRECISION Trial
| Characteristic | Value |
| Number of Patients | 162 |
| CKD Stage | Stage 3 or 4 |
| eGFR | 15 to <60 mL/min/1.73m² |
| Comorbidities | All patients had resistant hypertension despite being on ≥3 antihypertensive drugs |
Table 2: Efficacy of this compound in CKD Subgroup at Week 4 (Compared to Placebo)
| Endpoint | This compound 12.5 mg | This compound 25 mg | Placebo |
| Change in Office Systolic BP (mmHg) | |||
| Mean Change from Baseline | -13.7 | -18.4 | -6.5 |
| Difference vs. Placebo | -7.2 | -11.9 | N/A |
| Change in 24-hour Ambulatory Systolic BP (mmHg) | |||
| Difference vs. Placebo (Overall Population) | -4.2 | -5.9 | N/A |
| Change in Urinary Albumin-to-Creatinine Ratio (UACR) | |||
| Reduction from Baseline | 28% | 44% | 4% |
| UACR Reduction in Microalbuminuria (30-300 mg/g) | |||
| Reduction vs. Placebo | 43% | 45% | N/A |
| UACR Reduction in Macroalbuminuria (>300 mg/g) | |||
| Reduction vs. Placebo | 48% | 61% | N/A |
Table 3: Safety Profile of this compound in CKD Patients (PRECISION Trial)
| Adverse Event | This compound 12.5 mg | This compound 25 mg | Placebo |
| Edema or Fluid Retention (at Week 4) | 18% | 24% | 2% |
| Edema or Fluid Retention (overall exposure to 25 mg) | N/A | 34% | N/A |
| Hospitalization for Heart Failure | N/A | 5 patients | 1 patient |
Note: The majority of patients experiencing edema were managed with diuretics. All but one of the patients hospitalized for heart failure had a prior history of heart disease.
Experimental Protocol: Phase 3 Clinical Trial (Based on PRECISION Study)
This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in patients with resistant hypertension and chronic kidney disease.
Logical Flow of the Clinical Trial Protocol
Caption: Logical Flow of the Clinical Trial Protocol.
Study Objectives
-
Primary Objective: To evaluate the effect of this compound on blood pressure reduction in patients with resistant hypertension and CKD stage 3 or 4.
-
Secondary Objectives: To assess the effect of this compound on urinary albumin-to-creatinine ratio (UACR) and to evaluate the safety and tolerability of this compound in this patient population.
Study Population
-
Inclusion Criteria:
-
Adults (18 years or older).
-
Diagnosed with resistant hypertension, defined as uncontrolled systolic blood pressure (≥140 mmHg) despite treatment with at least three antihypertensive medications of different classes, including a diuretic, at optimal doses.
-
Diagnosed with chronic kidney disease stage 3 or 4, defined by an estimated glomerular filtration rate (eGFR) of 15 to <60 mL/min/1.73m².
-
-
Exclusion Criteria:
-
History of severe heart failure (NYHA Class III-IV).
-
Major cardiovascular, renal, or cerebrovascular events in the 6 months preceding enrollment.
-
Known hypersensitivity to endothelin receptor antagonists.
-
Study Design
The study is a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial with three parts:
-
Part 1 (4 weeks): Patients are randomized in a 1:1:1 ratio to receive this compound 12.5 mg, this compound 25 mg, or placebo once daily, in addition to their standardized background antihypertensive therapy.
-
Part 2 (32 weeks): All patients receive this compound 25 mg once daily in a single-blind manner.
-
Part 3 (4 weeks): Patients are re-randomized to receive either this compound 25 mg or placebo once daily to assess the effects of withdrawal.
Experimental Workflow
Caption: Experimental Workflow of the PRECISION Trial.
Study Procedures
-
Screening: Obtain informed consent, and assess eligibility based on inclusion and exclusion criteria.
-
Baseline Assessments: Collect demographic data, medical history, concomitant medications, and perform physical examination. Measure baseline unattended automated office blood pressure (AOBP), 24-hour ambulatory blood pressure monitoring (ABPM), and urinary albumin-to-creatinine ratio (UACR).
-
Treatment Visits (e.g., Weeks 1, 2, 4, and then periodically): Dispense study medication, assess for adverse events, and monitor vital signs. Repeat AOBP, ABPM, and UACR measurements at specified time points.
-
Laboratory Tests: Conduct routine hematology, serum chemistry, and urinalysis at baseline and throughout the study.
Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in sitting systolic blood pressure as measured by unattended AOBP at Week 4.
-
Secondary Efficacy Endpoints:
-
Change from baseline in 24-hour ambulatory systolic and diastolic blood pressure at Week 4.
-
Change from baseline in UACR at Week 4.
-
Sustained effect on blood pressure at Week 36 and the effect of withdrawal at Week 40.
-
-
Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in laboratory parameters.
Statistical Analysis
-
The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM) including treatment, visit, and treatment-by-visit interaction as fixed effects, and baseline blood pressure as a covariate.
-
Secondary continuous endpoints will be analyzed using similar models.
-
Safety data will be summarized descriptively.
Conclusion
This compound has demonstrated significant efficacy in reducing both blood pressure and albuminuria in patients with resistant hypertension and chronic kidney disease. Its novel mechanism of action provides a new therapeutic avenue for this high-risk patient population. The provided data and protocols from the PRECISION trial offer a robust framework for further investigation and clinical application of this compound in the management of chronic kidney disease. Careful monitoring for fluid retention is warranted, especially in patients with a history of heart failure. Future studies should continue to explore the long-term renal and cardiovascular benefits of this compound in this patient group.
References
- 1. This compound reduces resistant hypertension in CKD | MDedge [mdedge.com]
- 2. This compound effective for BP lowering in patients with CKD and resistant hypertension [medicaldialogues.in]
- 3. This compound Demonstrates Safety and Efficacy in CKD Patients with Resistant Hypertension | eMediNexus [emedinexus.com]
- 4. Mechanism of action, uses, and interactions of this compound. [enantilabs.com]
- 5. Dual Endothelin Antagonism with this compound as a Novel Therapeutic Approach for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Endothelin Pathway in Fibrosis with Aprocitentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, kidneys, and liver. The endothelin (ET) system, particularly the potent vasoconstrictor and pro-fibrotic peptide endothelin-1 (ET-1), plays a crucial role in the pathogenesis of fibrosis.[1] ET-1 exerts its effects through two G-protein coupled receptors, endothelin receptor type A (ETA) and type B (ETB).[1] Aprocitentan, a dual endothelin receptor antagonist, offers a valuable pharmacological tool to investigate the contribution of the endothelin pathway to fibrotic processes and to evaluate the therapeutic potential of its blockade.[1][2]
These application notes provide a comprehensive guide for researchers on utilizing this compound to study the endothelin pathway in fibrosis. This document outlines detailed protocols for both in vitro and in vivo experimental models, methods for quantitative data analysis, and visual representations of key pathways and workflows.
Mechanism of Action
This compound is an orally active antagonist of both ETA and ETB receptors.[1] By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by ET-1, which are implicated in fibroblast proliferation, differentiation into myofibroblasts, and excessive ECM deposition. Preclinical studies have suggested that dual blockade of both ETA and ETB receptors may offer a more comprehensive anti-fibrotic effect compared to selective antagonism of a single receptor subtype.
Signaling Pathway
The endothelin-1 signaling pathway is a key driver of fibrogenesis. Upon binding to its receptors on fibroblasts, ET-1 activates multiple intracellular signaling cascades, leading to the transcription of pro-fibrotic genes. The diagram below illustrates the central role of ET-1 in promoting fibrosis.
References
A Comprehensive Guide to the Solubilization and Preparation of Aprocitentan for In Vivo Research
[Shanghai, China] – In a significant step forward for researchers investigating the therapeutic potential of Aprocitentan, detailed application notes and protocols have been developed to guide its solubilization and preparation for in vivo studies. These guidelines are specifically designed for scientists and professionals in the field of drug development, offering clear, actionable steps to ensure the consistent and effective use of this potent dual endothelin receptor antagonist.
This compound, a key metabolite of macitentan, is under active investigation for its role in treating resistant hypertension and other cardiovascular diseases.[1][2][3] Its mechanism of action involves the blockade of both endothelin A (ETA) and endothelin B (ETB) receptors, which inhibits the potent vasoconstrictor effects of endothelin-1 (ET-1).[4][5] However, due to its poor water solubility, preparing this compound for in vivo administration presents a notable challenge for researchers. These new guidelines aim to address this by providing standardized procedures for consistent and reliable experimental outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing effective solubilization strategies. Key data for this compound has been compiled and is presented below.
| Property | Value | Source |
| Molecular Weight | 546.19 g/mol | |
| Melting Point | 139-141°C | |
| pKa (Strongest Acidic) | 7.79 | |
| pKa (Strongest Basic) | 3.26 | |
| logP | 2.85 | |
| Water Solubility | Insoluble (Predicted: 0.014 mg/mL) | |
| DMSO Solubility | ≥ 25 mg/mL (45.77 mM) with sonication and warming to 60°C; 65 mg/mL (119.01 mM) with sonication; 100 mg/mL (183.08 mM) |
Recommended In Vivo Formulations and Preparation Protocols
Two primary formulations have been identified as effective for solubilizing this compound for in vivo administration. Detailed protocols for their preparation are provided to ensure reproducibility.
Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is a widely used vehicle for poorly water-soluble compounds in preclinical studies.
Solubility: ≥ 2.5 mg/mL
Protocol:
-
Prepare a stock solution of this compound in DMSO. A concentration of 25 mg/mL is recommended. Gentle warming and sonication may be required to achieve complete dissolution.
-
Sequentially add the remaining solvents. For a final volume of 1 mL, the following order and volumes should be used:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline and mix well.
-
-
Ensure complete dissolution. If any precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound. The final solution should be clear.
-
Administer promptly. It is recommended to prepare this formulation fresh for each experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hypertension | this compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension | springermedicine.com [springermedicine.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. abmole.com [abmole.com]
Troubleshooting & Optimization
Overcoming Aprocitentan solubility issues in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Aprocitentan in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a poorly soluble compound in aqueous solutions. Its solubility is significantly higher in organic solvents like Dimethyl Sulfoxide (DMSO). For in vivo studies, a co-solvent system is typically required.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in DMSO.[1][2][3][4] To do so, dissolve this compound in freshly opened, anhydrous DMSO to your desired concentration. Assisting dissolution with sonication or gentle warming (up to 60°C) is often recommended to ensure the compound is fully dissolved.
Q3: What is the recommended storage condition for this compound and its stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). Prepared stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I sterilize my this compound solution?
For solutions prepared in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties. If further sterility assurance is needed, using a specialized organic-compatible filter membrane is the safest method. For aqueous preparations, filtration through a 0.22 µm filter is recommended.
Troubleshooting Guide
Q5: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What should I do?
This is a common issue for poorly soluble compounds. Here are several steps you can take to mitigate precipitation:
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Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, ideally below 1% for most cell-based assays. For sensitive in vivo models like nude mice, the DMSO concentration should be kept below 2%.
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Use a co-solvent system: For in vivo experiments, a carrier solution containing surfactants and other solvents can help maintain solubility. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.
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Stepwise dilution: When preparing the final working solution, add the components of the co-solvent system sequentially, ensuring the solution is clear before adding the next solvent.
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Increase the volume of the final solution: A higher final volume will result in a lower final concentration of this compound, which may help it stay in solution.
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Consider using a surfactant in your buffer: Adding a small amount of a biocompatible surfactant like Tween-80 (e.g., 0.1%) to your aqueous buffer can help to improve the solubility of this compound.
Q6: I am observing variability in my experimental results. Could this be related to this compound's solubility?
Yes, inconsistent solubility can lead to variability in experimental outcomes. To ensure consistency:
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Always use freshly prepared working solutions: It is recommended to prepare the working solution immediately before use.
-
Ensure complete dissolution of the stock: Before making dilutions, visually inspect your DMSO stock solution to confirm there are no undissolved particles. If needed, use sonication or gentle warming to ensure complete dissolution.
-
Use high-quality, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound. Always use freshly opened, high-purity DMSO.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Concentration | Methodological Notes |
| DMSO | 65 mg/mL (119.01 mM) | Sonication is recommended. |
| DMSO | 25 mg/mL (45.77 mM) | Ultrasonic and warming to 60°C is recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (4.58 mM) | A clear solution is obtained. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.58 mM) | A clear solution is obtained. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 0.54619 mg (Molecular Weight: 546.19 g/mol ).
-
Dissolution: Add the this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of fresh, anhydrous DMSO (for 1 mL of 10 mM solution, add approximately 0.1831 mL of DMSO).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath or warm the solution to 60°C until the solid is completely dissolved. Visually inspect the solution to ensure it is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is for preparing a 1 mg/mL working solution of this compound in a co-solvent system.
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Prepare a concentrated stock solution in DMSO: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Sequential Addition of Solvents: To prepare 1 mL of the final formulation, follow these steps in order, ensuring the solution is mixed well after each addition: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix well. c. Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix until a clear solution is obtained.
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Final Concentration: This procedure will yield a solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use: It is recommended to use this formulation immediately after preparation.
Visualizations
Caption: Signaling pathway of this compound as a dual endothelin receptor antagonist.
Caption: Workflow for preparing an this compound formulation for in vivo studies.
References
Technical Support Center: Managing Fluid Retention with Aprocitentan in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the fluid retention side effect of Aprocitentan in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced fluid retention?
This compound is a dual endothelin receptor antagonist (ERA), meaning it blocks both ET-A and ET-B receptors. While dual blockade is thought to mitigate some of the fluid retention seen with selective ET-A antagonists, it can still occur. The primary proposed mechanisms include:
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Vasodilation: this compound causes vasodilation, which can lead to a decrease in effective arterial blood volume. This can trigger compensatory neurohormonal activation, including the release of vasopressin and aldosterone, which promote water and sodium retention.[1]
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Increased Vascular Permeability: Endothelin receptor modulation can influence vascular permeability. An increase in permeability could lead to a shift of fluid from the intravascular to the interstitial space, contributing to edema.[2]
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Renal Effects: Endothelin receptors in the kidneys play a role in regulating sodium and water excretion.[3] While this compound is a dual antagonist, the net effect on renal fluid handling can contribute to fluid retention under certain experimental conditions.
Q2: What are the typical signs of fluid retention in animal models treated with this compound?
Researchers should monitor for the following signs:
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Increased Body Weight: A sudden or steady increase in body weight that is not attributable to normal growth is a key indicator.
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Hemodilution: A decrease in hematocrit and hemoglobin concentrations can suggest an expansion of plasma volume.[1][4]
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Visible Edema: In some cases, peripheral edema may be observed, particularly at higher doses.
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Changes in Urine Output and Osmolality: A decrease in urine output and an increase in urine osmolality can indicate renal water retention.
Q3: Are there specific animal models that are more susceptible to this compound-induced fluid retention?
While not extensively documented specifically for this compound, animal models with pre-existing conditions that predispose them to fluid retention are likely more susceptible. These include:
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Salt-sensitive hypertension models: Deoxycorticosterone acetate (DOCA)-salt rats are a common model for studying salt-sensitive hypertension and may be more prone to fluid retention when treated with ERAs.
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Models of heart failure or kidney disease: Animals with compromised cardiovascular or renal function may have a reduced capacity to handle fluid shifts and are therefore at higher risk.
Q4: How can fluid retention be mitigated in our animal studies?
Consider the following strategies:
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Dose Optimization: Use the lowest effective dose of this compound to achieve the desired therapeutic effect while minimizing off-target effects.
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Dietary Sodium Control: Maintaining a standard or low-sodium diet for the animals can help reduce the propensity for fluid retention. High-sodium diets have been shown to unmask fluid retention with some ERAs.
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Concomitant Diuretic Therapy: The use of diuretics can be considered to counteract fluid retention, although this will add a confounding variable to the study and should be carefully justified and controlled for.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high body weight gain in the this compound group. | High dose of this compound, high sodium content in the diet, or underlying susceptibility of the animal model. | - Review and consider reducing the this compound dosage.- Analyze the sodium content of the animal chow and water.- Ensure the animal model is appropriate for the study and consider potential underlying conditions. |
| Significant drop in hematocrit/hemoglobin without a corresponding increase in body weight. | This could indicate plasma volume expansion and fluid redistribution rather than overt edema. | - Measure plasma volume to confirm expansion.- Assess vascular permeability to investigate fluid shifts into the interstitial space. |
| No observable fluid retention at a dose expected to be effective. | The animal model may be resistant, the diet may be low in sodium, or the assessment methods may not be sensitive enough. | - Confirm the efficacy of the this compound dose on the target endpoint (e.g., blood pressure).- Consider a high-sodium diet challenge to unmask potential fluid retention.- Employ more sensitive measures of fluid retention (e.g., bioimpedance spectroscopy, isotopic dilution). |
| Variability in fluid retention within the same treatment group. | Differences in individual animal physiology, water and food intake, or experimental technique. | - Ensure consistent and accurate dosing for all animals.- Monitor individual food and water consumption.- Refine and standardize all measurement procedures. |
Quantitative Data Summary
The following table summarizes quantitative data on fluid retention-related parameters from a study involving the administration of this compound to healthy human subjects on a high-sodium diet. While not from an animal model, these data provide a reference for the expected direction and magnitude of changes.
| Parameter | This compound Dose | Placebo-Corrected Mean Change | Reference |
| Body Weight | 10 mg | +0.43 kg | |
| 25 mg | +0.77 kg | ||
| 50 mg | +0.83 kg | ||
| Plasma Volume | 10-50 mg | Up to +5.5% | |
| Hemoglobin | 12.5 mg | -0.8 g/dL (at 4 weeks) | |
| Urinary Sodium Excretion | 10 mg & 25 mg | Decreased | |
| 50 mg | No significant change |
Experimental Protocols
Protocol 1: Assessment of Body Weight, Food and Water Intake, and Urine Output
Objective: To monitor key indicators of fluid balance in rodents treated with this compound.
Materials:
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Metabolic cages
-
High-precision weighing scale
-
Graduated cylinders for water and urine measurement
-
Standard or modified (e.g., high-sodium) rodent chow
Procedure:
-
Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the start of the experiment.
-
Baseline Measurement: For 2-3 consecutive days before dosing, record baseline body weight, 24-hour food intake, 24-hour water intake, and 24-hour urine output for each animal.
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Dosing: Administer this compound or vehicle control at the same time each day.
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Daily Monitoring: Repeat the measurements from step 2 daily throughout the study period.
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Urine Analysis (Optional): Collect urine samples for analysis of osmolality and sodium concentration.
-
Data Analysis: Compare the changes in each parameter from baseline between the this compound-treated and control groups.
Protocol 2: Measurement of Plasma Volume and Hematocrit
Objective: To determine the effect of this compound on plasma volume and red blood cell concentration.
Materials:
-
Evans Blue dye (or other suitable plasma volume tracer)
-
Spectrophotometer
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Microhematocrit centrifuge and reader
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Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Baseline Blood Sample: Collect a small blood sample from the tail vein or other appropriate site to determine baseline hematocrit.
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Tracer Injection: Inject a known concentration and volume of Evans Blue dye intravenously.
-
Post-Tracer Blood Sample: After a specified circulation time (e.g., 10 minutes), collect a second blood sample.
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Plasma Preparation: Centrifuge the blood sample to separate plasma.
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Spectrophotometry: Measure the absorbance of the plasma at the appropriate wavelength for Evans Blue dye (approximately 620 nm).
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Calculation: Calculate plasma volume by comparing the concentration of the dye in the plasma to the total amount injected.
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Hematocrit Measurement: Determine hematocrit from the baseline blood sample using a microhematocrit centrifuge and reader.
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Data Analysis: Compare plasma volume and hematocrit values between this compound-treated and control animals.
Protocol 3: Assessment of Vascular Permeability using Evans Blue Dye Extravasation
Objective: To quantify the effect of this compound on vascular permeability in various tissues.
Materials:
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Evans Blue dye
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Formamide
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Spectrophotometer
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Tissue homogenization equipment
Procedure:
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Dosing: Administer this compound or vehicle control for the desired treatment period.
-
Dye Injection: Inject a known amount of Evans Blue dye intravenously. Allow the dye to circulate for a specific period (e.g., 30-60 minutes).
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Perfusion: Perfuse the animals with saline to remove intravascular dye.
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Tissue Collection: Harvest tissues of interest (e.g., skin, muscle, kidney).
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Dye Extraction: Weigh the tissue samples and incubate them in formamide to extract the extravasated Evans Blue dye.
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Spectrophotometry: Measure the absorbance of the formamide supernatant at approximately 620 nm.
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Quantification: Calculate the amount of Evans Blue dye per gram of tissue using a standard curve.
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Data Analysis: Compare the amount of dye extravasation in different tissues between the this compound-treated and control groups.
Visualizations
Caption: this compound's dual blockade can lead to fluid retention.
Caption: Workflow for assessing this compound-induced fluid retention.
References
- 1. Effects of the Dual Endothelin Receptor Antagonist this compound on Body Weight and Fluid Homeostasis in Healthy Subjects on a High Sodium Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Aprocitentan and Plasma ET-1 Level Interpretation
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Aprocitentan. It provides troubleshooting advice and frequently asked questions regarding unexpected changes in plasma endothelin-1 (ET-1) levels observed during experiments.
Frequently Asked Questions (FAQs)
Q1: We administered this compound and observed a significant INCREASE in plasma ET-1 levels. Is this an expected result?
A1: Yes, an increase in plasma ET-1 concentration following this compound administration is an expected pharmacological effect.[1][2] this compound is a dual endothelin receptor antagonist, blocking both ETA and ETB receptors.[3][4][5] This blockade leads to a reactive, dose-dependent increase in circulating ET-1 levels.
Q2: What is the mechanism behind the this compound-induced increase in plasma ET-1?
A2: The rise in plasma ET-1 is believed to be a compensatory response to the receptor blockade. There are two primary contributing factors:
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Reduced Clearance: ETB receptors are involved in the clearance of circulating ET-1. By blocking these receptors, this compound reduces the rate at which ET-1 is removed from the plasma.
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Increased Synthesis: The blockade of endothelin receptors may trigger a feedback loop that leads to an increase in the de novo synthesis of ET-1. A stable biomarker for ET-1 production, C-terminal pro-endothelin-1 (CT-proET-1), has also been shown to increase after this compound treatment, supporting the hypothesis of increased synthesis.
Q3: How significant is the expected increase in ET-1 levels?
A3: Clinical trial data from the PRECISION study provides a clear indication of the magnitude of this effect. After four weeks of treatment, the following dose-dependent increases were observed.
Data Presentation: Plasma Biomarker Changes with this compound
Table 1: Percent Change in Plasma Biomarkers from Baseline after 4 Weeks of this compound Treatment
| Biomarker | This compound 12.5 mg | This compound 25 mg | Placebo |
| ET-1 | +34% | +53% | No effect |
| CT-proET-1 | +38% | +47% | No effect |
| Aldosterone | -17% | -24% | No effect |
| Renin | No effect | No effect | No effect |
Data sourced from the PRECISION study biomarker analysis.
Troubleshooting Guide
Issue: The observed increase in ET-1 levels is significantly higher or lower than the expected range (as per Table 1).
This could be due to pre-analytical, analytical, or biological factors. Follow these troubleshooting steps to identify the potential cause.
Step 1: Review Pre-Analytical and Sample Handling Procedures
| Potential Cause | Troubleshooting Action |
| Improper Sample Collection: | Ensure blood is collected in tubes containing EDTA. |
| Delayed Processing: | Centrifuge samples within 30 minutes of collection (1000 x g for 15 minutes at 2-8°C). |
| Incorrect Storage: | Immediately after centrifugation, store plasma aliquots at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles. |
| Hemolysis: | Visually inspect plasma for any red tinge. Hemolyzed samples can interfere with immunoassays. If hemolysis is suspected, recollect the sample. |
Step 2: Verify Analytical Assay Performance
This section focuses on troubleshooting the Enzyme-Linked Immunosorbent Assay (ELISA), a common method for ET-1 quantification.
| Potential Cause | Troubleshooting Action |
| Poor Standard Curve: | - Ensure the standard stock solution was prepared and stored correctly. - Double-check all dilution calculations and pipetting techniques. - Allow all reagents to reach room temperature before use. |
| High Background Signal: | - Ensure adequate washing steps are performed to remove unbound reagents. - Check for cross-contamination between wells. Use fresh pipette tips for every standard and sample. - Confirm the blocking buffer is effective. |
| Low or No Signal: | - Verify that all reagents were added in the correct order. - Check the expiration dates of all kit components. - Ensure incubation times and temperatures followed the protocol. |
| Poor Precision (High CV%): | - Check pipette calibration and ensure proper pipetting technique to avoid bubbles. - Ensure consistent incubation times and temperatures for all wells. - Verify the proper function of the plate washer. |
Step 3: Consider Biological and Pharmacokinetic Variability
| Potential Cause | Troubleshooting Action |
| Timing of Sample Collection: | This compound has a long half-life of approximately 41-44 hours. Plasma concentrations reach a steady state within 8 days. Ensure that your sample collection time point is consistent across all subjects and aligns with your study's pharmacokinetic goals. |
| Inter-individual Variability: | Factors such as age, sex, ethnicity, and underlying disease state can influence baseline ET-1 levels and the response to treatment. Analyze data for outliers and consider subgroup analyses if appropriate. |
| Drug-Drug Interactions: | Review concomitant medications. While specific interaction studies affecting ET-1 levels are not detailed, it remains a theoretical possibility. |
Experimental Protocols
Protocol 1: Measurement of Plasma ET-1 by ELISA
This protocol is a generalized procedure based on common practices. Always refer to the specific instructions provided with your commercial ELISA kit.
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Sample Preparation:
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Collect whole blood in tubes containing EDTA as an anticoagulant.
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Within 30 minutes of collection, centrifuge the blood at 1,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (Sandwich ELISA Principle):
-
Allow all kit reagents and samples to thaw on ice and come to room temperature before use.
-
Prepare standard dilutions according to the kit manufacturer's protocol.
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Pipette standards and plasma samples into the appropriate wells of the microplate pre-coated with anti-human ET-1 antibody.
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Incubate the plate as specified in the protocol (e.g., 2 hours at room temperature).
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Wash the plate multiple times with the provided wash buffer to remove unbound substances.
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Add the detection antibody (e.g., a biotinylated anti-human ET-1 antibody) to each well.
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Incubate the plate.
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Wash the plate to remove the unbound detection antibody.
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Add a conjugate (e.g., Streptavidin-HRP) to each well.
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Incubate the plate.
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Wash the plate to remove the unbound conjugate.
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Add the substrate solution to each well. A color will develop in proportion to the amount of ET-1 bound.
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Stop the reaction by adding the stop solution. The color will typically change (e.g., from blue to yellow).
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Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
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Generate a standard curve by plotting the absorbance values for each standard against its known concentration.
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Use the standard curve to interpolate the concentration of ET-1 in the unknown samples.
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Multiply the result by the dilution factor if samples were diluted prior to the assay.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a dual ET-1 receptor antagonist.
Caption: Logical workflow of the compensatory increase in plasma ET-1.
Caption: Generalized experimental workflow for ET-1 measurement by ELISA.
References
Optimizing Aprocitentan dosage to minimize off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Aprocitentan to minimize off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, dual endothelin receptor antagonist.[1][2] It works by inhibiting the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[2][3] ET-1 is a potent vasoconstrictor, and by blocking its receptors, this compound leads to vasodilation and a reduction in blood pressure.[1]
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effect is the reduction of blood pressure. By blocking ETA receptors, this compound slows vasoconstriction and increases blood flow. Blockade of ETB receptors contributes to this effect by promoting vasodilation.
Q3: What are the known or potential off-target effects of this compound?
A3: The most commonly reported adverse effect is dose-dependent edema or fluid retention. Other reported side effects include anemia and, rarely, hypersensitivity reactions. It is also contraindicated in pregnancy due to the risk of embryofetal toxicity. Anemia, observed as a decrease in hemoglobin and hematocrit, has also been noted.
Q4: How can we differentiate between on-target and off-target effects in our experiments?
A4: Differentiating between on- and off-target effects requires a multi-faceted approach:
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Dose-Response Analysis: A significant difference in the potency of this compound for the desired therapeutic effect versus an observed adverse effect can indicate an off-target interaction.
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Use of Structurally Unrelated Inhibitors: If a different endothelin receptor antagonist with a distinct chemical structure does not produce the same secondary phenotype, it suggests the effect is specific to this compound's chemical structure and likely off-target.
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Target Knockout/Knockdown Models: In a cell line or animal model where the intended targets (ETA and ETB receptors) are knocked out or knocked down, the persistence of a cellular phenotype upon this compound treatment would strongly indicate an off-target mechanism.
-
Rescue Experiments: Overexpression of the intended targets should rescue the on-target phenotype but not the off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity at effective concentrations. | Off-target toxicity | 1. Perform a counter-screen in a cell line lacking ETA and ETB receptors. Toxicity in this line points to off-target effects. 2. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). |
| Observed phenotype is inconsistent with known endothelin pathway signaling. | Off-target effects | 1. Conduct a dose-response curve for both the on-target and the unexpected phenotype. A significant potency difference suggests an off-target mechanism. 2. Utilize a structurally unrelated endothelin receptor antagonist to see if the phenotype is replicated. |
| Fluid retention or edema observed in animal models. | On-target effect of ETB receptor blockade or potential off-target effects. | 1. Carefully monitor for weight gain and signs of fluid overload. 2. Consider co-administration with a diuretic, particularly loop diuretics, which has been effective in clinical settings. 3. Evaluate lower doses of this compound, as fluid retention is dose-dependent. |
| Decrease in hemoglobin and hematocrit levels. | Anemia, a known side effect. | 1. Establish baseline hemoglobin levels before initiating treatment and monitor periodically. 2. The decrease in hemoglobin usually occurs early in treatment and then stabilizes. Consider dose reduction if the anemia is severe. |
Quantitative Data Summary
This compound Binding Affinity & Potency
| Target | Parameter | Value | Reference |
| ETA Receptor | IC50 | 3.4 nM | |
| ETB Receptor | IC50 | 987 nM | |
| ETA/ETB Receptor | Inhibitory Potency Ratio | 1:16 |
This compound Dosage and Effects from Clinical Studies
| Dose | Effect on Blood Pressure (Systolic) | Incidence of Edema/Fluid Retention | Reference |
| 12.5 mg | Significant reduction | 9.1% | |
| 25 mg | Similar reduction to 12.5 mg, no additional benefit | 18.4% | |
| 50 mg | No further decrease in blood pressure | Increased effects on hemoglobin and plasma volume |
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target vs. Off-Target Effects
Objective: To differentiate the on-target (endothelin receptor antagonism) and potential off-target effects of this compound in a cell-based assay.
Methodology:
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Cell Culture:
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Culture a relevant cell line expressing ETA and ETB receptors (e.g., primary human pulmonary smooth muscle cells).
-
As a control, culture a cell line that does not express endothelin receptors.
-
-
Treatment:
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Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
-
On-Target Effect Measurement (Calcium Flux Assay):
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Induce intracellular calcium release with ET-1.
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Measure the inhibitory effect of this compound on ET-1-induced calcium increase using a fluorescent calcium indicator.
-
-
Off-Target Effect Measurement (e.g., Cytotoxicity Assay):
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In parallel, treat cells with the same dose range of this compound.
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Assess cell viability using a standard method like MTT or LDH assay.
-
-
Data Analysis:
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Generate dose-response curves for both the on-target inhibition and any observed cytotoxicity.
-
A significant rightward shift in the cytotoxicity curve compared to the on-target inhibition curve suggests a therapeutic window where on-target effects can be achieved with minimal off-target toxicity.
-
Protocol 2: Assessing Off-Target Liabilities using a Broad Target Panel Screen
Objective: To identify potential off-target binding interactions of this compound.
Methodology:
-
Compound Submission:
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Submit this compound to a commercial provider of off-target screening services. These services typically offer panels of hundreds of G-protein coupled receptors, kinases, ion channels, and other enzymes.
-
-
Screening:
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The compound is typically screened at a fixed concentration (e.g., 10 µM) against the target panel.
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The percentage of inhibition or stimulation is measured for each target.
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Data Interpretation:
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A common threshold for a "hit" or a noteworthy effect is >50% inhibition or stimulation.
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Any identified hits should be followed up with confirmatory dose-response assays to determine the potency (e.g., IC50 or EC50) of the off-target interaction.
-
-
Follow-up:
-
If a high-affinity off-target interaction is confirmed, further functional assays should be conducted to understand the physiological relevance of this interaction.
-
Visualizations
Caption: this compound's dual antagonism of ETA and ETB receptors.
Caption: Workflow for investigating potential off-target effects.
References
Troubleshooting inconsistent blood pressure readings in Aprocitentan studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprocitentan. The information provided aims to address potential inconsistencies in blood pressure readings during experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in systolic blood pressure readings between measurement sessions in our this compound study. What are the common causes for this?
A1: Inconsistent systolic blood pressure readings can stem from several factors. It is crucial to standardize the measurement process to minimize variability. Common causes include:
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Patient-Related Factors:
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"White Coat Hypertension": Elevated readings due to patient anxiety in a clinical setting.
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Patient State: Failure to rest for at least 3-5 minutes in a quiet room before measurement.[1][2][3][4]
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Physical Activity: Recent exercise, caffeine, or nicotine consumption can temporarily increase blood pressure.[5]
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Full Bladder: A distended bladder can lead to a temporary increase in blood pressure.
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Talking: Patient or researcher talking during the measurement can increase readings.
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Procedural Factors:
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Incorrect Cuff Size: A cuff that is too small can artificially inflate readings, while a cuff that is too large can lead to underestimation. The length of the cuff's bladder should be approximately 80% and the width at least 40% of the upper arm's circumference.
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Improper Patient Positioning: The patient should be seated with their back supported, feet flat on the floor, and legs uncrossed. The arm should be supported at heart level.
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Measurement Over Clothing: Placing the cuff over clothing can lead to inaccurate readings.
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Device-Related Factors:
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Device Calibration: Ensure that the automated or manual blood pressure monitors are regularly calibrated according to the manufacturer's instructions.
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Device Validation: Use devices that have been clinically validated for accuracy.
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Q2: Could the pharmacological effects of this compound itself contribute to fluctuations in blood pressure readings?
A2: Yes, the mechanism of action of this compound and its physiological effects could play a role. This compound is a dual endothelin receptor antagonist, and one of its known side effects is fluid retention or edema. This fluid retention can lead to changes in blood volume and, consequently, blood pressure. It is important to monitor patients for signs of edema and consider this as a potential biological factor contributing to variability in readings.
Q3: We are using both unattended automated office blood pressure (uAOBP) and 24-hour ambulatory blood pressure monitoring (ABPM) in our study. Why might the readings from these two methods be inconsistent?
A3: It is not uncommon to see differences between uAOBP and ABPM readings. Here's why:
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"White Coat" and "Masked" Hypertension: uAOBP helps to minimize the "white coat effect" by allowing the patient to rest alone in a quiet room, which can lead to lower readings compared to traditional office measurements. Conversely, ABPM can uncover "masked hypertension," where office readings are normal, but blood pressure is elevated during daily activities.
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Circadian Rhythm: ABPM captures the natural diurnal variation of blood pressure, including the nocturnal dip, which is not assessed by single-point-in-time measurements like uAOBP.
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Patient Activity: ABPM readings are taken during the patient's normal daily activities, including periods of physical and emotional stress, which can result in higher average readings compared to the resting state of uAOBP.
Q4: What steps can we take to minimize inconsistencies in our blood pressure data collection for our this compound trial?
A4: A standardized protocol is key. Here are some actionable steps:
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Develop a Standard Operating Procedure (SOP): Create a detailed SOP for blood pressure measurement that all study personnel must follow.
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Training and Certification: Ensure all staff involved in blood pressure measurement are thoroughly trained and certified on the SOP.
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Consistent Equipment: Use the same validated and calibrated blood pressure monitors for all participants at a given site.
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Controlled Environment: Conduct measurements in a quiet, temperature-controlled room.
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Patient Preparation: Strictly adhere to patient preparation guidelines (e.g., rest period, empty bladder, no recent stimulants).
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Multiple Readings: Take at least two readings, spaced 1-2 minutes apart, and average them. If the first two readings differ by more than 5 mmHg, a third reading should be taken and the average of the three should be used.
Experimental Protocols
Protocol for Unattended Automated Office Blood Pressure (uAOBP) Measurement
This protocol is based on methodologies used in studies such as the PRECISION trial for this compound.
-
Patient Preparation:
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Instruct the patient to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.
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Ensure the patient has an empty bladder.
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The patient should be seated in a comfortable chair in a quiet room for at least 5 minutes before the first reading. Their back should be supported, and their feet should be flat on the floor with legs uncrossed.
-
-
Cuff Selection and Placement:
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Measure the patient's upper arm circumference and select the appropriate cuff size.
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Place the cuff on the patient's bare upper arm, with the artery marker aligned with the brachial artery. The lower edge of the cuff should be about 2-3 cm above the antecubital fossa.
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Support the patient's arm at the level of the heart.
-
-
Measurement Procedure:
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Explain the procedure to the patient and inform them to remain still and silent during the measurements.
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Leave the room and initiate the automated measurement device remotely or have it programmed to start after a set time.
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The device should be programmed to take a series of 3-5 readings at 1-2 minute intervals.
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The first reading is typically discarded, and the average of the subsequent readings is used as the final measurement.
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Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
-
Device Preparation and Fitting:
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Use a validated and calibrated ABPM device.
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Select the correct cuff size and place it on the non-dominant arm.
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Connect the cuff to the monitor and ensure the tubing is not kinked.
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Program the monitor to take readings at set intervals, typically every 20-30 minutes during the day and every 30-60 minutes at night.
-
-
Patient Instructions:
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Instruct the patient to go about their normal daily activities but to avoid strenuous exercise.
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When the cuff begins to inflate, they should stop moving, keep their arm still and at their side, and not talk.
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Provide the patient with a diary to record their activities (e.g., waking, sleeping, taking medications, stressful events).
-
-
Data Analysis:
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After 24 hours, retrieve the monitor and download the data.
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Review the data for a sufficient number of valid readings (typically at least 70% of readings should be successful).
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Analyze the average 24-hour, daytime, and nighttime blood pressure readings, as well as the nocturnal dip.
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Data Presentation
Table 1: Factors Contributing to Inconsistent Blood Pressure Readings and Their Potential Impact
| Factor | Potential Impact on Systolic BP (mmHg) | Potential Impact on Diastolic BP (mmHg) |
| Patient-Related | ||
| Full Bladder | Increase of 10-15 | Increase of 10 |
| Recent Smoking | Increase of 5-10 | Increase of 5-10 |
| Recent Caffeine | Increase of 5-10 | Increase of 5-7 |
| Talking | Increase of 10-15 | Increase of 10 |
| "White Coat Effect" | Can be >20 | Can be >10 |
| Procedural | ||
| Cuff Too Small | Increase of 10-40 | Variable |
| Cuff Over Clothing | Increase of 10-50 | Variable |
| Unsupported Arm | Increase of up to 10 | Variable |
| Unsupported Back | No significant effect | Increase of 6 |
| Crossed Legs | Increase of 2-8 | Variable |
Note: The values in this table are approximate and can vary between individuals. They are compiled from various sources on blood pressure measurement accuracy.
Table 2: Blood Pressure Reductions Observed in the PRECISION Study (this compound vs. Placebo at Week 4)
| Measurement | This compound 12.5 mg | This compound 25 mg | Placebo |
| Change in Unattended Office Systolic BP (mmHg) | -15.3 | -15.2 | -11.5 |
| Difference vs. Placebo (mmHg) | -3.8 | -3.7 | N/A |
| Change in 24-Hour Ambulatory Systolic BP (mmHg) | -4.2 (vs. placebo) | -5.9 (vs. placebo) | N/A |
Data from the PRECISION trial as reported in various sources.
Mandatory Visualizations
Caption: this compound's mechanism of action as a dual endothelin receptor antagonist.
Caption: A logical workflow for troubleshooting inconsistent blood pressure readings.
References
Addressing Aprocitentan stability and degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Aprocitentan in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
This compound primarily undergoes metabolism through two main pathways that are independent of the cytochrome P450 (CYP450) enzyme system. The key routes of elimination are N-glucosidation, mediated by UGT1A1 and UGT2B7 enzymes, and non-enzymatic hydrolysis.[1] These pathways lead to the formation of its main metabolites. In forced degradation studies, hydrolysis and oxidation are likely to be significant degradation pathways.
Q2: What are the recommended storage conditions for this compound to ensure its stability in long-term experiments?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Based on general stability principles for sulfonamide and pyrimidine-containing compounds, protection from light is crucial to prevent photodegradation.[1][2] For solutions, using amber or low-actinic glassware is advisable. While specific temperature and humidity ranges have not been detailed in publicly available literature, standard laboratory practice of storing at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) in well-sealed containers is recommended.
Q3: Are there any known incompatibilities of this compound with common excipients or solvents?
While specific incompatibility studies with a wide range of excipients are not extensively published, this compound is known to be highly soluble in Dimethylsulfoxide (DMSO).[3] Given its structure containing sulfonamide and pyrimidine moieties, it may be susceptible to degradation in strongly acidic or basic conditions. Therefore, caution should be exercised when formulating this compound with highly acidic or basic excipients.
Q4: How can I monitor the stability of this compound in my experimental samples?
The stability of this compound can be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A suitable method should be able to separate the intact this compound from its potential degradation products. A UV spectrophotometric method has also been developed for the quantification of this compound, which can be a simpler, though less specific, alternative for routine analysis where degradation is not expected.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
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Compare the chromatogram of the suspect sample with a freshly prepared standard solution of this compound and a blank (solvent).
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Review the storage and handling conditions of the sample. Exposure to light, extreme pH, or high temperatures can cause degradation.
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Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks.
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If a degradation product is suspected, mass spectrometry (LC-MS) can be used for identification.
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Possible Cause 2: Contamination.
-
Troubleshooting Steps:
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Check the purity of the solvent and all reagents used in sample preparation.
-
Ensure that all glassware and equipment are thoroughly cleaned.
-
Analyze a blank injection to rule out contamination from the analytical system itself.
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Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC/UPLC Analysis
Possible Cause 1: Column Degradation.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the problem persists, the column may be degraded and require replacement.
-
Possible Cause 2: Inconsistent Mobile Phase Preparation.
-
Troubleshooting Steps:
-
Ensure the mobile phase is prepared fresh daily and is properly degassed.
-
Verify the accuracy of the pH of any buffered mobile phases.
-
Possible Cause 3: Sample Matrix Effects.
-
Troubleshooting Steps:
-
Perform a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.
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Dilute the sample to minimize matrix effects, ensuring the concentration of this compound remains within the linear range of the method.
-
Data Presentation
Table 1: Summary of Postulated Degradation Pathways for this compound
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis | Acidic and Basic conditions | Cleavage of the sulfonylurea or ether linkages. |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂) | Formation of N-oxides or hydroxylated derivatives. |
| Photodegradation | Exposure to UV or fluorescent light | Cleavage of the sulfonamide bond or modifications to the pyrimidine ring. |
| Thermal Degradation | High temperatures | General decomposition, potentially leading to a variety of smaller molecules. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
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Thermal Degradation: Place the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve in the mobile phase before analysis.
-
Photostability: Expose the solid drug powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 226 nm |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Method Validation (as per ICH guidelines):
-
The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Mandatory Visualizations
Caption: this compound's mechanism of action as a dual endothelin receptor antagonist.
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Aprocitentan Research & Edema Mitigation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aprocitentan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate edema as a confounding factor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism behind this compound-associated edema?
This compound is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors.[1][2][3][4] While the blockade of ETA receptors contributes to the desired antihypertensive effect by preventing vasoconstriction, the inhibition of ETB receptors is thought to be the primary cause of edema.[1] ETB receptors are involved in the clearance of endothelin-1 (ET-1) and play a role in renal sodium and water excretion. By blocking ETB receptors, this compound can lead to fluid retention, resulting in peripheral edema.
Q2: What is the reported incidence of edema in clinical trials with this compound?
Fluid retention and edema are the most frequently reported adverse events in clinical studies with this compound. The incidence of edema appears to be dose-dependent. For example, in one 4-week double-blind study, mild-to-moderate edema or fluid retention occurred in 9% of patients receiving 12.5 mg of this compound and 18% of those receiving 25 mg, compared to 2% in the placebo group.
Q3: How has edema been managed in clinical trials of this compound?
In clinical trials, edema associated with this compound was generally considered manageable. The primary management strategy involved the addition or up-titration of diuretic therapy. In most cases, this was sufficient to control the edema without requiring discontinuation of the treatment.
Q4: Are there specific patient populations at higher risk for developing edema with this compound?
While specific high-risk populations for this compound-induced edema are not definitively established, patients with pre-existing conditions that predispose them to fluid retention, such as heart failure or chronic kidney disease, may be at an increased risk. Researchers should exercise caution and implement enhanced monitoring when including such subjects in their studies.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues related to edema during your this compound research.
Issue 1: Unexpectedly high incidence or severity of edema in a preclinical study.
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Possible Cause 1: Animal Model Susceptibility.
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Troubleshooting: Different rodent strains can have varying sensitivities to drug-induced edema. Review the literature to confirm if the chosen strain is appropriate. Consider a pilot study with a different strain to assess susceptibility.
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Possible Cause 2: High Sodium Diet.
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Troubleshooting: A high sodium diet can exacerbate fluid retention. Standardize the sodium content of the animal chow across all experimental groups. If a high-salt diet is part of the experimental design, be prepared for an increased incidence of edema and plan for appropriate monitoring.
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Possible Cause 3: Dosing and Formulation.
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Troubleshooting: Verify the accuracy of dose calculations and the stability and homogeneity of the drug formulation. An improperly prepared formulation could lead to inadvertent overdosing.
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Issue 2: Difficulty in accurately and consistently quantifying edema.
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Possible Cause 1: Inappropriate Measurement Technique.
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Troubleshooting: For preclinical studies, the choice of measurement technique is critical. Plethysmometers provide a quantitative measure of paw volume, while digital calipers can measure paw thickness. Ensure the technique is validated and performed consistently by all personnel. For clinical studies, standardized procedures for assessing pitting edema and measuring limb circumference are essential.
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Possible Cause 2: Inter-observer Variability.
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Troubleshooting: Implement rigorous training and standardization for all personnel involved in edema assessment. Develop a clear, written protocol with photographic examples of different edema grades. Conduct inter-observer reliability testing to ensure consistency.
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Issue 3: Edema is confounding the interpretation of primary endpoint data (e.g., blood pressure).
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Possible Cause 1: Hemodynamic Effects of Fluid Retention.
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Troubleshooting: Increased fluid volume can influence blood pressure readings. Concurrently measure body weight and markers of fluid retention (e.g., plasma volume, hematocrit) to correlate with blood pressure changes. Statistical analysis should account for changes in body weight as a covariate.
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Possible Cause 2: Need for Rescue Medication.
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Troubleshooting: The use of diuretics to manage edema can independently affect blood pressure. If diuretics are permitted in the study protocol, their use must be meticulously documented and their impact on the primary endpoint analyzed separately. Consider a study design that standardizes diuretic use across treatment arms if feasible.
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Data Presentation
Table 1: Incidence of Edema/Fluid Retention with this compound in a 4-Week Double-Blind Clinical Trial
| Treatment Group | Incidence of Edema/Fluid Retention |
| Placebo | 2% |
| This compound 12.5 mg | 9% |
| This compound 25 mg | 18% |
Table 2: Effect of this compound on Body Weight in Healthy Subjects on a High Sodium Diet
| Treatment Group | Placebo-Corrected Mean Weight Gain (kg) [90% Confidence Interval] |
| This compound 10 mg | 0.43 [0.05 - 0.80] |
| This compound 25 mg | 0.77 [0.03 - 1.51] |
| This compound 50 mg | 0.83 [0.33 - 1.32] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Edema (Rodent Model)
This protocol is adapted from the carrageenan-induced paw edema model and can be modified to assess this compound-induced edema.
Objective: To quantify the extent of peripheral edema induced by this compound administration in rodents.
Materials:
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This compound (or vehicle control)
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Digital caliper or Plethysmometer
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Animal scale
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Appropriate rodent strain (e.g., Wistar or Sprague-Dawley rats)
Procedure:
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Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
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Baseline Measurements:
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Record the body weight of each animal.
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Measure the baseline paw volume or thickness of the right hind paw using a plethysmometer or digital caliper. Take three independent measurements and average them.
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Drug Administration: Administer this compound or vehicle control via the intended route (e.g., oral gavage).
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Post-Dose Measurements: At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours post-dose), measure the paw volume or thickness of the same paw.
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Calculation of Edema:
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Calculate the increase in paw volume or thickness at each time point relative to the baseline measurement.
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Percentage of edema inhibition can be calculated if a positive control known to induce edema is used in a separate group.
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
Protocol 2: Clinical Assessment of Edema
Objective: To systematically assess and grade peripheral edema in human subjects receiving this compound.
Materials:
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Tape measure
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Permanent marker
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Pitting edema scale (see below)
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Subject diary for self-reporting of symptoms
Procedure:
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Baseline Assessment:
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At the beginning of the study, perform a thorough physical examination to document any pre-existing edema.
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Measure the circumference of both ankles and calves at standardized, marked locations.
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Assess for pitting edema by applying firm pressure with the thumb over the dorsum of the foot, behind the medial malleolus, and over the shin for at least 5 seconds.
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Scheduled Assessments: Repeat the physical examination and measurements at each study visit.
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Pitting Edema Grading: Grade pitting edema using a standardized scale:
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Grade 1+: Slight pitting, no visible distortion of the extremity.
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Grade 2+: Deeper pit, no readily detectable distortion, disappears in 10-15 seconds.
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Grade 3+: Pit is noticeably deep, the extremity may be swollen and distorted, and the pit may last for more than a minute.
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Grade 4+: Very deep pit that persists for 2-5 minutes, and the extremity is grossly distorted.
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Subject Self-Reporting: Provide subjects with a diary to record the presence and severity of any swelling, as well as any impact on their daily activities.
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Unscheduled Assessments: Instruct subjects to report any new or worsening swelling immediately to the study site for an unscheduled assessment.
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Data Collection: Record all findings, including measurements, pitting edema grade, and subject-reported symptoms, in the case report form.
Mandatory Visualizations
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. solutionsop.co.uk [solutionsop.co.uk]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Strategies for reducing variability in animal responses to Aprocitentan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal responses to Aprocitentan.
Troubleshooting Guides
Issue: High Variability in Blood Pressure Readings
High variability in blood pressure (BP) measurements is a common challenge in preclinical hypertension studies. This can mask the true effect of this compound. Below are potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Improper BP Measurement Technique | - Acclimatize Animals: Ensure animals are properly acclimatized to the measurement procedure (e.g., restraint for tail-cuff) to minimize stress-induced BP fluctuations.[1] - Validate Methodology: The tail-cuff method is suitable for intermittent systolic BP readings, but direct recording via arterial catheters or telemetry is the gold standard for continuous and more accurate data.[1][2][3] - Consistent Timing: Conduct BP measurements at the same time each day to account for diurnal variations.[3] - Operator Training: Ensure consistent and proper handling of animals and equipment by all personnel. |
| Animal Stress | - Acclimatization Period: Allow a sufficient acclimatization period after animal transport and before the start of the experiment. - Minimize Handling: Handle animals minimally and gently. Consider alternative dosing methods to oral gavage if it proves too stressful. - Environmental Enrichment: Provide appropriate environmental enrichment to reduce stress and promote natural behaviors. This has been shown to improve the reliability of research data. - Stable Environment: Maintain a stable and quiet animal facility environment (light cycle, temperature, humidity). |
| Inappropriate Animal Model | - Model Selection: The choice of hypertension model can significantly impact the response to endothelin receptor antagonists. This compound has shown greater efficacy in low-renin models like deoxycorticosterone acetate (DOCA)-salt rats compared to spontaneously hypertensive rats (SHR). - Genetic Background: Be aware that the genetic background of the rat strain can influence the response to antihypertensive drugs. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual endothelin receptor antagonist, meaning it blocks both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, this compound leads to vasodilation and a decrease in blood pressure.
Q2: What is the primary metabolic pathway for this compound in rodents?
A2: this compound is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT2B7-mediated N-glucosidation. It is not significantly metabolized by the cytochrome P450 (CYP) system, which reduces the likelihood of certain drug-drug interactions.
Experimental Design and Protocol
Q3: How should I prepare this compound for oral administration in rats?
A3: this compound can be administered as a suspension via oral gavage. A common vehicle for oral administration of investigational drugs in rodents is a mixture of Polyethylene Glycol (PEG) and a surfactant like Tween 80 or Solutol HS-15. It is crucial to ensure the suspension is homogenous before each administration. A detailed protocol for preparation and administration is provided in the "Experimental Protocols" section.
Q4: What factors can influence the activity of UGT enzymes and potentially affect this compound metabolism?
A4: UGT enzyme activity can be influenced by several factors, including:
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Genetics: Different animal strains may have variations in UGT enzyme expression and activity.
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Diet: Food restriction has been shown to alter the protein levels of certain UGT isoforms in rats.
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Disease State: Conditions like liver cirrhosis and diabetes can decrease glucuronidation capacity.
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Co-administered substances: Some compounds can induce or inhibit UGT enzymes.
Q5: How can the gut microbiome affect the response to this compound?
A5: The gut microbiome can influence drug metabolism both directly and indirectly. While direct metabolism of this compound by gut bacteria is not well-documented, the microbiome can indirectly affect drug disposition by altering the expression and activity of host metabolic enzymes, including UGTs. Variations in the gut microbiome between animals could therefore contribute to variability in drug response.
Troubleshooting
Q6: My blood pressure data is still highly variable after implementing the recommended troubleshooting steps. What else can I investigate?
A6: If variability persists, consider the following:
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Health Status of Animals: Ensure all animals are healthy and free from underlying conditions that could affect blood pressure.
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Water and Food Intake: Monitor water and food consumption, as dehydration or malnutrition can impact physiological responses.
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This compound Stability: Confirm the stability of your this compound formulation in the chosen vehicle over the duration of your study.
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Telemetry System Function: If using telemetry, ensure proper calibration and function of the implanted devices and receiving equipment.
Data Presentation
Table 1: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Route of Administration | Oral | |
| Dose Range Tested | ≥10 mg/kg (single oral doses) | |
| Observed Effect | Dose-dependent and long-lasting decrease in blood pressure |
Note: The absolute oral bioavailability of this compound is unknown.
Table 2: Preclinical Pharmacodynamics of this compound in Rat Models of Hypertension
| Animal Model | This compound Effect on Blood Pressure | Combination Therapy Effect | Reference |
| DOCA-salt rats (low-renin model) | More potent and efficacious in lowering BP | Synergistic effect with valsartan and enalapril | |
| Spontaneously Hypertensive Rats (SHR) (normal-renin model) | Less potent and efficacious compared to DOCA-salt rats | Synergistic effect with valsartan and enalapril |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rats
1. Materials:
- This compound powder
- Vehicle (e.g., 0.5% w/v methylcellulose in water, or 10% Solutol HS-15 in PEG 400)
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Graduated cylinder and appropriate beakers
- Analytical balance
- Oral gavage needles (flexible-tipped recommended)
- Syringes
2. Vehicle Preparation (Example: 0.5% Methylcellulose):
- Heat approximately one-third of the total required volume of purified water to 60-70°C.
- Slowly add the methylcellulose powder while stirring vigorously to ensure it is thoroughly wetted.
- Add the remaining volume of cold water to bring the solution to the final volume and continue stirring until the solution is uniform and clear.
- Allow the solution to cool to room temperature before use.
3. This compound Suspension Preparation:
- Calculate the required amount of this compound and vehicle based on the desired dose concentration and the number of animals to be dosed.
- Weigh the appropriate amount of this compound powder.
- If necessary, triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste.
- Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.
- Place the suspension on a magnetic stirrer and stir continuously to maintain homogeneity.
4. Oral Administration (Gavage):
- Ensure the animal is properly restrained to minimize stress and risk of injury.
- Gently resuspend the this compound formulation immediately before drawing it into the dosing syringe to ensure accurate dosing.
- Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.
- Gently insert the gavage needle into the esophagus. Do not force the needle.
- Administer the suspension slowly and steadily.
- Carefully remove the gavage needle and return the animal to its cage.
- Monitor the animal for any signs of distress after the procedure.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationships of factors contributing to variability.
References
- 1. Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual endothelin receptor antagonist this compound in healthy adult and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
How to control for the hypertensive effects of ET-1 overexpression in Aprocitentan experiments
Welcome to the technical support center for researchers utilizing Aprocitentan in experimental models of endothelin-1 (ET-1) overexpression-induced hypertension. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to control ET-1 induced hypertension?
This compound is an orally active, dual endothelin receptor antagonist.[1][2][3] It works by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to both the ETA and ETB receptors.[4][5] In experimental models where hypertension is driven by the overexpression of ET-1, this compound mitigates the hypertensive effects by preventing vasoconstriction and other pathological processes mediated by ET-1, such as inflammation, cell proliferation, and fibrosis.
Q2: Which animal models of ET-1 overexpression are suitable for studying the effects of this compound?
Several established animal models are characterized by ET-1 overexpression and are responsive to endothelin receptor antagonism. These include:
-
Deoxycorticosterone acetate (DOCA)-salt hypertensive rats: This is a low-renin model where hypertension is driven by mineralocorticoid excess and high salt intake, leading to increased vascular ET-1 expression.
-
Dahl salt-sensitive rats: These rats develop hypertension on a high-salt diet, which is associated with elevated ET-1 levels.
-
Angiotensin II-infused rats: Continuous infusion of angiotensin II can lead to increased ET-1 expression, contributing to hypertension.
-
Genetically modified models: Transgenic mice with endothelium-specific overexpression of ET-1 develop hypertension that is dependent on the ETA receptor.
Q3: What are the expected outcomes of this compound treatment in these models?
In ET-1 overexpressing models, treatment with this compound is expected to:
-
Significantly lower systolic and diastolic blood pressure.
-
Reduce vascular remodeling and hypertrophy.
-
Offer protection against end-organ damage, such as renal injury.
Q4: What is a typical starting dose for this compound in rodent models of hypertension?
Preclinical studies in models like DOCA-salt rats have demonstrated the efficacy of this compound at various oral doses. A dose-dependent blood pressure-lowering effect has been observed. For specific starting doses, it is crucial to refer to published literature for the specific animal model being used. As a general reference from a study in DOCA-salt rats, oral administration of this compound showed significant blood pressure reduction.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant reduction in blood pressure observed after this compound administration. | 1. Inappropriate animal model: The chosen model may not have hypertension driven by the endothelin system. 2. Insufficient dose of this compound: The dose may be too low to effectively antagonize the ET-1 receptors. 3. Issues with drug formulation or administration: The drug may not be properly dissolved or administered, leading to poor bioavailability. 4. Timing of measurement: Blood pressure might be measured too soon after administration before the drug has reached peak efficacy. | 1. Model Validation: Confirm that the hypertensive model is indeed associated with ET-1 overexpression through literature review or direct measurement of ET-1 levels. Not all hypertensive models, such as the 2-kidney 1-clip model, show ET-1 overexpression. 2. Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for your model. 3. Formulation and Administration Check: Ensure the vehicle for this compound is appropriate and that the administration technique (e.g., oral gavage) is performed correctly. 4. Pharmacokinetic Considerations: Review the pharmacokinetic profile of this compound to determine the optimal time for blood pressure measurement post-administration. |
| High variability in blood pressure readings between animals in the same treatment group. | 1. Inconsistent induction of hypertension: The method used to induce ET-1 overexpression (e.g., DOCA-salt administration) may not be uniform across all animals. 2. Stress-induced blood pressure fluctuations: Improper handling or measurement techniques can cause stress, leading to variable readings. 3. Individual animal differences: Biological variability can contribute to differences in response. | 1. Standardize Induction Protocol: Ensure consistent administration of hypertensive agents and diet. 2. Acclimatization and Proper Technique: Acclimatize animals to the blood pressure measurement equipment and handle them gently to minimize stress. Use of telemetry for continuous monitoring can reduce handling stress. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Observed adverse effects, such as edema or fluid retention. | 1. Mechanism of action: Endothelin receptor antagonists can sometimes cause fluid retention. This is a known class effect. 2. High dosage: The dose of this compound may be too high. | 1. Monitor for Edema: Regularly check animals for signs of edema. 2. Dose Adjustment: If adverse effects are observed, consider reducing the dose of this compound. 3. Concomitant Diuretic Use: In some clinical scenarios, diuretics are used to manage fluid retention associated with this class of drugs. This could be explored in experimental settings if relevant to the research question. |
Experimental Protocols
Key Experiment: Assessing the Efficacy of this compound in a DOCA-Salt Hypertensive Rat Model
Objective: To determine the effect of this compound on blood pressure in a well-established model of ET-1 driven hypertension.
Methodology:
-
Animal Model Induction:
-
Use male Sprague-Dawley rats (or a similar appropriate strain).
-
Perform a unilateral nephrectomy.
-
Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Monitor blood pressure weekly using a non-invasive tail-cuff method or telemetry to confirm the development of hypertension (typically over 3-4 weeks).
-
-
This compound Administration:
-
Once hypertension is established (e.g., systolic blood pressure > 160 mmHg), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound in a suitable vehicle for oral administration (refer to manufacturer's guidelines or published literature).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly) throughout the treatment period.
-
For more detailed analysis, consider using telemetry for continuous 24-hour blood pressure monitoring.
-
-
Data Analysis:
-
Compare the mean blood pressure between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Present the data in a table and/or graph showing the change in blood pressure over time.
-
Quantitative Data Summary
The following table summarizes representative data on the blood pressure-lowering effects of this compound from clinical and preclinical studies.
| Study Type | Model/Population | Treatment | Dosage | Change in Systolic Blood Pressure (vs. Placebo/Control) | Reference |
| Clinical Trial (PRECISION) | Patients with Resistant Hypertension | This compound | 12.5 mg/day | -3.8 mmHg | |
| Clinical Trial (PRECISION) | Patients with Resistant Hypertension | This compound | 25 mg/day | -3.7 mmHg | |
| Preclinical Study | DOCA-Salt Hypertensive Rats | This compound | Multiple oral doses | Dose-dependent decrease |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: ET-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound in hypertensive models.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Mechanism of action, uses, and interactions of this compound. [enantilabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Aprocitentan treatment protocols for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aprocitentan in preclinical animal studies. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active dual endothelin receptor antagonist (ERA). It works by inhibiting the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] ET-1 is a powerful vasoconstrictor, and by blocking its receptors, this compound leads to vasodilation and a reduction in blood pressure.[1][2] The blockade of both receptor subtypes may offer a more comprehensive approach to managing hypertension.
Q2: In which animal models of hypertension has this compound been studied?
A2: Preclinical studies have demonstrated the efficacy of this compound in at least two well-established rat models of hypertension:
-
Deoxycorticosterone acetate (DOCA)-salt hypertensive rats: This is a model of low-renin, salt-sensitive hypertension.[3]
-
Spontaneously Hypertensive Rats (SHR): This is a genetic model of essential hypertension.
This compound was found to be more potent and efficacious in lowering blood pressure in DOCA-salt rats compared to SHRs.
Q3: What is the primary route of administration for this compound in preclinical studies?
A3: In the key preclinical studies, this compound has been administered orally.
Q4: Is there a known active metabolite of this compound?
A4: this compound itself is the active metabolite of macitentan, another dual endothelin receptor antagonist. This compound does not have any major active metabolites.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
-
Problem: Animal is distressed, fluid is expelled, or there is uncertainty about successful administration.
-
Possible Causes & Solutions:
-
Improper Restraint: Incorrect handling can cause stress and resistance. Ensure a firm but gentle grip, holding the rat's head and body in a straight line to facilitate passage of the gavage needle.
-
Incorrect Needle Size/Placement: Use a gavage needle of the appropriate size for the rat. The needle should be inserted gently into the esophagus, not the trachea. If you feel resistance or the animal coughs, withdraw and re-insert.
-
Administration Volume: The maximum recommended volume for oral gavage in rats is 10 mL/kg. Exceeding this can cause regurgitation.
-
Animal Acclimation: Handle the animals for a few days prior to the experiment to acclimate them to the procedure and reduce stress.
-
Issue 2: Unexpected or Variable Blood Pressure Readings
-
Problem: Inconsistent or unexpected blood pressure measurements following this compound administration.
-
Possible Causes & Solutions:
-
Animal Strain Differences: As observed in preclinical studies, the antihypertensive effect of this compound can differ between strains. The DOCA-salt model, being a low-renin model, shows a more pronounced response to this compound than the SHR model. Ensure you are comparing results within the same animal strain.
-
Timing of Measurement: The pharmacokinetic profile of this compound will influence the timing of its peak effect. Blood pressure should be monitored at consistent time points post-administration.
-
Animal Stress: Stress from handling or other experimental procedures can transiently increase blood pressure. Allow for an acclimation period before taking measurements.
-
Technical Issues with Measurement: Ensure blood pressure monitoring equipment is properly calibrated and that the correct cuff size is used for tail-cuff measurements. For telemetry, ensure proper surgical implantation and recovery.
-
Issue 3: Signs of Fluid Retention in Study Animals
-
Problem: Observation of edema or unexpected weight gain in animals treated with this compound.
-
Possible Causes & Solutions:
-
Pharmacological Effect: Endothelin receptor antagonists as a class are known to have the potential to cause fluid retention. This is a known side effect observed in human clinical trials with this compound.
-
Dosage: Higher doses may increase the likelihood of fluid retention. Consider if the dose being used is appropriate for the animal model.
-
Monitoring: Monitor animal body weight and check for signs of peripheral edema.
-
Underlying Conditions: In the DOCA-salt model, which involves high salt intake, the propensity for fluid retention may be exacerbated.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (ACT-132577) in Rats
| Parameter | Value (after oral administration of 15 mg/kg macitentan) |
| Tmax (h) | 11.3 ± 1.6 |
| Cmax (ng/mL) | 903.3 ± 151.7 |
| AUC (0-t) (ngh/mL) | 22446.7 ± 4573.5 |
| AUC (0-∞) (ngh/mL) | 25880.6 ± 5118.9 |
| t1/2 (h) | 13.9 ± 3.4 |
Data derived from a study where this compound (ACT-132577) pharmacokinetics were measured after oral administration of its parent drug, macitentan.
Experimental Protocols
Protocol 1: Induction of the DOCA-Salt Hypertensive Rat Model
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Uninephrectomy:
-
Anesthetize the rat using an approved anesthetic agent.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and excise the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as recommended by your veterinarian.
-
Allow a one-week recovery period.
-
-
DOCA and Salt Administration:
-
Following recovery, begin weekly or bi-weekly subcutaneous injections of DOCA (Deoxycorticosterone acetate). A common dose is 25-30 mg/kg.
-
The vehicle for DOCA can be sterile corn oil or sesame oil.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Monitor blood pressure weekly. Hypertension typically develops within 3-4 weeks.
-
Protocol 2: Oral Gavage Administration of this compound in Rats
This protocol provides a general procedure for oral gavage.
-
Preparation:
-
Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. Common vehicles for oral administration in rats include water, saline, or a suspension in 0.5% methylcellulose. The specific vehicle used in the primary preclinical studies with this compound is not publicly detailed. Researchers should perform their own vehicle suitability tests.
-
Dose Calculation: Calculate the required dose volume based on the animal's body weight and the desired dose concentration. The maximum recommended volume is 10 mL/kg.
-
-
Procedure:
-
Restraint: Gently but firmly restrain the rat to immobilize its head and align it with its body.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the rat. Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle enters the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress, such as labored breathing or regurgitation.
-
Visualizations
Caption: Mechanism of action of this compound as a dual endothelin receptor antagonist.
Caption: Experimental workflow for evaluating this compound in the DOCA-salt rat model.
Caption: Troubleshooting logic for oral gavage issues.
References
- 1. Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Identifying and minimizing Aprocitentan's potential drug-drug interactions in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and minimizing potential drug-drug interactions (DDIs) during the co-administration of Aprocitentan. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is primarily metabolized through two main pathways that are independent of the Cytochrome P450 (CYP) system. The main routes of elimination are:
-
Glucosidation: N-glucosidation is mediated by UGT1A1 and UGT2B7 enzymes to form the M3 metabolite[1][2][3].
-
Hydrolysis: The molecule also undergoes non-enzymatic (chemical) and potentially enzymatic hydrolysis to form the M1 metabolite[4][5].
Given these pathways, this compound is considered to have a low potential for drug interactions with medications that are inhibitors or inducers of CYP450 enzymes.
Q2: Is it necessary to conduct extensive in vitro screening of this compound against a full panel of CYP450 enzymes?
A2: While comprehensive screening is often standard practice in early drug development, the known metabolic profile of this compound suggests a low likelihood of clinically significant CYP450-mediated interactions. Studies have shown that this compound does not have a clinically relevant effect on CYP3A substrates like midazolam. Therefore, while initial screening is prudent, resources could be prioritized towards investigating interactions involving UGT enzymes (UGT1A1 and UGT2B7).
Q3: What types of drugs are most likely to interact with this compound?
A3: Based on its metabolic profile, the highest potential for interaction would be with strong inhibitors or inducers of UGT1A1 and UGT2B7. However, clinical data on such interactions is limited, and the contribution of non-enzymatic hydrolysis to its clearance may mitigate the impact of UGT inhibition. Additionally, pharmacodynamic interactions could occur with other antihypertensive agents, potentially leading to additive effects on blood pressure.
Q4: I am observing high variability in my in vivo pharmacokinetic results. What could be the cause?
A4: High variability in pharmacokinetic data can stem from several factors:
-
Subject-Specific Factors: Differences in renal function, hepatic function, body weight, and sex have been identified as covariates influencing this compound's clearance and volume of distribution. However, these factors were found to have a limited effect and may not warrant dose adjustments.
-
Food Effects: The rate of this compound absorption can be affected by food. A high-fat meal was shown to decrease the Tmax (time to peak concentration), although it did not substantially alter the overall exposure (AUC). Ensure that food intake is standardized in your study protocols.
-
Analytical Method: Verify the robustness and validation of your bioanalytical method. This compound is highly protein-bound (>99%), primarily to albumin. Inefficient protein precipitation or extraction can lead to variable results.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in in vitro UGT Inhibition Assays
-
Potential Cause: Substrate or inhibitor concentration is not optimal.
-
Troubleshooting Step: Ensure the substrate concentration used is at or below its Michaelis-Menten constant (Km) for the specific UGT enzyme. This increases the assay's sensitivity to competitive inhibitors. Verify the solubility of this compound in the assay buffer to ensure accurate concentrations.
-
-
Potential Cause: Non-specific binding in the assay system (e.g., to microsomes or plates).
-
Troubleshooting Step: Due to its high protein binding, non-specific binding can be an issue. It is recommended to keep the microsomal protein concentration low (e.g., ≤ 0.1 mg/mL) to minimize inhibitor depletion.
-
-
Potential Cause: Instability of this compound or metabolites in the assay matrix.
-
Troubleshooting Step: Perform stability assessments of this compound in the incubation matrix at 37°C to ensure that degradation is not a confounding factor.
-
Issue 2: Discrepancy Between in vitro Predictions and in vivo DDI Study Outcomes
-
Potential Cause: Contribution of multiple metabolic pathways.
-
Troubleshooting Step: In vitro assays typically assess a single pathway. The overall in vivo clearance of this compound is a combination of UGT-mediated metabolism and hydrolysis. A potent in vitro UGT inhibitor may show a dramatic effect that is muted in vivo because clearance shifts to the hydrolysis pathway. Consider using physiologically based pharmacokinetic (PBPK) modeling to integrate data from multiple pathways and better predict the in vivo outcome.
-
-
Potential Cause: Role of drug transporters not fully characterized.
-
Troubleshooting Step: While this compound did not have a clinically relevant effect on the BCRP transporter substrate rosuvastatin, other transporters may be involved in its disposition. Evaluate this compound as a substrate and inhibitor of key uptake (e.g., OATP1B1/1B3) and efflux (e.g., P-gp, BCRP) transporters.
-
-
Potential Cause: Pharmacodynamic interactions are confounding pharmacokinetic assessments.
-
Troubleshooting Step: If the co-administered drug has effects on blood pressure or renal function, this could indirectly alter the pharmacokinetics of this compound. Carefully select probe drugs with minimal overlapping pharmacological activity for DDI studies, or account for these effects in the study design and analysis.
-
Data from Clinical DDI Studies
The following tables summarize key pharmacokinetic parameters of this compound and results from clinical drug-drug interaction studies.
Table 1: Pharmacokinetic Parameters of this compound (Single and Multiple Doses)
| Parameter | Single Dose (25 mg) | Multiple Dose (at Steady State) | Reference |
|---|---|---|---|
| Tmax (h) | 4 - 5 | 3 - 9 | |
| Cmax (mcg/mL) | ~1.3 | Dose-proportional | |
| AUC₀₋tau (mcg·h/mL) | ~23 | Dose-proportional | |
| t½ (h) | ~41 - 44 | ~44 | |
| Accumulation | N/A | ~3-fold |
| Time to Steady State | N/A | ~8 days | |
Table 2: Summary of this compound Co-Administration Studies
| Co-administered Drug (Probe Substrate) | This compound Dose | Effect on Co-administered Drug | Clinical Relevance/Conclusion | Reference |
|---|---|---|---|---|
| Midazolam (CYP3A Substrate) | 25 mg once daily | ~14% increase in Midazolam AUC | Not clinically relevant. This compound is not a significant inhibitor of CYP3A. |
| Rosuvastatin (BCRP Substrate) | 25 mg once daily | 40% increase in Rosuvastatin Cmax; AUC ratio close to 1. | Not clinically relevant. This compound does not significantly affect BCRP transport. | |
Experimental Protocols
Protocol 1: In Vitro UGT Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against UGT1A1 and UGT2B7.
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
UGT1A1 substrate (e.g., Estradiol) and UGT2B7 substrate (e.g., Zidovudine).
-
Cofactor: UDPGA (uridine 5'-diphospho-glucuronic acid).
-
This compound stock solution (in DMSO).
-
Positive control inhibitors (e.g., Atazanavir for UGT1A1).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
LC-MS/MS system for metabolite quantification.
-
-
Methodology:
-
Prepare a dilution series of this compound (typically 7-8 concentrations, e.g., 0.1 to 100 µM) in the incubation buffer.
-
Pre-incubate the HLM, this compound (or vehicle/positive control), and buffer for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the probe substrate and UDPGA. The substrate concentration should be approximately its Km value.
-
Incubate for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
Calculate the percent inhibition relative to the vehicle control for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Clinical DDI Study Design (in vivo)
-
Objective: To evaluate the effect of a potent UGT1A1 inhibitor (e.g., Atazanavir) on the pharmacokinetics of this compound in healthy volunteers.
-
Study Design: Open-label, two-period, fixed-sequence crossover design.
-
Participants: Healthy adult male and female subjects.
-
Methodology:
-
Period 1: Administer a single oral dose of this compound (e.g., 25 mg) to subjects. Collect serial blood samples over a period of at least 3-5 half-lives (e.g., up to 144 hours post-dose) for pharmacokinetic analysis.
-
Washout Period: A sufficient washout period between treatments.
-
Period 2: Administer the UGT1A1 inhibitor (e.g., Atazanavir 400 mg once daily) for several days to achieve steady-state concentrations. On a specified day, co-administer a single oral dose of this compound (25 mg) with the inhibitor. Continue inhibitor dosing as scheduled. Collect serial blood samples for pharmacokinetic analysis over the same time frame as in Period 1.
-
-
Pharmacokinetic Assessment: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method. The primary pharmacokinetic parameters are AUC₀₋inf, AUC₀₋t, and Cmax.
-
Statistical Analysis: Compare the geometric mean ratios (GMR) and 90% confidence intervals for AUC and Cmax of this compound when administered with and without the inhibitor. A clinically significant interaction is typically concluded if the 90% CI falls outside the equivalence boundary of 80-125%.
-
Safety Monitoring: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension | springermedizin.de [springermedizin.de]
- 3. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Absorption, Distribution, Metabolism, and Excretion of this compound, a Dual Endothelin Receptor Antagonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Aprocitentan to maintain potency
Aprocitentan Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound to maintain its potency and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For optimal long-term stability, solid this compound should be stored at -20°C for up to 4 years.[1][2] Alternative short-term storage for the powder is at 4°C for up to 2 years.[3] For the commercial tablet form, storage at controlled room temperature between 20-25°C (68-77°F) is recommended, with excursions permitted between 15-30°C (59-86°F).[4][5]
Q2: How should I protect this compound from environmental degradation?
A2: this compound should be protected from light and moisture. Always store it in a tightly sealed container. If provided, the desiccant in the original packaging should be kept with the product.
Q3: What solvents are recommended for reconstituting this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo experiments, complex solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.
Q4: What is the recommended storage for this compound in a solvent?
A4: Once dissolved in a solvent, stock solutions of this compound should be stored at -80°C for up to two years or -20°C for up to one year to maintain stability. It is recommended to prepare working solutions for immediate use.
Q5: Are there any known chemical incompatibilities with this compound?
A5: Yes, you should avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these may lead to degradation.
Q6: How stable is this compound under stress conditions?
A6: this compound has a robust shelf life. Forced degradation studies have shown that it experiences minimal degradation (≤2%) when exposed to conditions of 40°C and 75% relative humidity for six months.
Data Presentation: Storage and Stability
The following table summarizes the recommended storage conditions for this compound in different forms to ensure its long-term potency.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 4 years | Recommended for long-term stability |
| Solid (Powder) | 2-8°C | Up to 2 years | Suitable for intermediate-term storage |
| Solid (Tablets) | 20-25°C (68-77°F) | Per expiration | Excursions permitted to 15-30°C (59-86°F) |
| In Solvent | -80°C | Up to 2 years | Recommended for stock solutions |
| In Solvent | -20°C | Up to 1 year | Suitable for stock solutions |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes a general method for preparing a stock solution of this compound for in vitro experimental use.
Materials:
-
This compound powder (FW: 546.19 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Pre-warming: Allow the sealed container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, weigh 5.46 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming (e.g., in a 37°C to 60°C water bath) can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: this compound Powder Fails to Dissolve Completely in DMSO
-
Possible Cause 1: Insufficient Solvent Volume or Low Temperature.
-
Solution: Ensure the concentration is within the known solubility limits (e.g., 25 mg/mL or higher in DMSO). Use gentle warming (up to 60°C) and/or sonication to facilitate dissolution.
-
-
Possible Cause 2: Hygroscopic Nature of DMSO.
-
Solution: Use a new, unopened bottle of anhydrous DMSO, as absorbed water can significantly impact the solubility of some compounds.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: If the compound has been stored improperly (e.g., exposed to light or moisture), its integrity may be compromised. Use a fresh vial of the compound and verify storage conditions.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Possible Cause 1: Improper Storage of Stock Solutions.
-
Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always store stock solutions at -20°C or preferably -80°C.
-
-
Possible Cause 2: Degradation in Aqueous Media.
-
Solution: this compound's elimination pathways include non-enzymatic hydrolysis. Prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.
-
-
Possible Cause 3: Adsorption to Labware.
-
Solution: Use low-adhesion polypropylene tubes and pipette tips for preparing and storing solutions to minimize loss of the compound.
-
Visualizations
Caption: Workflow for handling and storing this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tryvio (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A protocol for weaning animals off Aprocitentan to study withdrawal effects
This technical support center provides guidance for researchers studying the withdrawal effects of Aprocitentan in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for studying this compound withdrawal effects?
A1: this compound is a dual endothelin receptor antagonist with a long half-life, developed for treating resistant hypertension.[1][2] Understanding its withdrawal effects is crucial for assessing potential rebound hypertension or other adverse events upon cessation of treatment. The endothelin system is involved in vasoconstriction, and its prolonged blockade might lead to adaptive changes that manifest upon withdrawal.[3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is an antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors.[2] By blocking these receptors, it inhibits the potent vasoconstrictor effects of endothelin-1 (ET-1), leading to vasodilation and a decrease in blood pressure.
Q3: What is the pharmacokinetic profile of this compound in animal models?
Q4: Are there any known withdrawal effects of other endothelin receptor antagonists?
A4: Studies on other endothelin receptor antagonists, such as bosentan and macitentan, have been conducted, though withdrawal-specific literature is not extensive. Some research suggests that the endothelin system is involved in the pathophysiology of withdrawal from other substances, like opioids, indicating its potential role in withdrawal phenomena.
Troubleshooting Guides
Issue 1: Unexpected mortality or severe adverse events during the weaning period.
-
Possible Cause: The weaning rate may be too rapid for the animal's physiological adaptation.
-
Troubleshooting Steps:
-
Review the weaning protocol and consider extending the duration of each dose reduction step.
-
Implement more frequent and detailed clinical monitoring of the animals (e.g., daily body weight, food and water intake, general appearance and behavior).
-
Ensure that the starting dose of this compound was appropriate for the animal model and did not cause excessive hypotension, which could be exacerbated during withdrawal.
-
Consult with a veterinarian to rule out any underlying health issues in the animals.
-
Issue 2: High variability in cardiovascular parameters (blood pressure, heart rate) during the withdrawal phase.
-
Possible Cause: Inconsistent timing of measurements, environmental stressors, or individual differences in response to withdrawal.
-
Troubleshooting Steps:
-
Standardize the time of day for all cardiovascular measurements to minimize diurnal variations.
-
Ensure a quiet and controlled environment for the animals, especially during measurement periods, to reduce stress-induced fluctuations.
-
Increase the sample size per group to improve statistical power and account for individual variability.
-
For telemetry studies, ensure proper surgical implantation and adequate recovery time before starting the experiment.
-
Issue 3: No significant behavioral changes observed in withdrawal groups.
-
Possible Cause: The chosen behavioral tests may not be sensitive enough to detect subtle withdrawal effects, or the timing of the tests may be inappropriate.
-
Troubleshooting Steps:
-
Consider using a battery of behavioral tests to assess different domains, such as anxiety (elevated plus maze, open field test) and general locomotor activity.
-
Vary the timing of the behavioral tests throughout the withdrawal period (e.g., immediately after a dose reduction, at the end of the weaning period, and post-withdrawal) to capture the full spectrum of potential changes.
-
Ensure that the baseline behavior of the animals was properly established before the start of the treatment.
-
Review video recordings of the behavioral tests to look for subtle, unquantified behavioral changes.
-
Experimental Protocols
Proposed Weaning Protocol for this compound in Rodents
This is a generalized protocol and should be adapted based on the specific animal model, the dose of this compound used, and its determined half-life in that model.
Table 1: Example of a Gradual Weaning Protocol for this compound in Rats
| Week | Daily Dose of this compound | Weaning Step |
| 1-4 | Therapeutic Dose (e.g., X mg/kg) | Treatment Phase |
| 5 | 75% of Therapeutic Dose | Step 1 |
| 6 | 50% of Therapeutic Dose | Step 2 |
| 7 | 25% of Therapeutic Dose | Step 3 |
| 8 | Vehicle/Placebo | Withdrawal |
Key Experimental Methodologies
1. Cardiovascular Monitoring using Telemetry
-
Objective: To continuously monitor blood pressure, heart rate, and heart rate variability in conscious, freely moving animals.
-
Methodology:
-
Surgically implant telemetry transmitters (e.g., DSI, Ponemah) according to the manufacturer's instructions. The catheter is typically placed in the descending aorta via the femoral artery for arterial pressure measurements.
-
Allow for a sufficient post-operative recovery period (e.g., 7-10 days) before starting the experiment.
-
Record baseline cardiovascular parameters for at least 24-48 hours before the first dose of this compound.
-
Continue recording throughout the treatment, weaning, and post-withdrawal phases.
-
Analyze the data for changes in mean arterial pressure, systolic and diastolic pressure, heart rate, and heart rate variability (time and frequency domain analysis).
-
2. Behavioral Assessment: Open Field Test
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Methodology:
-
Use a square arena (e.g., 50x50 cm for rats, 40x40 cm for mice) with walls to prevent escape.
-
Divide the arena into a central zone and a peripheral zone using video tracking software.
-
Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record and analyze parameters such as total distance traveled, time spent in the center zone, and frequency of entries into the center zone. A decrease in the time spent in the center zone is indicative of anxiety-like behavior.
-
3. Behavioral Assessment: Elevated Plus Maze
-
Objective: To assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
-
Methodology:
-
The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record and analyze the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters suggests an anxiogenic effect.
-
Visualizations
Caption: Experimental workflow for studying this compound withdrawal.
Caption: Simplified Endothelin-1 signaling pathway and the action of this compound.
References
- 1. Endothelin ETA receptor antagonist reverses naloxone-precipitated opioid withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective signaling by endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing experimental timelines to capture the full pharmacodynamic effect of Aprocitentan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aprocitentan in experimental settings. Our resources are designed to help you capture the full pharmacodynamic effect of this dual endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent dual endothelin-1 (ET-1) receptor antagonist. It competitively inhibits the binding of ET-1 to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2][3][4][5] The antagonism of ETA receptors leads to the relaxation of vascular smooth muscle and a decrease in blood pressure. The blockade of ETB receptors can interfere with ET-1 clearance, leading to a measurable increase in circulating ET-1 levels, which is a key biomarker of target engagement.
Q2: What are the key pharmacokinetic parameters to consider when designing an experiment with this compound?
A2: this compound has a long elimination half-life of approximately 41 to 49 hours in humans, which supports a once-daily dosing regimen. Maximum plasma concentrations (Tmax) are typically reached between 3 and 9 hours after oral administration. Steady-state concentrations are generally achieved within 8 days of continuous dosing. These parameters are crucial for designing both acute and chronic studies to ensure that the drug concentration is at the desired level during the measurement of pharmacodynamic effects.
Q3: How soon can I expect to see a pharmacodynamic effect after administering this compound?
A3: The antihypertensive effects of this compound are typically observed within the first two weeks of treatment. For biomarker analysis, changes in plasma endothelin-1 (ET-1) levels can be detected within hours of administration. Studies have shown a significant increase in plasma ET-1 as early as a few hours after a single dose, with levels continuing to rise with repeated dosing. Therefore, the timing of sample collection should be aligned with the specific pharmacodynamic endpoint being investigated.
Q4: What are the expected effects of this compound on key biomarkers?
A4: this compound administration leads to a dose-dependent increase in plasma ET-1 and its precursor, C-terminal pro-endothelin-1 (CT-proET-1). This is a direct consequence of blocking the ETB receptor-mediated clearance of ET-1. Additionally, this compound has been shown to cause a decrease in plasma aldosterone levels. Monitoring these biomarkers can provide valuable insights into the in vivo target engagement and pharmacodynamic activity of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Receptor Binding and Functional Potency of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | ETA | 3.4 nM | |
| ETB | 987 nM | ||
| pA2 | ETA | 6.7 | |
| ETB | 5.5 |
Table 2: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 3 - 9 hours | |
| Elimination Half-life (t1/2) | ~41 - 49 hours | |
| Time to Steady State | ~8 days |
Table 3: Biomarker Modulation by this compound in Humans (4 weeks of treatment)
| Biomarker | This compound Dose | Mean Change from Baseline | Reference |
| Plasma ET-1 | 12.5 mg | +34% | |
| 25 mg | +53% | ||
| Plasma CT-proET-1 | 12.5 mg | +38% | |
| 25 mg | +47% | ||
| Plasma Aldosterone | 12.5 mg | -17% | |
| 25 mg | -24% |
Experimental Protocols and Workflows
To ensure the accurate assessment of this compound's pharmacodynamic effects, detailed and validated experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays.
In Vitro Experimental Workflow
Figure 1: In Vitro Experimental Workflow for this compound.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg protein/well).
-
Add a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1) at a concentration near its Kd.
-
Add a range of concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Experimental Workflow
Figure 2: In Vivo Experimental Workflow for this compound.
-
Animal Model and Acclimatization:
-
Use male Spontaneously Hypertensive Rats (SHR) at an age where hypertension is well-established (e.g., 12-16 weeks).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedures for at least one week before the start of the study.
-
-
Baseline Measurements:
-
Measure baseline systolic and diastolic blood pressure for several consecutive days using either radiotelemetry (for continuous monitoring) or the tail-cuff method.
-
Randomize animals into treatment groups based on their baseline blood pressure to ensure an even distribution.
-
-
Drug Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle to the respective groups once daily by oral gavage for the duration of the study (e.g., 2-4 weeks).
-
-
Pharmacodynamic Assessments:
-
Measure blood pressure at regular intervals throughout the study. The timing of measurements should be consistent each day relative to the time of drug administration to capture peak and trough effects.
-
At the end of the study, collect blood samples at specified time points post-dosing for pharmacokinetic analysis (plasma this compound concentration) and biomarker analysis (e.g., plasma ET-1 and aldosterone).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each treatment group.
-
Analyze biomarker data to assess target engagement.
-
Evaluate the dose-response relationship for this compound's antihypertensive effect.
-
Troubleshooting Guide
Endothelin Signaling Pathway and this compound's Action
Figure 3: Endothelin Signaling and this compound's Mechanism.
Issue 1: High Background in Radioligand Binding Assay
-
Potential Cause: Non-specific binding of the radioligand to the filter membrane or other assay components.
-
Troubleshooting Steps:
-
Optimize Washing: Increase the number of wash steps and ensure the wash buffer is ice-cold to minimize dissociation of specifically bound ligand while removing non-specifically bound ligand.
-
Filter Pre-treatment: Pre-soak the filter mats in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Reduce Membrane Concentration: Titrate the amount of membrane protein per well. Using too much protein can increase non-specific binding sites.
-
Include Blocking Agents: Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to the assay plate and other components.
-
Issue 2: Low Signal or No Response in Calcium Mobilization Assay
-
Potential Cause: Poor cell health, low receptor expression, or issues with the fluorescent dye.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Check cell viability before and after the assay.
-
Optimize Receptor Expression: If using a transient transfection system, optimize the amount of plasmid DNA and transfection reagent to achieve sufficient receptor expression without causing cytotoxicity.
-
Check Dye Loading: Confirm that the calcium-sensitive dye is being loaded into the cells efficiently. Optimize the dye concentration and incubation time.
-
Positive Control: Always include a positive control agonist (ET-1) to confirm that the cells are responsive and the assay is working correctly.
-
Promiscuous G-protein: For some GPCRs that do not strongly couple to the Gq pathway, co-transfection with a promiscuous G-protein like Gα16 can enhance the calcium signal.
-
Issue 3: High Variability in In Vivo Blood Pressure Measurements
-
Potential Cause: Animal stress, improper measurement technique, or inherent biological variability in the animal model.
-
Troubleshooting Steps:
-
Thorough Acclimatization: Ensure animals are fully acclimatized to the housing environment and the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Consistent Technique: If using the tail-cuff method, ensure the operator is well-trained and that the procedure is performed consistently at the same time of day.
-
Consider Telemetry: For more accurate and continuous data with less stress to the animals, consider using radiotelemetry for blood pressure monitoring.
-
Animal Strain and Source: Be aware of potential biological variability between different sources of the same animal strain (e.g., Wistar-Kyoto rats as controls for SHRs). It is important to source animals consistently.
-
Adequate Sample Size: Use a sufficient number of animals per group to account for biological variability and to have adequate statistical power.
-
Issue 4: this compound Solubility and Stability
-
Potential Cause: this compound has low aqueous solubility, which can be challenging for in vitro and in vivo formulations.
-
Troubleshooting Steps:
-
In Vitro Stock Solutions: this compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect cell viability.
-
In Vivo Formulations: For oral gavage, this compound can be prepared as a suspension in vehicles like 0.5% carboxymethylcellulose (CMC) or in a solution with co-solvents such as PEG300 and Tween-80.
-
Storage: Store stock solutions of this compound in DMSO at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When using DMSO, be aware that it is hygroscopic, and absorbed water can reduce the solubility of the compound over time; use fresh DMSO for preparing stock solutions.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Aprocitentan and Renal Function Markers
This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the effects of aprocitentan on renal function markers during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in estimated Glomerular Filtration Rate (eGFR) after initiating this compound in our study subjects. Is this an expected finding?
A1: A transient decrease in eGFR can be observed upon initiation of therapies that affect renal hemodynamics, including endothelin receptor antagonists like this compound. This is often due to a reduction in intraglomerular pressure, which in the long term, may be renoprotective.
However, it is crucial to monitor the magnitude and persistence of this change. Subgroup analyses of the PRECISION pivotal trial showed that this compound was safe and effective in patients with stage 3 or 4 Chronic Kidney Disease (CKD)[1][2]. A phase 1 study in subjects with severe renal impairment (eGFR 15-29 ml/min/1.73m²) indicated a similar pharmacokinetic profile to healthy subjects, suggesting that dose adjustments for mild to severe renal impairment are not required[3][4].
Troubleshooting Steps:
-
Verify Baseline: Confirm the stability of the subject's baseline eGFR before this compound administration.
-
Monitor Persistently: Continue to monitor eGFR. A small initial drop that stabilizes is less concerning than a progressive decline.
-
Assess for Confounding Factors: Rule out other potential causes of eGFR decline, such as dehydration, concomitant nephrotoxic agents, or underlying disease progression.
-
Evaluate for Fluid Retention: Clinically significant fluid retention, a known side effect of this compound, could potentially impact renal function[5].
Q2: Our experimental data shows a significant reduction in proteinuria/albuminuria with this compound treatment. What is the mechanism behind this?
A2: The antiproteinuric effect of this compound is a key finding and is consistent with its mechanism of action. Endothelin-1 (ET-1) can contribute to glomerular injury and proteinuria through vasoconstriction of renal arterioles, leading to increased intraglomerular pressure and filtration of albumin. By blocking both ETA and ETB receptors, this compound is thought to reduce this pressure and subsequent albumin excretion.
Clinical data from the PRECISION trial demonstrated that this compound significantly reduces the urinary albumin-to-creatinine ratio (UACR). This effect was particularly pronounced in patients with CKD.
Data on Renal Function Markers with this compound
The following tables summarize the key quantitative data on the effects of this compound on renal function markers from clinical trials.
Table 1: Effect of this compound on Blood Pressure and Albuminuria in Patients with CKD (PRECISION Trial Subgroup Analysis)
| Parameter | Placebo | This compound 12.5 mg | This compound 25 mg |
| Mean Change in Office Systolic BP at 4 weeks (mmHg) | -6.5 | -13.7 | -18.4 |
| Difference vs. Placebo in Office Systolic BP (mmHg) | - | -7.2 | -11.9 |
| Reduction in UACR at 4 weeks | 4% | 28% | 44% |
Table 2: Incidence of Edema/Fluid Retention at Week 4 (PRECISION Trial)
| Group | Incidence of Edema/Fluid Retention |
| Placebo | 2% |
| This compound 12.5 mg | 18% |
| This compound 25 mg | 24% |
Experimental Protocols
Protocol 1: Assessment of Urinary Albumin-to-Creatinine Ratio (UACR)
-
Sample Collection: Collect a spot urine sample, preferably the first morning void, for consistency.
-
Albumin Measurement: Use an immunoturbidimetric or immunonephelometric assay to quantify the urinary albumin concentration (in mg/L).
-
Creatinine Measurement: Use a Jaffe or enzymatic method to measure the urinary creatinine concentration (in g/L).
-
Calculation: Calculate the UACR by dividing the albumin concentration by the creatinine concentration. The result is expressed in mg/g.
-
Interpretation: A reduction in UACR following this compound treatment suggests a positive effect on reducing proteinuria.
Protocol 2: Monitoring Serum Creatinine and Blood Urea Nitrogen (BUN)
-
Sample Collection: Collect a blood sample via venipuncture into a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.
-
Analyte Measurement: Use a calibrated automated chemistry analyzer for the quantitative determination of creatinine and BUN in the serum.
-
Creatinine: Typically measured using a kinetic Jaffe reaction or an enzymatic method.
-
BUN: Typically measured using an enzymatic assay involving urease and glutamate dehydrogenase.
-
-
Data Analysis: Compare post-treatment values to baseline levels. Preclinical studies in hypertensive rats suggest that this compound in combination with an ACE inhibitor did not raise plasma urea or creatinine levels.
Visualized Pathways and Workflows
Caption: Mechanism of action of this compound as a dual endothelin receptor antagonist.
Caption: Troubleshooting workflow for unexpected changes in renal function markers.
References
- 1. This compound effective for BP lowering in patients with CKD and resistant hypertension [medicaldialogues.in]
- 2. This compound reduces resistant hypertension in CKD | MDedge [mdedge.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Single-Dose Pharmacokinetics and Tolerability of this compound, a Dual Endothelin Receptor Antagonist, in Subjects with Severe Renal Function Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: New insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Synergistic Antihypertensive Effects of Aprocitentan and Angiotensin Receptor Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects on blood pressure when combining Aprocitentan, a dual endothelin receptor antagonist, with angiotensin receptor blockers (ARBs). The information presented herein is collated from both preclinical and pivotal clinical trial data, offering valuable insights for research and development in the field of hypertension management.
Executive Summary
The combination of this compound with ARBs represents a promising therapeutic strategy for managing resistant hypertension. Preclinical studies in hypertensive rat models have demonstrated a synergistic effect in blood pressure reduction. This has been further substantiated by the landmark Phase 3 PRECISION clinical trial, where this compound, as an add-on therapy to a regimen including an ARB, resulted in a statistically significant and sustained lowering of blood pressure in patients with resistant hypertension. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways that elucidate this synergistic relationship.
Quantitative Data Presentation
Preclinical Data: Synergistic Effects in Hypertensive Rat Models
Preclinical research has indicated a synergistic blood pressure-lowering effect when this compound is co-administered with the ARB valsartan in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats. While specific quantitative data from these studies is not detailed in the readily available literature, the findings consistently point towards a greater reduction in blood pressure with the combination therapy than the additive effects of each agent alone.
Clinical Data: The PRECISION Phase 3 Trial
The PRECISION (PaRallEl-group, Phase 3 study with this compound in Subjects with ResIstant HypertensiON) trial provides robust clinical evidence for the efficacy of this compound as an add-on therapy in patients with resistant hypertension already receiving a standardized background therapy that included an ARB (valsartan), a calcium channel blocker (amlodipine), and a diuretic (hydrochlorothiazide).
Table 1: Change in Office Systolic Blood Pressure (SBP) at Week 4 in the PRECISION Trial
| Treatment Group (in addition to standardized background therapy including an ARB) | Mean Change from Baseline in Sitting SBP (mmHg) | Difference vs. Placebo (mmHg) | 97.5% Confidence Interval | p-value |
| This compound 12.5 mg | -15.3 | -3.8 | -6.8 to -0.8 | 0.0042 |
| This compound 25 mg | -15.2 | -3.7 | -6.7 to -0.8 | 0.0046 |
| Placebo | -11.5 | - | - | - |
Table 2: Change in 24-hour Ambulatory SBP at Week 4 in the PRECISION Trial
| Treatment Group (in addition to standardized background therapy including an ARB) | Difference vs. Placebo in Mean 24-hour Ambulatory SBP (mmHg) | 95% Confidence Interval |
| This compound 12.5 mg | -4.2 | -6.2 to -2.1 |
| This compound 25 mg | -5.9 | -7.9 to -3.8 |
Table 3: Sustained Effect of this compound on Office SBP at Week 40 (Withdrawal Phase) in the PRECISION Trial
| Comparison | Difference in Office SBP (mmHg) | 95% Confidence Interval | p-value |
| Placebo vs. This compound 25 mg | +5.8 | +3.7 to +7.9 | <0.0001 |
Experimental Protocols
Preclinical Studies in Hypertensive Rat Models (General Methodology)
-
Animal Models: Spontaneously Hypertensive Rats (SHR) and Deoxycorticosterone Acetate (DOCA)-salt induced hypertensive rats were utilized as established models of hypertension.
-
Drug Administration: this compound and valsartan were administered orally, both as monotherapy and in combination.
-
Blood Pressure Measurement: Blood pressure was continuously monitored using telemetry or other appropriate methods to assess the acute and chronic effects of the treatments.
-
Synergy Assessment: The synergistic effect was determined by comparing the observed blood pressure reduction in the combination therapy group to the calculated sum of the effects of the individual monotherapies.
The PRECISION Phase 3 Clinical Trial (NCT03541174)
-
Study Design: A multicenter, blinded, randomized, parallel-group, phase 3 study. The trial consisted of three parts: a 4-week double-blind, placebo-controlled period; a 32-week single-blind active treatment period where all patients received this compound 25 mg; and a 12-week double-blind, placebo-controlled withdrawal period.
-
Patient Population: 730 adult patients with resistant hypertension, defined as having a sitting systolic blood pressure ≥140 mmHg despite being on a standardized background therapy of three antihypertensive drugs (an ARB [valsartan], a calcium channel blocker [amlodipine], and a diuretic [hydrochlorothiazide]).
-
Intervention: Patients were randomized to receive this compound (12.5 mg or 25 mg once daily) or placebo in addition to their standardized background therapy during the initial 4-week period.
-
Primary Endpoint: The primary efficacy endpoint was the change in sitting systolic blood pressure from baseline to week 4, measured by unattended automated office blood pressure.
-
Key Secondary Endpoint: The key secondary endpoint was the change in sitting systolic blood pressure from the end of the single-blind treatment phase to week 40 (during the withdrawal phase).
Signaling Pathways and Experimental Workflow
Signaling Pathways of the Renin-Angiotensin and Endothelin Systems
The synergistic effect of this compound and ARBs can be attributed to their complementary mechanisms of action, targeting two distinct and potent vasoconstrictor pathways: the Renin-Angiotensin System (RAS) and the Endothelin (ET) system.
PRECISION Trial Workflow
The PRECISION trial followed a meticulously designed, multi-part protocol to rigorously assess the efficacy and safety of this compound.
Conclusion
The available evidence strongly supports a synergistic or at least additive effect of this compound when used in combination with angiotensin receptor blockers for the treatment of hypertension. The dual blockade of the endothelin and renin-angiotensin systems offers a more comprehensive approach to blood pressure control, particularly in patients with resistant hypertension who are not adequately managed with existing therapies. The robust data from the PRECISION trial provides a clear clinical rationale for this combination therapy. Further research into the long-term cardiovascular outcomes of this combination is warranted.
Dual Endothelin Receptor Antagonists: A Comparative Analysis of Aprocitentan and Macitentan on ETB Receptor Interactions
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Aprocitentan and Macitentan, focusing on their differential effects on the endothelin B (ETB) receptor. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key pathways to offer a comprehensive resource for evaluating these two critical therapeutics.
This compound and Macitentan are both potent, orally active dual endothelin receptor antagonists (ERAs) that inhibit the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] ET-1 is a powerful vasoconstrictor peptide implicated in the pathogenesis of various cardiovascular diseases, including hypertension.[1] While both drugs target the same receptors, subtle differences in their pharmacological profiles, particularly concerning the ETB receptor, are of significant interest to the research community. This compound is notably the active metabolite of Macitentan, formed via oxidative depropylation.[1][2]
Quantitative Comparison of Receptor Affinity
The binding affinities of this compound and Macitentan for both ETA and ETB receptors have been characterized in various in vitro studies. The following table summarizes the available quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), which denote the concentration of the drug required to inhibit 50% of the receptor's activity.
| Compound | Receptor | IC50 (nM) | Selectivity (ETA/ETB) | Reference |
| This compound | ETA | 3.4 | ~290-fold for ETA | |
| ETB | 987 | |||
| Macitentan | ETA | 0.5 | ~782-fold for ETA | |
| ETB | 391 |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.
As the data indicates, both compounds are potent antagonists at the ETA receptor, with Macitentan exhibiting a higher affinity. However, a notable difference lies in their interaction with the ETB receptor. While both are less potent at the ETB receptor compared to the ETA receptor, Macitentan demonstrates a relatively higher affinity for the ETB receptor than its active metabolite, this compound. This distinction in ETB receptor blockade may have implications for their overall pharmacological effects, including potential differences in vasodilation, ET-1 clearance, and adverse event profiles.
Endothelin Signaling Pathway and Antagonist Intervention
The endothelin system plays a crucial role in vascular homeostasis. The following diagram illustrates the signaling cascade and the points of intervention for dual endothelin receptor antagonists like this compound and Macitentan.
Experimental Protocols
The characterization of this compound and Macitentan involves a series of in vitro assays to determine their binding affinity and functional antagonism at the endothelin receptors. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the compounds for ETA and ETB receptors.
Objective: To quantify the affinity of this compound and Macitentan for ETA and ETB receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Test Compounds: this compound and Macitentan dissolved in a suitable solvent (e.g., DMSO).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the target receptor are harvested and homogenized. The cell membranes are isolated by centrifugation and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound or Macitentan) or vehicle (for total binding) or a saturating concentration of unlabeled ET-1 (for non-specific binding).
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization and IP-1 Accumulation
These functional assays assess the ability of the antagonists to inhibit the downstream signaling initiated by ET-1 binding to its receptors.
Objective: To measure the functional antagonist potency of this compound and Macitentan by quantifying their ability to block ET-1-induced intracellular calcium mobilization or inositol monophosphate (IP-1) accumulation.
A. Calcium Mobilization Assay
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or CHO cells expressing ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
ET-1.
-
This compound and Macitentan.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: The dye solution is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with various concentrations of the antagonist (this compound or Macitentan) or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulation and Measurement: The plate is placed in the fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of an EC80 concentration of ET-1. The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of the antagonist is calculated. IC50 values are determined from the concentration-response curves.
B. IP-1 Accumulation Assay
Materials:
-
CHO cells expressing ETA or ETB receptors.
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate, anti-IP1 Eu Cryptate, and lysis buffer).
-
Stimulation buffer containing LiCl (to inhibit IP-1 degradation).
-
ET-1.
-
This compound and Macitentan.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Cells are plated in a suitable multi-well plate and cultured.
-
Antagonist Pre-treatment: The culture medium is replaced with stimulation buffer containing various concentrations of the antagonist or vehicle, and the cells are pre-incubated.
-
Agonist Stimulation: ET-1 is added to the wells, and the cells are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.
-
Cell Lysis and Detection: The lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 Eu Cryptate) is added to each well.
-
Incubation and Measurement: The plate is incubated at room temperature to allow for the competitive immunoassay to reach equilibrium. The HTRF signal is then read on a compatible plate reader.
-
Data Analysis: The HTRF ratio is used to calculate the concentration of IP-1 produced. The inhibitory effect of the antagonist is determined, and IC50 values are calculated from the dose-response curves.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the head-to-head comparison of endothelin receptor antagonists.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension | springermedizin.de [springermedizin.de]
Aprocitentan's Blood Pressure-Lowering Efficacy: A Comparative Analysis Against Established Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood pressure-lowering effects of aprocitentan, a novel dual endothelin receptor antagonist, against established antihypertensive agents. The information is supported by experimental data from clinical trials to validate its therapeutic potential.
This compound has emerged as a promising agent for treatment-resistant hypertension, a condition where blood pressure remains elevated despite the use of three or more antihypertensive medications.[1][2] Its mechanism of action, which targets the endothelin pathway, offers a new therapeutic avenue for patients who are not adequately controlled on other drugs.[3][4][5] This guide will delve into the clinical evidence comparing this compound's efficacy with that of other established antihypertensives, providing a clear perspective on its potential role in the management of hypertension.
Comparative Efficacy in Blood Pressure Reduction
This compound has been evaluated in clinical trials against both placebo and an active comparator, lisinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The following tables summarize the key quantitative data from these studies.
Table 1: this compound vs. Placebo in Resistant Hypertension (PRECISION Phase 3 Trial)
The PRECISION trial was a pivotal phase 3 study that assessed the efficacy and safety of this compound in patients with resistant hypertension who were already receiving standardized background antihypertensive therapy.
| Treatment Group (in addition to background therapy) | Mean Change in Sitting Systolic Blood Pressure (SBP) from Baseline to Week 4 (mmHg) | Placebo-Corrected Difference in SBP (mmHg) (97.5% CI) | p-value |
| This compound 12.5 mg | -15.3 | -3.8 (-6.8 to -0.8) | 0.0042 |
| This compound 25 mg | -15.2 | -3.7 (-6.7 to -0.8) | 0.0046 |
| Placebo | -11.5 | N/A | N/A |
Data from the PRECISION Phase 3 Trial.
Table 2: this compound vs. Lisinopril in Essential Hypertension (Phase 2 Dose-Finding Study)
A phase 2, randomized, double-blind study compared the dose-response of this compound with placebo and the ACE inhibitor lisinopril in patients with essential hypertension.
| Treatment Group | Placebo-Corrected Decrease in Unattended Automated Office SBP/DBP from Baseline to Week 8 (mmHg) |
| This compound 10 mg | 7.05 / 4.93 |
| This compound 25 mg | 9.90 / 6.99 |
| This compound 50 mg | 7.58 / 4.95 |
| Lisinopril 20 mg | 4.84 / 3.81 |
Data from the Phase 2 Dose-Finding Study (NCT02603809).
Discussion on Comparative Positioning
While direct head-to-head trials with a broad range of antihypertensives are limited, the available data provides important insights into the potential positioning of this compound.
-
Against Placebo in Resistant Hypertension: The PRECISION trial demonstrates that this compound provides a statistically significant and clinically meaningful reduction in blood pressure for patients with resistant hypertension who are not at goal with their current multi-drug regimen.
-
Against Lisinopril in Essential Hypertension: The phase 2 data suggests that this compound at doses of 10 mg and 25 mg may offer a blood pressure-lowering effect that is at least comparable to, if not greater than, lisinopril 20 mg in patients with essential hypertension.
-
In the Context of Spironolactone for Resistant Hypertension: Spironolactone, a mineralocorticoid receptor antagonist, is often considered a preferred fourth-line agent for resistant hypertension. Currently, there are no direct head-to-head clinical trials comparing this compound with spironolactone. However, preclinical studies in sodium-depleted spontaneously hypertensive rats have shown that for a similar blood pressure reduction, the combination of this compound with enalapril did not induce renal insufficiency, unlike the combination of spironolactone with enalapril. The choice between these agents in a clinical setting would likely depend on patient characteristics, comorbidities, and potential side effects. For instance, spironolactone's use can be limited by side effects such as hyperkalemia, particularly in patients with chronic kidney disease.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are the protocols for the key studies cited.
PRECISION Phase 3 Trial Protocol (this compound vs. Placebo in Resistant Hypertension)
The PRECISION study was a multicenter, blinded, randomized, parallel-group, phase 3 trial with a three-part design to assess the short-term and sustained long-term effects of this compound.
-
Screening and Run-in Period: The study included a 4-12 week screening period to identify patients with resistant hypertension. This was followed by a 4-week single-blind placebo run-in period to exclude placebo responders.
-
Part 1 (4 weeks, double-blind): Patients were randomized in a 1:1:1 ratio to receive this compound 12.5 mg, this compound 25 mg, or placebo, in addition to their standardized background triple antihypertensive therapy.
-
Part 2 (32 weeks, single-blind): All patients received this compound 25 mg.
-
Part 3 (12 weeks, double-blind withdrawal): Patients were re-randomized to either continue with this compound 25 mg or switch to placebo.
-
Primary Endpoint: The primary efficacy endpoint was the change in sitting systolic blood pressure (SBP) from baseline to week 4, as measured by unattended automated office blood pressure.
Phase 2 Dose-Finding Study Protocol (this compound vs. Lisinopril)
This was a randomized, double-blind, multicenter, placebo- and active-comparator-controlled trial.
-
Patient Population: The study enrolled patients with grade 1 to 2 essential hypertension.
-
Run-in Period: A 4- to 6-week single-blind, placebo run-in period was implemented to wash out any previous antihypertensive medications.
-
Randomization: Eligible patients were randomly assigned to receive once-daily treatment with this compound (5, 10, 25, or 50 mg), placebo, or lisinopril 20 mg for 8 weeks.
-
Blood Pressure Measurement: Unattended automated office blood pressure (uAOBP) was measured at baseline and at weeks 2, 4, and 8. 24-hour ambulatory blood pressure monitoring (ABPM) was also conducted at baseline and week 8.
-
Primary Endpoint: The primary endpoint was the change in mean trough sitting diastolic blood pressure (DBP) measured by uAOBP from baseline to week 8.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and study designs can aid in a deeper understanding of this compound's role.
This compound's Mechanism of Action: Dual Endothelin Receptor Blockade
This compound is a dual endothelin receptor antagonist, meaning it blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. ET-1 is a potent vasoconstrictor, and by inhibiting its action, this compound leads to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of this compound as a dual endothelin receptor antagonist.
Experimental Workflow of a Comparative Antihypertensive Trial
The following diagram illustrates a typical workflow for a clinical trial comparing a new antihypertensive agent like this compound against an established one.
Caption: Generalized workflow of a randomized controlled trial for antihypertensive drugs.
References
- 1. This compound: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Game Changer for Resistant Hypertension: The Rise of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: a new emerging prospect in the pharmacotherapy of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
A Comparative Safety Analysis of Aprocitentan and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of the novel dual endothelin receptor antagonist (ERA), Aprocitentan, with other established ERAs: Macitentan, Ambrisentan, and Bosentan. The information is compiled from extensive clinical trial data and prescribing information to support informed research and development decisions.
Executive Summary
Endothelin receptor antagonists are a class of drugs that block the effects of endothelin, a potent vasoconstrictor peptide implicated in the pathogenesis of hypertension and other cardiovascular diseases.[1][2] this compound, the newest addition to this class, is a dual antagonist of both ETA and ETB receptors and is indicated for the treatment of resistant hypertension.[3] While ERAs have demonstrated efficacy, they are associated with a distinct set of adverse effects. This guide offers a comparative overview of their safety profiles, focusing on key adverse reactions observed in clinical trials.
Comparative Safety Data
The following table summarizes the incidence of common adverse drug reactions for this compound, Macitentan, Ambrisentan, and Bosentan, as reported in their respective pivotal clinical trials and prescribing information. It is important to note that direct comparison of these rates across different trials can be challenging due to variations in study design, patient populations, and duration of treatment.[4]
| Adverse Reaction | This compound (PRECISION Trial)[5] | Macitentan (SERAPHIN Trial) | Ambrisentan (ARIES Trials) | Bosentan (BREATHE-1 Trial) |
| Edema/Fluid Retention | 9% (12.5 mg) vs 2% (placebo) | Peripheral edema data not prominently reported in primary publication | 17% vs 11% (placebo) | Leg oedema (≥3% of patients, with ≥2% difference from placebo) |
| Anemia | Reported in ≥2% of patients | More frequent than placebo by ≥3% | 15% (in combination with tadalafil) vs 7% (monotherapy) or 11% (tadalafil monotherapy) | Reported in ≥1% and <3% of patients and more frequently than placebo |
| Headache | Observed in overdose cases | More frequent than placebo by ≥3% | 41% (in combination with tadalafil) vs 34% (monotherapy) or 35% (tadalafil monotherapy) | Common side effect |
| Nasal Congestion/ Nasopharyngitis | Observed in overdose cases / More frequent than placebo by ≥3% | More frequent than placebo by ≥3% | 19% (in combination with tadalafil) vs 16% (monotherapy) or 11% (tadalafil monotherapy) | Nasopharyngitis (≥3% of patients, with ≥2% difference from placebo) |
| Hepatotoxicity (Elevated Aminotransferases) | Not recommended in moderate to severe hepatic impairment | Discontinuation for hepatic adverse events: 3.3% vs 1.6% (placebo) | No patient developed aminotransferase concentrations >3 times the upper limit of normal | ALT or AST > 3 x ULN observed in 11% vs 2% (placebo) |
| Hypersensitivity Reaction | 0.8% vs 0% (placebo) | Contraindicated in patients with a history of hypersensitivity | Post-marketing reports of hypersensitivity (e.g., angioedema, rash) | Observed reactions include DRESS, anaphylaxis, rash, and angioedema |
| Decreased Sperm Count | Potential adverse effect | Can decrease sperm count | Observed in animal studies and with another ERA | Decreased sperm counts have been observed |
Note: The data presented is a summary and may not encompass all reported adverse events. For complete safety information, please refer to the full prescribing information for each drug.
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials of the compared ERAs.
This compound: The PRECISION Trial
-
Objective: To evaluate the efficacy and safety of this compound in patients with resistant hypertension.
-
Study Design: A multi-center, blinded, randomized, parallel-group, three-part study.
-
Part 1 (4 weeks): Patients were randomized to receive this compound (12.5 mg or 25 mg) or placebo once daily, in addition to their standardized background antihypertensive therapy.
-
Part 2 (32 weeks): All patients received 25 mg of this compound once daily.
-
Part 3 (12 weeks): Patients were re-randomized to receive either 25 mg of this compound or placebo once daily.
-
-
Inclusion Criteria: Adults with a sitting systolic blood pressure ≥140 mmHg despite being on three or more antihypertensive medications, including a diuretic.
-
Primary Endpoint: Change from baseline in sitting systolic blood pressure at week 4.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, vital signs, and electrocardiograms throughout the study.
Macitentan: The SERAPHIN Trial
-
Objective: To evaluate the long-term efficacy and safety of Macitentan on morbidity and mortality in patients with pulmonary arterial hypertension (PAH).
-
Study Design: A double-blind, placebo-controlled, event-driven, parallel-group study. Patients were randomized (1:1:1) to receive Macitentan (3 mg or 10 mg) or placebo once daily.
-
Inclusion Criteria: Patients with symptomatic PAH (WHO Functional Class II-IV). Concomitant oral or inhaled PAH therapies (excluding other ERAs) were permitted.
-
Primary Endpoint: Time to the first occurrence of a morbidity or mortality event, defined as death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.
-
Safety Assessments: Regular monitoring of adverse events, with a particular focus on liver function, hemoglobin levels, and fluid retention.
Ambrisentan: The ARIES Trials (ARIES-1 and ARIES-2)
-
Objective: To determine the effect of Ambrisentan on exercise capacity in patients with PAH.
-
Study Design: Two concurrent, randomized, double-blind, placebo-controlled, multicenter studies.
-
ARIES-1: Patients were randomized to Ambrisentan (5 mg or 10 mg) or placebo once daily.
-
ARIES-2: Patients were randomized to Ambrisentan (2.5 mg or 5 mg) or placebo once daily.
-
-
Inclusion Criteria: Patients with PAH (WHO Group 1), with WHO Functional Class I-IV symptoms.
-
Primary Endpoint: Change from baseline in 6-minute walk distance at week 12.
-
Safety Assessments: Monitoring of adverse events, with a focus on liver function tests, hemoglobin, and peripheral edema.
Bosentan: The BREATHE-1 Trial
-
Objective: To evaluate the efficacy and safety of Bosentan in patients with severe PAH.
-
Study Design: A randomized, double-blind, placebo-controlled trial. Patients received Bosentan 62.5 mg twice daily for 4 weeks, followed by a target dose of 125 mg or 250 mg twice daily for at least 12 weeks.
-
Inclusion Criteria: Patients with PAH (WHO Functional Class III or IV).
-
Primary Endpoint: Change in 6-minute walk distance.
-
Safety Assessments: Monthly monitoring of liver aminotransferases was a key safety measure, along with monitoring for other adverse events.
Signaling Pathway and Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects by binding to two receptor subtypes: ETA and ETB. ERAs competitively inhibit the binding of ET-1 to these receptors.
Caption: Endothelin signaling pathway and the mechanism of action of ERAs.
-
Dual ERAs (this compound, Macitentan, Bosentan): These agents block both ETA and ETB receptors. Blockade of ETA receptors on vascular smooth muscle cells prevents vasoconstriction, cell proliferation, and inflammation.
-
Selective ERAs (Ambrisentan): This agent has a higher affinity for the ETA receptor, primarily targeting its associated downstream effects.
The dual blockade of ETB receptors on endothelial cells can inhibit the clearance of ET-1 and potentially reduce the production of vasodilators like nitric oxide and prostacyclin. This difference in mechanism may contribute to variations in the safety and efficacy profiles among the different ERAs.
Conclusion
This compound, a novel dual ERA, offers a new therapeutic option for resistant hypertension. Its safety profile, characterized primarily by edema/fluid retention and anemia, is broadly consistent with the known class effects of ERAs. However, the incidence and severity of specific adverse events can vary among the different agents. Macitentan and Bosentan are associated with a risk of hepatotoxicity, requiring diligent monitoring. Ambrisentan, while generally well-tolerated, also carries the risk of peripheral edema. The choice of an ERA for a particular patient will depend on a careful consideration of their individual clinical characteristics, comorbidities, and the specific safety profile of each drug. Further long-term, real-world data will be crucial to fully delineate the comparative safety of this compound in the landscape of endothelin receptor antagonism.
References
- 1. What are endothelin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. This compound in hypertension management: clinical efficacy, safety, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Aprocitentan's Additive Blood Pressure Reduction in the Presence of Diuretics
A Guide for Researchers, Scientists, and Drug Development Professionals
Resistant hypertension, defined as blood pressure that remains uncontrolled despite the use of three or more antihypertensive agents including a diuretic, poses a significant therapeutic challenge. This guide provides an objective comparison of the novel dual endothelin receptor antagonist, Aprocitentan, with alternative therapeutic options, focusing on the additive blood pressure-lowering effects when combined with diuretic therapy. The analysis is supported by data from pivotal clinical trials to inform research and development in this critical area.
Quantitative Data Summary: Comparative Efficacy
The following tables summarize the blood pressure-lowering efficacy of this compound and alternative therapies in patients with resistant hypertension already receiving a diuretic as part of their background treatment.
Table 1: Efficacy of this compound in the PRECISION Trial
| Treatment Group | Baseline Systolic BP (mmHg) | Change in Systolic BP from Baseline (mmHg) | Placebo-Adjusted Change in Systolic BP (mmHg) |
| This compound 12.5 mg | 153 | -15.3 | -3.8[1][2] |
| This compound 25 mg | 153 | -15.2 | -3.7[1][2] |
| Placebo | 153 | -11.5 | N/A |
Data from the PRECISION trial, where patients were on a standardized background therapy including a diuretic.[3]
Table 2: Efficacy of Alternative Add-on Therapies in the PATHWAY-2 Trial
| Treatment Group | Change in Home Systolic BP from Baseline (mmHg) | Placebo-Adjusted Change in Home Systolic BP (mmHg) |
| Spironolactone (25-50 mg) | -13.4 | -8.70 |
| Bisoprolol (5-10 mg) | -8.9 | -4.48 (vs. spironolactone) |
| Doxazosin (4-8 mg) | -9.4 | -4.03 (vs. spironolactone) |
| Placebo | -4.7 | N/A |
Data from the PATHWAY-2 trial, a crossover study where patients were on a background therapy of an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic.
Experimental Protocols
A thorough understanding of the methodologies employed in these key trials is crucial for the interpretation of the comparative data.
PRECISION Trial (this compound)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group phase 3 trial.
-
Participant Population: Patients with resistant hypertension (systolic BP ≥140 mmHg) on stable doses of three or more antihypertensive medications, including a diuretic.
-
Intervention: After a 4-week run-in period to standardize background therapy (an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic), patients were randomized to receive this compound (12.5 mg or 25 mg daily) or placebo for 4 weeks.
-
Primary Endpoint: The primary endpoint was the change in unattended office systolic blood pressure from baseline to week 4.
PATHWAY-2 Trial (Spironolactone, Bisoprolol, Doxazosin)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participant Population: Patients with resistant hypertension (clinic systolic BP ≥140 mmHg and home systolic BP ≥130 mmHg) despite treatment with maximally tolerated doses of an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic.
-
Intervention: Patients received 12 weeks of treatment with each of the following in a randomized order: spironolactone (25-50 mg), bisoprolol (5-10 mg), doxazosin (4-8 mg), and placebo. The dose was up-titrated at 6 weeks.
-
Primary Endpoint: The primary endpoint was the difference in home systolic blood pressure between the spironolactone and placebo treatment periods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the PRECISION trial.
Caption: this compound's dual antagonism of endothelin receptors.
Caption: Workflow of the PRECISION clinical trial.
Concluding Remarks
The data from the PRECISION and PATHWAY-2 trials provide valuable insights into the management of resistant hypertension. This compound has demonstrated a statistically significant additive blood pressure-lowering effect in patients already receiving a diuretic as part of a multi-drug regimen. When comparing across trials, spironolactone, as investigated in PATHWAY-2, appears to exhibit a more pronounced blood pressure reduction as a fourth-line agent.
It is important to note that direct head-to-head comparisons between this compound and spironolactone are lacking. The differing trial designs (parallel vs. crossover) and patient populations may also contribute to the observed differences in effect size. Nevertheless, the distinct mechanism of action of this compound, targeting the endothelin pathway, presents a promising alternative for patients with resistant hypertension, particularly for those who are intolerant to or do not respond to mineralocorticoid receptor antagonists like spironolactone. Future research should focus on direct comparative effectiveness studies and identifying patient subgroups that may derive the most benefit from each therapeutic strategy.
References
Aprocitentan's In Vitro Potency: A Comparative Analysis Against Other Dual Endothelin Receptor Antagonists
Aprocitentan, an active metabolite of macitentan, demonstrates potent and selective dual antagonism of endothelin (ET) receptors. This guide provides a comparative analysis of its in vitro potency against other established dual endothelin receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Comparative In Vitro Potency
The in vitro potency of this compound and other dual endothelin receptor antagonists is typically determined by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki or Kb) against the endothelin A (ETA) and endothelin B (ETB) receptors. These values indicate the concentration of the antagonist required to inhibit 50% of the receptor activity. A lower value signifies higher potency.
The table below summarizes the in vitro potencies of this compound, macitentan, bosentan, and the ETA-selective antagonist ambrisentan.
| Compound | Receptor | IC50 / Kd / Kb (nM) | Selectivity (ETB/ETA) | Reference |
| This compound | ETA | 3.4 | ~290 | [1][2][3] |
| ETB | 987 | [1][2] | ||
| Macitentan | ETA | 0.5 | ~782 | |
| ETB | 391 | |||
| Bosentan | ETA | 12.5 (Kd) | ~88 | |
| ETB | 1100 (Kd) | |||
| Ambrisentan | ETA | 2.8 | >4000 | |
| ETB | >12,000 |
Note: Values are compiled from various sources and experimental conditions may differ. Kd (dissociation constant) and Kb (inhibitor constant) are also reported as measures of potency.
This compound exhibits high affinity for the ETA receptor with an IC50 of 3.4 nM and a lower affinity for the ETB receptor with an IC50 of 987 nM, establishing it as a potent dual endothelin receptor antagonist. Its parent compound, macitentan, shows a slightly higher potency for the ETA receptor (IC50 of 0.5 nM) and a comparable affinity for the ETB receptor (IC50 of 391 nM). Bosentan, another dual antagonist, displays lower potency for both receptors compared to this compound and macitentan. Ambrisentan is included for comparison as a highly selective ETA antagonist, demonstrating over 4000-fold selectivity for the ETA over the ETB receptor.
Experimental Protocols
The in vitro potency of these antagonists is primarily determined through two types of assays: receptor binding assays and functional cellular assays.
Radioligand Binding Assays
This method directly measures the affinity of the antagonist for the endothelin receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing high levels of human ETA or ETB receptors, such as Chinese Hamster Ovary (CHO) cells.
-
Competitive Binding: These membranes are incubated with a radiolabeled endothelin peptide (e.g., [¹²⁵I]ET-1) and varying concentrations of the antagonist being tested.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Data Analysis: The radioactivity of the bound ligand is measured, and the data is used to calculate the IC50 value, which is the concentration of the antagonist that displaces 50% of the radiolabeled ligand.
Functional Cellular Assays (e.g., Calcium Flux Assay)
This method measures the ability of the antagonist to block the downstream signaling cascade initiated by endothelin binding to its receptor.
General Protocol:
-
Cell Culture: Cells expressing ETA or ETB receptors, such as human pulmonary artery smooth muscle cells (PASMC) or recombinant cell lines, are cultured.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with an endothelin agonist (e.g., ET-1) to induce a cellular response, such as an increase in intracellular calcium.
-
Response Measurement: The change in intracellular calcium is measured using a fluorescent calcium indicator and a plate reader.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the endothelin signaling pathway and a typical in vitro potency assay workflow.
Caption: Endothelin signaling pathway and mechanism of dual receptor antagonism.
Caption: General workflow for an in vitro functional potency assay.
References
Cross-study comparison of Aprocitentan's efficacy in different hypertension models
Aprocitentan's Efficacy Across Hypertension Models: A Comparative Analysis
This compound, a novel dual endothelin receptor antagonist, has demonstrated significant efficacy in lowering blood pressure across different hypertension models, most notably in patients with resistant hypertension. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data from key clinical and preclinical studies.
This compound is an orally active dual endothelin receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2][3][4] ET-1 is a potent vasoconstrictor, and by blocking its effects, this compound leads to vasodilation and a reduction in blood pressure.[1] This mechanism of action makes it a promising therapeutic option, particularly for resistant hypertension where other antihypertensive medications have failed to achieve adequate blood pressure control. The U.S. Food and Drug Administration (FDA) approved this compound (brand name Tryvio) in March 2024 for the treatment of hypertension in combination with other antihypertensive drugs in adults who are not adequately controlled on other medications.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound. It acts by blocking both ETA and ETB receptors, thus inhibiting the downstream effects of ET-1, which include vasoconstriction, inflammation, fibrosis, and cell proliferation.
Efficacy in Resistant Hypertension: The PRECISION Trial
The pivotal Phase 3 PRECISION trial was a multicenter, blinded, randomized, parallel-group study designed to evaluate the efficacy and safety of this compound in adults with resistant hypertension.
Experimental Protocol: PRECISION Trial
The study had a unique three-part design to assess both the short-term and sustained long-term effects of this compound on blood pressure.
Key aspects of the protocol:
-
Patient Population: Adults with systolic blood pressure ≥140 mmHg despite being on at least three antihypertensive medications, including a diuretic.
-
Standardized Background Therapy: All patients were switched to a fixed-dose combination of amlodipine, valsartan, and hydrochlorothiazide.
-
Primary Endpoint: Change from baseline in sitting systolic blood pressure (SBP) measured by unattended automated office blood pressure (uAOBP) at week 4.
-
Secondary Endpoints: Change in 24-hour ambulatory blood pressure.
Quantitative Data: PRECISION Trial
| Treatment Group | Change in Sitting SBP from Baseline at Week 4 (mmHg) | Difference vs. Placebo (mmHg) [97.5% CI] | p-value |
| This compound 12.5 mg | -15.3 | -3.8 [-6.8 to -0.8] | 0.0042 |
| This compound 25 mg | -15.2 | -3.7 [-6.7 to -0.8] | 0.0046 |
| Placebo | -11.5 | - | - |
Data from Schlaich et al., as reported in multiple sources.
At the end of the 12-week withdrawal period (Part 3), patients who were switched to placebo saw a significant increase in their systolic blood pressure compared to those who remained on this compound 25 mg (5.8 mmHg, 95% CI 3.7 to 7.9, p < 0.0001), demonstrating the persistent blood pressure-lowering effect of the drug.
Efficacy in Mild-to-Moderate Hypertension: Phase 2 Dose-Response Study
Prior to the PRECISION trial, a Phase 2 study was conducted to evaluate the dose-response of this compound in patients with mild-to-moderate essential hypertension.
Experimental Protocol: Phase 2 Study
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 490 patients with diastolic blood pressure between 90 and 109 mmHg.
-
Treatment Arms: Patients received varying doses of this compound, placebo, or lisinopril over 8 weeks.
-
Blood Pressure Measurement: Unattended automated office blood pressure and 24-hour ambulatory blood pressure monitoring were used.
Quantitative Data: Phase 2 Study
| Treatment Group | Placebo-Corrected Change in 24-hour Ambulatory SBP/DBP (mmHg) |
| This compound 10 mg | -3.99 / -4.04 |
| This compound 25 mg | -4.83 / -5.89 |
| This compound 50 mg | -3.67 / -4.45 |
Data from a randomized dose-response study.
The study concluded that the maximum hypotensive effect was observed at the 25 mg dose, with the 50 mg dose not providing any additional blood pressure reduction. Doses between 10 and 25 mg were recommended for further investigation.
Efficacy in Preclinical Hypertension Models
An animal study evaluated the efficacy of this compound in two different rat models of hypertension.
Experimental Protocol: Preclinical Study
-
Animal Models:
-
Deoxycorticosterone acetate (DOCA)-salt rats (a low-renin model of hypertension).
-
Spontaneously hypertensive rats (SHR) (a normal-renin model).
-
-
Dosing: Single oral doses were administered to assess dose-dependent effects, and multiple doses were given over 4 weeks to evaluate long-term efficacy.
Comparative Efficacy
This compound demonstrated a more potent blood-pressure-lowering effect in the DOCA-salt rat model compared to the SHR model. In the DOCA-salt rats, 4-week administration of this compound at doses higher than 10 mg/kg significantly decreased blood pressure (p < 0.01) and renal vascular resistance (p < 0.05).
This finding is consistent with the understanding that low-renin and salt-sensitive forms of hypertension, which are common in resistant hypertension, often have elevated levels of endothelin-1. This suggests that this compound's mechanism of action is particularly well-suited for these types of hypertension.
Summary and Conclusion
Across different hypertension models, this compound has consistently demonstrated its efficacy in lowering blood pressure. The most robust evidence comes from the PRECISION trial in patients with resistant hypertension, where it provided a statistically significant and sustained reduction in blood pressure on top of standardized triple combination therapy. The Phase 2 study established the optimal dose range in mild-to-moderate hypertension, and preclinical studies provided a strong rationale for its use in low-renin, salt-sensitive hypertension models. The primary adverse effects observed were fluid retention and edema, which are known class effects of endothelin receptor antagonists. This compound represents a valuable new therapeutic option for the management of difficult-to-control hypertension.
References
Aprocitentan Demonstrates Sustained Cardiovascular Benefits in Long-Term Studies
Aprocitentan, a novel dual endothelin receptor antagonist, has shown significant and sustained long-term cardiovascular benefits compared to placebo in patients with difficult-to-control hypertension.[1][2][3] The pivotal Phase 3 PRECISION trial revealed that this compound, when added to standardized antihypertensive therapy, effectively lowers blood pressure for up to 48 weeks.[1][2]
This compound's mechanism of action targets the endothelin pathway, a key player in blood pressure regulation that is often unaddressed by current treatments for resistant hypertension. By blocking both endothelin A (ETA) and B (ETB) receptors, this compound inhibits the potent vasoconstrictive effects of endothelin-1 (ET-1), leading to vasodilation and a reduction in blood pressure. This dual antagonism offers a new therapeutic strategy for patients whose hypertension remains uncontrolled despite treatment with multiple medications.
Quantitative Analysis of Efficacy
The PRECISION study provides robust quantitative data on the efficacy of this compound in reducing blood pressure. The following tables summarize the key findings from this trial, comparing the effects of this compound at different dosages with placebo.
Table 1: Change in Office Systolic Blood Pressure (SBP)
| Timepoint | This compound 12.5 mg (Change from Baseline, mmHg) | This compound 25 mg (Change from Baseline, mmHg) | Placebo (Change from Baseline, mmHg) | Difference vs. Placebo (12.5 mg) | Difference vs. Placebo (25 mg) |
| Week 4 | -15.3 | -15.2 | -11.5 | -3.8 (p=0.0042) | -3.7 (p=0.0046) |
| Week 40 | - | Maintained Reduction | Increased SBP | - | 5.8 (p<0.0001) |
Table 2: Change in Office Diastolic Blood Pressure (DBP)
| Timepoint | This compound 12.5 mg (Difference vs. Placebo, mmHg) | This compound 25 mg (Difference vs. Placebo, mmHg) |
| Week 4 | -3.9 | -4.5 |
Table 3: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM) at Week 4
| Parameter | This compound 12.5 mg (Difference vs. Placebo) | This compound 25 mg (Difference vs. Placebo) |
| 24-hour SBP (mmHg) | -4.2 | -5.9 |
| 24-hour DBP (mmHg) | -4.3 | -5.8 |
| Daytime SBP (mmHg) | -3.8 | -5.3 |
| Nighttime SBP (mmHg) | -5.1 | -7.4 |
Experimental Protocols
The primary evidence for the long-term cardiovascular benefits of this compound comes from the PRECISION (Parallel-Group, Phase 3 Study With this compound in Subjects With Resistant Hypertension) trial.
PRECISION Trial Methodology
The PRECISION study was a multicenter, blinded, randomized, parallel-group, phase 3 trial designed to assess the efficacy and safety of this compound in patients with resistant hypertension.
Study Population:
-
Inclusion criteria: Patients with a sitting systolic blood pressure of ≥140 mmHg despite being on at least three antihypertensive medications.
-
Exclusion criteria: Major cardiovascular, renal, or cerebrovascular events within the past 6 months, and New York Heart Association class III-IV heart failure.
Study Design: The trial consisted of three parts:
-
Part 1 (4 weeks, double-blind): Patients were randomized to receive this compound 12.5 mg, this compound 25 mg, or placebo, in addition to their standardized background antihypertensive therapy.
-
Part 2 (32 weeks, single-blind): All patients received this compound 25 mg.
-
Part 3 (12 weeks, double-blind withdrawal): Patients were re-randomized to either continue with this compound 25 mg or switch to placebo.
Endpoints:
-
Primary Efficacy Endpoint: The change in sitting systolic blood pressure (SBP) from baseline to week 4, as measured by unattended automated office blood pressure.
-
Key Secondary Efficacy Endpoint: The sustained effect on SBP at week 40, following the withdrawal period in Part 3.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the structure of the clinical investigation, the following diagrams illustrate the signaling pathway of this compound and the workflow of the PRECISION trial.
Caption: Mechanism of action of this compound.
Caption: Workflow of the PRECISION Phase 3 Trial.
Safety and Tolerability
This compound was generally well-tolerated in the PRECISION trial. The most common adverse events reported were fluid retention or edema, which occurred in a dose-dependent manner. In the 4-week double-blind period, edema or fluid retention was reported in 9.1% of patients in the 12.5 mg group, 18.4% in the 25 mg group, and 2.1% in the placebo group. Anemia was also reported as a side effect.
Conclusion
The long-term data from the PRECISION trial demonstrates that this compound provides a statistically significant and sustained reduction in blood pressure for patients with resistant hypertension when compared to placebo. Its novel mechanism of action, targeting the endothelin pathway, represents an important advancement in the management of this high-risk patient population. While generally well-tolerated, the potential for fluid retention requires clinical consideration. Further research may continue to elucidate the full spectrum of this compound's cardiovascular benefits.
References
- 1. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of this compound on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 2. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of this compound on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [prnewswire.com]
- 3. Late-breaking data at AHA from pivotal phase III PRECISION study demonstrates significant and sustained effect of this compound on lowering blood pressure for patients with difficult-to-control hypertension | medthority.com [medthority.com]
Comparative analysis of Aprocitentan's impact on renal protection versus other antihypertensives
For Immediate Release
Aprocitentan, a novel dual endothelin receptor antagonist, has demonstrated significant efficacy in lowering blood pressure in patients with resistant hypertension. This guide provides a comparative analysis of its impact on renal protection versus other established antihypertensive classes, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data. While direct head-to-head clinical trials on renal outcomes are limited, this analysis synthesizes findings from key studies, including the pivotal PRECISION trial for this compound, alongside meta-analyses and trials of other antihypertensive agents.
Executive Summary
This compound offers a novel mechanism of action for patients with resistant hypertension, a condition frequently co-morbid with chronic kidney disease (CKD). Its primary renal-protective benefit observed to date is a significant reduction in albuminuria.[1][2] This effect is crucial, as albuminuria is a key marker of kidney damage and a predictor of progression to end-stage renal disease. When compared to traditional antihypertensives like ACE inhibitors and ARBs, which are the cornerstone of renal protection in hypertensive patients, this compound provides an additional therapeutic option, particularly for patients who remain hypertensive despite treatment with standard therapies. The long-term comparative effects on glomerular filtration rate (eGFR) decline require further investigation.
Mechanism of Action: A Differentiated Approach
This compound is a dual antagonist of endothelin-1 (ET-1) receptors, blocking both ETA and ETB receptors.[3][4] ET-1 is a potent vasoconstrictor and is implicated in the pathophysiology of hypertension, vascular and cardiac remodeling, and kidney damage.[5] By inhibiting ET-1's effects, this compound leads to vasodilation, a decrease in blood pressure, and potential attenuation of ET-1-mediated renal injury.
In contrast, other major antihypertensive classes exert their renal-protective effects through different pathways:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): These agents inhibit the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and renal hemodynamics. They preferentially dilate the efferent arteriole of the glomerulus, reducing intraglomerular pressure and thereby decreasing albuminuria and slowing the progression of CKD.
-
Mineralocorticoid Receptor Antagonists (MRAs) (e.g., Spironolactone): MRAs block the effects of aldosterone, which can contribute to fibrosis and inflammation in the kidneys. Their use in resistant hypertension, particularly in combination with RAAS inhibitors, has shown to be effective in reducing blood pressure and proteinuria.
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: While initially developed as anti-diabetic agents, SGLT2 inhibitors have demonstrated significant renal and cardiovascular benefits. Their mechanism for renal protection is multifactorial, including reducing intraglomerular pressure through afferent arteriole constriction, and having anti-inflammatory and anti-fibrotic effects.
Quantitative Data Comparison
The following tables summarize the quantitative data on the renal-protective effects of this compound and other antihypertensive classes. It is important to note that this data is compiled from different studies with varying patient populations and methodologies, and direct comparisons should be made with caution.
Table 1: Effect on Urinary Albumin-to-Creatinine Ratio (UACR)
| Drug Class | Study/Analysis | Patient Population | Dosage(s) | Change in UACR vs. Placebo/Control |
| This compound | PRECISION Trial | Resistant Hypertension | 12.5 mg | -30% |
| 25 mg | -34% | |||
| Sub-analysis (Macroalbuminuria) | Resistant Hypertension | 12.5 mg | -48% | |
| 25 mg | -61% | |||
| ACE Inhibitors/ARBs | Meta-analysis | Diabetic Nephropathy | Standard Doses | Significant reduction in proteinuria |
| SGLT2 Inhibitors | Meta-analysis | Type 2 Diabetes | N/A | -19% to -22% |
| MRAs (Spironolactone) | AMBER Trial | Resistant Hypertension, CKD | 25-50 mg | -49 mg/g change from baseline |
Table 2: Effect on Blood Pressure
| Drug Class | Study/Analysis | Patient Population | Dosage(s) | Change in Systolic BP vs. Placebo |
| This compound | PRECISION Trial | Resistant Hypertension | 12.5 mg | -3.8 mmHg |
| 25 mg | -3.7 mmHg | |||
| MRAs (Baxdrostat) | BrigHTN Trial | Resistant Hypertension | 2 mg | -11.0 mmHg |
| MRAs (Spironolactone) | DENERVHTA study | Resistant Hypertension | 50 mg | -17.9 mmHg (vs. Renal Denervation) |
Experimental Protocols
The PRECISION Trial (for this compound)
The PRECISION study was a multicenter, blinded, randomized, parallel-group, phase 3 trial designed to evaluate the efficacy and safety of this compound in patients with resistant hypertension.
-
Patient Population: Adults with a sitting systolic blood pressure of 140 mmHg or higher despite being on standardized background therapy of three antihypertensive drugs, including a diuretic.
-
Study Design: The trial consisted of three parts:
-
Part 1 (4 weeks): Patients were randomized (1:1:1) to receive this compound 12.5 mg, 25 mg, or placebo once daily, in addition to their background therapy.
-
Part 2 (32 weeks): All patients received this compound 25 mg once daily in a single-blind fashion.
-
Part 3 (12 weeks): Patients were re-randomized (1:1) to either continue this compound 25 mg or switch to placebo in a double-blind manner to assess the persistence of the blood pressure-lowering effect.
-
-
Primary Endpoint: The primary endpoint was the change from baseline in unattended automated office systolic blood pressure at week 4.
-
Renal Assessment: Urinary albumin-to-creatinine ratio (UACR) was measured at baseline and at various time points throughout the study to assess the effect on proteinuria.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
References
- 1. Parallel-Group, Phase 3 Study With this compound in Subjects With Resistant Hypertension - American College of Cardiology [acc.org]
- 2. researchgate.net [researchgate.net]
- 3. The impact of antihypertensives on kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Novel Antidiabetic Drugs on Albuminuria Outcomes in Type 2 Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRECISION Targeting in Resistant Hypertension — NephJC [nephjc.com]
A Comparative Guide: Aprocitentan's Dual Antagonism vs. Selective ETA Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, a critical regulator of vascular tone and cellular growth, presents a key therapeutic target in cardiovascular diseases. The development of endothelin receptor antagonists (ERAs) has provided valuable tools for managing conditions such as pulmonary arterial hypertension and, more recently, resistant hypertension. This guide offers a detailed comparison of the novel dual ETA/ETB receptor antagonist, Aprocitentan, with established selective ETA receptor antagonists, focusing on their distinct mechanisms of action, supported by experimental data.
Introduction to Endothelin Receptor Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[1]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.[1]
-
ETB Receptors: Found on both endothelial and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, and facilitates the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells, like ETA receptors, mediate vasoconstriction.[1][2]
This dual functionality of the ETB receptor is central to the mechanistic differences between dual and selective ERAs.
Mechanism of Action: A Tale of Two Strategies
The fundamental distinction between this compound and selective ETA receptor antagonists lies in their receptor blockade profiles.
This compound: The Dual Antagonist
This compound is an orally active antagonist that targets both ETA and ETB receptors.[3] By blocking both receptor subtypes, this compound aims to provide a more comprehensive inhibition of the endothelin system. The rationale behind this dual antagonism is to block the vasoconstrictive and proliferative effects mediated by both ETA and smooth muscle ETB receptors.
Selective ETA Receptor Antagonists
Selective ETA receptor antagonists, such as Ambrisentan, Sitaxentan, and Zibotentan, are designed to preferentially block the ETA receptor. The therapeutic hypothesis for this selectivity is to inhibit the detrimental vasoconstrictive and proliferative effects of ET-1 mediated by the ETA receptor, while preserving the beneficial functions of the endothelial ETB receptor, namely vasodilation and ET-1 clearance. However, unopposed stimulation of ETB receptors by circulating ET-1 has been linked to potential side effects such as fluid retention.
Quantitative Comparison of Receptor Affinity
The following table summarizes the in vitro receptor binding affinities of this compound and several selective ETA receptor antagonists for human ETA and ETB receptors. This data is crucial for understanding the selectivity profile of each compound.
| Compound | Type | ETA Receptor Affinity | ETB Receptor Affinity | Selectivity Ratio (ETB/ETA) |
| This compound | Dual Antagonist | IC50: 3.4 nM Ki: 5.5 nM | IC50: 987 nM Ki: 319 nM | ~290 (based on IC50) |
| Ambrisentan | Selective ETA Antagonist | Ki: 1 nM | Ki: 195 nM | 195 |
| Sitaxsentan | Selective ETA Antagonist | Ki: 0.43 nM | - | >6000 |
| Zibotentan | Selective ETA Antagonist | IC50: 21 nM Ki: 13 nM | No significant affinity | Very High |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental methodologies provides a clearer understanding of the functional consequences of these distinct mechanisms.
Experimental Protocols
Radioligand Binding Assay (for Receptor Affinity)
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of a test compound for ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 cells) engineered to express high levels of either human ETA or ETB receptors.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1) and varying concentrations of the unlabeled test compound (e.g., this compound or a selective antagonist).
-
Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from these curves, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Hypertensive Rat Models
Objective: To evaluate the antihypertensive efficacy of a test compound in a relevant animal model of hypertension.
General Protocol (using the DOCA-salt model):
-
Animal Model Induction: Unilateral nephrectomy is performed on rats, followed by the subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet. The rats are then provided with drinking water containing 1% NaCl to induce hypertension.
-
Drug Administration: After a period of hypertension development (typically 4-6 weeks), the rats are administered the test compound (this compound or a selective antagonist) or a vehicle control, usually via oral gavage.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously. The gold standard method is radiotelemetry, where a pressure-sensing catheter is surgically implanted into an artery. Non-invasive methods, such as the tail-cuff method, can also be used.
-
Data Analysis: The changes in systolic, diastolic, and mean arterial pressure are recorded and analyzed. The effect of the test compound is determined by comparing the blood pressure reduction in the treated group to the vehicle-treated control group.
Preclinical and Clinical Efficacy
This compound: In the phase 3 PRECISION trial involving patients with resistant hypertension, this compound at 12.5 mg and 25 mg daily demonstrated a statistically significant reduction in systolic blood pressure compared to placebo. Preclinical studies in DOCA-salt hypertensive rats, a model of salt-sensitive hypertension, showed that this compound induced a dose-dependent and sustained decrease in blood pressure.
Selective ETA Receptor Antagonists: Selective ETA antagonists like Ambrisentan have shown efficacy in improving exercise capacity and delaying clinical worsening in patients with pulmonary arterial hypertension. Preclinical studies have also demonstrated their ability to lower blood pressure in various animal models of hypertension.
Discussion and Conclusion
The choice between a dual ETA/ETB receptor antagonist and a selective ETA receptor antagonist involves a trade-off in their mechanistic approach.
This compound's dual blockade offers a comprehensive inhibition of the endothelin system, which may be advantageous in conditions where both ETA and ETB receptor-mediated vasoconstriction play a significant role, such as in certain forms of resistant hypertension.
Selective ETA receptor antagonists, on the other hand, are designed to spare the potentially beneficial effects of endothelial ETB receptor activation. However, this selectivity may lead to an overstimulation of ETB receptors by ET-1, which has been associated with fluid retention. Studies in rodents have suggested that dual blockade of ETA/ETB receptors may have a lower risk of fluid retention and vascular leakage compared to selective ETA blockade.
Ultimately, the optimal therapeutic strategy may depend on the specific pathophysiology of the disease being treated and the individual patient's characteristics. This comparative guide provides a foundational understanding of the key differences between these two classes of endothelin receptor antagonists to aid researchers and clinicians in their evaluation and development of novel cardiovascular therapies.
References
A study comparing the pharmacokinetic profiles of Aprocitentan and its parent compound, macitentan
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Aprocitentan, a dual endothelin receptor antagonist, and its parent compound, Macitentan. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of endothelin receptor antagonists and related therapeutic areas. This document summarizes key pharmacokinetic parameters, outlines experimental methodologies, and visualizes the underlying mechanism of action to facilitate a comprehensive understanding of these two compounds.
Pharmacokinetic Profiles: A Side-by-Side Comparison
This compound is the active metabolite of Macitentan, formed via oxidative depropylation.[1][2] Both compounds are potent dual antagonists of the endothelin A (ETA) and endothelin B (ETB) receptors.[1][3] While Macitentan is approved for the treatment of pulmonary arterial hypertension, this compound is under development for resistant hypertension.[4] The following table summarizes the key pharmacokinetic parameters of this compound and Macitentan, compiled from various clinical and pharmacokinetic studies.
| Pharmacokinetic Parameter | This compound | Macitentan |
| Half-life (t½) | Approximately 44-53.2 hours | Approximately 16 hours |
| Time to Peak Plasma Concentration (Tmax) | 3-9 hours | 8-30 hours |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin and to a lesser extent α1-acid glycoprotein) |
| Volume of Distribution (Vd) | ~20 L | 40-50 L |
| Metabolism | Primarily via UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis. Independent of cytochrome P450 enzymes. | Primarily by CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19, to form the active metabolite this compound. |
| Excretion | Approximately 52% in urine (0.2% unchanged) and 25% in feces (6.8% unchanged). | Primarily via feces. |
| Bioavailability | Not explicitly stated, but oral administration is effective. | Estimated at 74% (based on pharmacokinetic modeling). |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a series of clinical studies, primarily Phase I and II trials, conducted in healthy volunteers and patient populations. While detailed, step-by-step protocols are proprietary and not publicly available, the general methodologies employed in these studies are summarized below.
Study Design
Pharmacokinetic parameters for both this compound and Macitentan were typically assessed in single-center, open-label, single- and multiple-ascending dose studies. These studies involved the administration of the respective compound to healthy adult male and female subjects under fasted conditions. Specific populations, such as individuals with renal or hepatic impairment, were also studied to evaluate the impact of these conditions on drug disposition.
Sample Collection and Analysis
Blood samples were collected at predetermined time points following drug administration. Plasma was separated and stored frozen until analysis. The concentrations of this compound and Macitentan and its metabolites in plasma were determined using validated high-performance liquid chromatography (HPLC) methods.
Pharmacokinetic Analysis
Non-compartmental analysis was the primary method used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This included the calculation of maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and volume of distribution (Vd). Population pharmacokinetic (PopPK) modeling has also been employed to describe the concentration-time course of these drugs and to identify covariates that may influence their pharmacokinetics.
Mechanism of Action and Signaling Pathway
Both this compound and Macitentan exert their pharmacological effects by acting as antagonists at both the ETA and ETB endothelin receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role in the pathophysiology of various cardiovascular diseases. By blocking the binding of ET-1 to its receptors on vascular smooth muscle cells, this compound and Macitentan inhibit vasoconstriction and cellular proliferation.
The following diagram illustrates the endothelin signaling pathway and the mechanism of action of this compound and Macitentan.
Caption: Endothelin signaling pathway and antagonism by this compound and Macitentan.
The following diagram illustrates the experimental workflow for a typical pharmacokinetic study.
Caption: General workflow for a pharmacokinetic study.
References
- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
Unraveling the Molecular Tapestry: Aprocitentan's Gene Expression Signature in Contrast to Other Endothelin Receptor Antagonists
A new frontier in hypertension treatment, Aprocitentan, a dual endothelin receptor antagonist (ERA), is poised to offer a novel therapeutic avenue for patients with resistant hypertension. Understanding its molecular mechanism, particularly its influence on gene expression compared to established ERAs like bosentan, macitentan, and ambrisentan, is crucial for researchers and drug development professionals. While direct comparative transcriptomic studies involving this compound are still emerging, preclinical data on its anti-inflammatory and anti-fibrotic properties, coupled with extensive research on other ERAs, allows for an insightful comparative analysis.
This compound distinguishes itself as a potent dual antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. This dual action is central to its blood pressure-lowering effects and likely underpins a unique gene expression profile. The endothelin system is a key regulator of vascular tone, cell proliferation, fibrosis, and inflammation, making its blockade a significant intervention at the genomic level.
Comparative Analysis of Gene Expression Modulation
While comprehensive gene expression data for this compound is not yet publicly available, we can infer its potential impact based on its mechanism and the known effects of other ERAs. The following table summarizes key genes and pathways modulated by bosentan, macitentan, and ambrisentan, providing a framework for anticipating this compound's molecular signature.
| Gene/Pathway | Bosentan (Dual ERA) | Macitentan (Dual ERA) | Ambrisentan (Selective ETA Antagonist) | This compound (Dual ERA) - Anticipated Effects |
| Endothelin System | Decreased ET-1 and ETA receptor gene expression in pulmonary hypertension models[1]. | Modulates pulmonary mRNA levels of gremlin 1, a BMP antagonist, in a rat model of PAH[2]. | Administration resulted in the recovery of ET-1 and ETA receptor protein expression levels in a PAH model[3]. | Expected to modulate the expression of genes in the endothelin signaling pathway, potentially reducing ET-1 and its receptor expression as a feedback mechanism. |
| Fibrosis & Extracellular Matrix | Attenuated the expression of genes related to extracellular matrix remodeling in a rat model of pulmonary hypertension[4][5]. | Significantly attenuated genes related to cell hypertrophy and extracellular matrix remodeling, such as fibronectin (Fn1), galectin-3 (Lgals3), inhibin beta A (Inhba), and follistatin (Fst). | - | Preclinical findings of anti-fibrotic activity suggest a downregulation of pro-fibrotic genes like collagens, fibronectin, and connective tissue growth factor (CTGF). |
| Inflammation | Preclinical studies have shown that bosentan possesses anti-inflammatory activities. | - | - | Preclinical evidence of anti-inflammatory properties suggests modulation of key inflammatory gene expression, such as cytokines (e.g., IL-6, TNF-α) and adhesion molecules. |
| Vascular Remodeling & Proliferation | - | Showed superior anti-remodeling effects on pulmonary arterial and right ventricular hypertrophy compared to bosentan in a non-vasoreactive PH model. | - | Expected to influence genes involved in vascular smooth muscle cell proliferation and hypertrophy, contributing to its anti-remodeling effects. |
| Cytochrome P450 Enzymes | Inducer of CYP2C9 and CYP3A4. | Inducer of CYP3A4 in human hepatocytes, but not evident at therapeutic doses in humans. | - | Metabolism is not dependent on CYP enzymes, minimizing the likelihood of drug-drug interactions related to enzyme induction. |
Signaling Pathways and Experimental Workflow
The therapeutic effects of ERAs are rooted in their ability to block the endothelin-1 (ET-1) signaling cascade. The following diagram illustrates the central role of ET-1 and the points of intervention for dual and selective ERAs.
Caption: Endothelin-1 signaling and ERA intervention points.
To investigate the differential gene expression profiles of ERAs, a typical experimental workflow would involve treating relevant cell types or animal models with the compounds and subsequently analyzing changes in the transcriptome.
Caption: Workflow for differential gene expression analysis of ERAs.
Detailed Experimental Protocols
The following is a representative protocol for investigating differential gene expression in an animal model of hypertension, adapted from studies on ERAs.
Animal Model and Treatment:
-
Model: Spontaneously Hypertensive Rats (SHR) or Deoxycorticosterone Acetate (DOCA)-salt rats are commonly used models of hypertension.
-
Groups: Animals are randomized into treatment groups: Vehicle control, this compound (various doses), and other ERAs (e.g., bosentan, macitentan).
-
Administration: Drugs are administered orally once daily for a specified period (e.g., 4 weeks).
-
Monitoring: Blood pressure and heart rate are monitored throughout the study.
Tissue Collection and RNA Extraction:
-
At the end of the treatment period, animals are euthanized, and target tissues (e.g., aorta, heart, kidney) are harvested.
-
Tissues are immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: An appropriate amount of high-quality RNA is used to construct sequencing libraries using a kit such as the TruSeq RNA Library Prep Kit (Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are processed to remove adapters and low-quality bases.
-
Reads are aligned to the reference genome (e.g., rat genome).
-
Gene expression levels are quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis is performed between treatment groups and the vehicle control to identify significantly up- or down-regulated genes.
-
Pathway and functional enrichment analysis (e.g., using Gene Ontology and KEGG databases) are performed to identify biological processes and pathways affected by the treatments.
-
Validation by RT-qPCR:
-
A subset of differentially expressed genes identified by RNA-seq is selected for validation.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Future Directions
The advent of this compound offers a promising new tool in the management of resistant hypertension. Future research employing comprehensive transcriptomic and proteomic analyses will be instrumental in fully elucidating its molecular mechanism of action. Direct, head-to-head comparative studies of this compound with other ERAs will be critical to understanding its unique gene regulatory network and to identify patient populations most likely to benefit from this novel therapeutic. Such studies will undoubtedly pave the way for a more personalized approach to hypertension therapy.
References
- 1. Gene expression of endothelin-1 and endothelin receptor a on monocrotaline-induced pulmonary hypertension in rats after bosentan treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Aprocitentan's Clinical Efficacy: A Comparative Guide for Preclinical Modeling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aprocitentan's clinical trial findings with established alternatives for resistant hypertension. It further outlines novel preclinical models and detailed experimental protocols to validate and explore the therapeutic potential of this dual endothelin receptor antagonist.
This compound, a novel dual endothelin receptor antagonist, has demonstrated significant efficacy in reducing blood pressure in patients with resistant hypertension, a condition where blood pressure remains uncontrolled despite treatment with at least three antihypertensive medications.[1][2] This guide summarizes the key clinical findings from the pivotal PRECISION trial and compares them with other therapeutic options. Furthermore, it details novel preclinical models and experimental protocols that can be employed to further investigate the mechanisms of action and potential cardiovascular benefits of this compound.
Clinical Performance of this compound vs. Alternatives
The following tables summarize the clinical trial findings for this compound and its alternatives in treating resistant hypertension.
Table 1: Comparison of Office Blood Pressure Reduction in Resistant Hypertension
| Medication | Trial | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| This compound | PRECISION[1][3] | 12.5 mg | -15.3 (placebo-adjusted: -3.8) | Not Reported |
| 25 mg | -15.2 (placebo-adjusted: -3.7) | Not Reported | ||
| Spironolactone | PATHWAY-2[4] | 25-50 mg | -12.8 (placebo-adjusted: -8.7) | Not Reported |
| ReHOT | 12.5-50 mg | Not Reported | Not Reported | |
| Eplerenone | Various | 50-100 mg | -17.6 | -7.9 |
| Amiloride | Lee et al. (2025) | 5-10 mg | -13.6 | Not Reported |
| Clonidine | ReHOT | 0.1-0.3 mg BID | Not Reported | Not Reported |
Table 2: Comparison of 24-Hour Ambulatory Blood Pressure Reduction in Resistant Hypertension
| Medication | Trial | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| This compound | PRECISION | 12.5 mg | -4.2 (placebo-adjusted) | Not Reported |
| 25 mg | -5.9 (placebo-adjusted) | Not Reported | ||
| Spironolactone | ReHOT | 12.5-50 mg | Greater decrease than clonidine | Greater decrease than clonidine |
| Eplerenone | Various | 50-100 mg | -12.2 | -6.0 |
| Amiloride | Lee et al. (2025) | 5-10 mg | Not Reported | Not Reported |
| Clonidine | ReHOT | 0.1-0.3 mg BID | Less decrease than spironolactone | Less decrease than spironolactone |
Novel Preclinical Models for Validating this compound's Efficacy
To further elucidate the mechanisms underlying this compound's clinical benefits, two well-established yet powerful preclinical models of hypertension are proposed for novel validation studies: the Deoxycorticosterone Acetate (DOCA)-salt rat model and the Spontaneously Hypertensive Rat (SHR) model. The novelty in their application lies in the comprehensive, multi-parameter assessment of this compound's effects beyond simple blood pressure reduction, focusing on end-organ damage and vascular remodeling.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model induces a low-renin, salt-sensitive form of hypertension, which is highly relevant to a significant subset of patients with resistant hypertension.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model represents a genetic form of essential hypertension with a normal renin profile, allowing for the investigation of this compound's effects in a different pathophysiological context.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of DOCA-Salt Hypertension and this compound Treatment
1. Animal Model:
-
Use male Sprague-Dawley rats (200-250g).
-
Perform a unilateral nephrectomy under anesthesia.
-
Implant a DOCA pellet (50 mg/kg) subcutaneously.
-
Provide drinking water containing 1% NaCl and 0.2% KCl ad libitum.
2. This compound Administration:
-
After a 2-week period to allow for the development of hypertension, randomize rats into treatment and vehicle control groups.
-
Administer this compound orally via gavage at doses of 10, 30, and 100 mg/kg/day for 4 weeks.
-
The control group receives the vehicle (e.g., 0.5% methylcellulose) on the same schedule.
3. Blood Pressure Monitoring:
-
Implant radiotelemetry devices for continuous and conscious blood pressure monitoring throughout the study.
-
Alternatively, perform weekly tail-cuff blood pressure measurements.
-
Conduct 24-hour ambulatory blood pressure monitoring at the end of the treatment period.
Protocol 2: Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Use male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls (16-20 weeks of age).
2. This compound Administration:
-
Randomize SHRs into treatment and vehicle control groups.
-
Administer this compound orally via gavage at doses of 10, 30, and 100 mg/kg/day for 4 weeks.
-
The control group and WKY rats receive the vehicle.
3. Blood Pressure Monitoring:
-
Follow the same blood pressure monitoring protocol as described for the DOCA-salt model.
Protocol 3: Assessment of Left Ventricular Hypertrophy
1. Echocardiography:
-
At the end of the treatment period, perform transthoracic echocardiography under light anesthesia.
-
Acquire M-mode images of the left ventricle at the level of the papillary muscles.
-
Measure left ventricular internal dimension at end-diastole (LVIDd), posterior wall thickness at end-diastole (PWTd), and interventricular septum thickness at end-diastole (IVSd).
-
Calculate Left Ventricular Mass (LVM) using the formula: LVM (g) = 1.04 * [(LVIDd + PWTd + IVSd)^3 - (LVIDd)^3].
2. Histological Analysis:
-
Euthanize the animals and excise the hearts.
-
Fix the hearts in 10% buffered formalin and embed in paraffin.
-
Section the ventricles and stain with Masson's trichrome to assess fibrosis.
-
Stain with hematoxylin and eosin to measure cardiomyocyte cross-sectional area.
Protocol 4: Measurement of Renal Vascular Resistance
1. In-Situ Perfused Kidney Preparation:
-
Anesthetize the rat and cannulate the abdominal aorta and renal artery.
-
Perfuse the kidney with a Krebs-Henseleit solution containing a vasoconstrictor (e.g., phenylephrine) to establish a baseline perfusion pressure.
-
Measure renal artery pressure and renal blood flow continuously.
2. Calculation of Renal Vascular Resistance:
-
Calculate renal vascular resistance (RVR) as the ratio of mean renal artery perfusion pressure to renal blood flow (RVR = MAP / RBF).
-
Assess the effect of this compound by adding it to the perfusate and measuring the change in RVR.
Mandatory Visualizations
Caption: this compound's mechanism of action as a dual endothelin receptor antagonist.
Caption: Experimental workflow for preclinical validation of this compound.
Caption: Relationship between clinical findings and preclinical validation.
References
- 1. Dual endothelin antagonist this compound for resistant hypertension (PRECISION): a multicentre, blinded, randomised, parallel-group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying and treating resistant hypertension in PRECISION: A randomized long-term clinical trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of this compound on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 4. Prevention And Treatment of Hypertension With Algorithm based therapY-2 - American College of Cardiology [acc.org]
Safety Operating Guide
Navigating the Safe Disposal of Aprocitentan: A Procedural Guide for Laboratory Professionals
For researchers and drug development professionals handling Aprocitentan, a dual endothelin receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for pharmaceutical waste management not only prevents environmental contamination but also ensures compliance with federal and local regulations. This guide provides a step-by-step operational plan for the safe and effective disposal of this compound.
Core Disposal Principle: Controlled Incineration
The primary recommended method for the disposal of this compound is controlled incineration.[1][2] This process should be carried out at a licensed chemical destruction plant, often equipped with flue gas scrubbing technology to neutralize harmful emissions.[1] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or feed.[1]
Step-by-Step Disposal Protocol
For the proper disposal of unused, expired, or contaminated this compound, the following procedural steps should be followed:
-
Initial Assessment and Segregation :
-
Determine if the this compound waste is classified as hazardous. While the provided safety data sheets do not explicitly categorize it as hazardous under RCRA, institutional or local regulations may apply.[3]
-
Segregate this compound waste from other laboratory waste streams to ensure it is handled according to its specific requirements.
-
-
Packaging for Disposal :
-
Keep the chemical in suitable, closed, and clearly labeled containers to await disposal.
-
For spill clean-up, collect adhered or collected material promptly and place it in a suitable container for disposal.
-
-
Engaging a Licensed Disposal Vendor :
-
Contact a licensed hazardous material or chemical waste disposal company to arrange for the collection and transport of the this compound waste.
-
Ensure the vendor is approved for the incineration of pharmaceutical waste in accordance with federal, state, and local regulations.
-
-
Documentation :
-
Maintain meticulous records of the disposal process, including the quantity of waste, date of pickup, and the manifest from the disposal vendor. This documentation is crucial for regulatory compliance.
-
Handling of Contaminated Packaging
The disposal of packaging that has come into contact with this compound also requires specific procedures:
-
Triple Rinsing : Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.
-
Sanitary Landfill : Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Incineration : For combustible packaging materials, controlled incineration is a possible disposal method.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several key regulations. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Additionally, specific rules, such as Subpart P of 40 CFR 266, provide healthcare-specific requirements for managing hazardous waste pharmaceuticals. It is imperative that all disposal activities comply with these federal regulations as well as any more stringent state or local laws.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Safety and Handling Precautions
When handling this compound, it is crucial to adhere to good industrial hygiene and safety practices. This includes:
-
Ventilation : Handle the material in a well-ventilated area.
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, including chemical-impermeable gloves, to avoid contact with skin and eyes.
-
Avoid Dust Formation : Take measures to prevent the formation of dust and aerosols.
-
Ignition Sources : Remove all sources of ignition and use non-sparking tools, as dust can potentially create an explosive mixture with air.
By following these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
